I-Peg6-OH
Description
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Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25IO6/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h14H,1-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZBQEPZKGWAQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCI)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25IO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to I-Peg6-OH: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of I-Peg6-OH, a heterobifunctional polyethylene glycol (PEG) linker. It details the molecule's chemical structure and physicochemical properties. The guide outlines a plausible synthetic route and provides an exemplary experimental protocol for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality. Furthermore, the mechanism of action of PROTACs is illustrated through a detailed signaling pathway diagram. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, chemical biology, and drug development.
Core Properties of this compound
This compound, with the IUPAC name 2-[2-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol, is a discrete PEG (dPEG®) linker. It is characterized by a hexaethylene glycol spacer functionalized with a terminal hydroxyl group (-OH) and an iodo (-I) group. This heterobifunctional nature makes it a versatile tool in bioconjugation and drug development, particularly as a component of PROTACs.
Data Presentation
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C12H25IO6 |
| Molecular Weight | 392.23 g/mol |
| IUPAC Name | 2-[2-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
| CAS Number | 136399-07-0 |
| Appearance | Likely a colorless to pale yellow liquid or oil |
| Solubility | Soluble in water and many organic solvents |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 6 |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a nucleophilic substitution reaction from a corresponding chloro- or tosyl-activated PEG derivative. The following sections detail a plausible synthetic protocol and a representative experimental protocol for its use in PROTAC synthesis.
Synthesis of this compound
A common method for the synthesis of iodo-functionalized PEGs involves the Finkelstein reaction, where a chloro- or tosyl-precursor is treated with an iodide salt.
Reaction Scheme:
Experimental Protocol:
-
Dissolution: In a round-bottom flask, dissolve 2-[2-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol (1.0 equivalent) in anhydrous acetone.
-
Addition of Iodide: Add sodium iodide (a molar excess, typically 3-5 equivalents) to the solution.
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Reaction: Stir the mixture at reflux for several hours (e.g., 4-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter the precipitated sodium chloride.
-
Solvent Removal: Evaporate the acetone from the filtrate under reduced pressure.
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Extraction: Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with water to remove any remaining inorganic salts.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the this compound product.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel.
Application in PROTAC Synthesis: An Exemplary Protocol
This compound is a valuable linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. The following protocol describes a general approach for synthesizing a PROTAC where this compound links a target protein-binding ligand (Warhead) and an E3 ligase-binding ligand (E3 Ligase Ligand).
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
This diagram illustrates the formation of a ternary complex between the target protein, the PROTAC molecule (containing the this compound linker), and an E3 ubiquitin ligase. This proximity allows for the transfer of ubiquitin molecules to the target protein, leading to its recognition and subsequent degradation by the proteasome. The PROTAC is then released to engage in another cycle of degradation.
Conclusion
This compound is a well-defined, heterobifunctional PEG linker with significant applications in modern drug development. Its defined length and versatile reactive ends make it an ideal component for the construction of complex therapeutic modalities such as PROTACs. The information and protocols provided in this guide offer a foundational understanding for researchers and scientists aiming to utilize this compound in their drug discovery and development endeavors. The continued exploration of such discrete PEG linkers is poised to advance the fields of bioconjugation and targeted protein degradation.
I-Peg6-OH CAS number and supplier information
An In-depth Technical Guide to PEG-6-OH Derivatives for Researchers and Drug Development Professionals
Introduction
The term "I-Peg6-OH" is not a standard chemical identifier. It is likely a typographical error, and the intended compound is a polyethylene glycol (PEG) derivative with a chain of six ethylene glycol units and at least one terminal hydroxyl (-OH) group. The most common and fundamental of these is Hexaethylene Glycol, also represented as HO-PEG6-OH. This guide will focus on HO-PEG6-OH while also providing information on other relevant heterozygous PEG-6-OH derivatives.
Polyethylene glycols are biocompatible, non-toxic, and water-soluble polymers widely utilized in biomedical research and drug development.[1] Their ability to be functionalized with various reactive groups makes them invaluable as linkers and spacers in bioconjugation, for surface modification of materials, and in the creation of drug delivery systems.[2][3]
Core Compounds and CAS Numbers
Several PEG-6-OH derivatives are commonly used in research. Their properties are summarized below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| HO-PEG6-OH (Hexaethylene glycol) | 2615-15-8 | C12H26O7 | 282.33 | Colorless Liquid |
| OH-PEG6-COOH (Hydroxyl-PEG6-Acid) | 1347750-85-9 | C15H30O9 | 354.4 | - |
| N3-PEG6-OH (Azido-PEG6-alcohol) | 86770-69-6 | C12H25N3O6 | 307.343 | - |
| Amine-PEG6-OH | 39160-70-8 | C12H27NO6 | 281.35 | Light yellow oily liquid |
Suppliers of HO-PEG6-OH
A variety of chemical suppliers offer HO-PEG6-OH (Hexaethylene Glycol) for research and commercial purposes. These include:
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Biopharma PEG
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PurePEG
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MSE Supplies (distributor for PurePEG)
Technical Profile of HO-PEG6-OH
Synonyms: Hexaethylene glycol, 2,2'-[Oxybis(ethyleneoxyethyleneoxy)]bisethanol, 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol.[3]
Storage: It is recommended to store at -5°C in a dry and dark environment.[3]
Applications:
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Bioconjugation: The terminal hydroxyl groups can be functionalized to attach biomolecules.
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Drug Delivery: Used in the formulation of nanoparticles, micelles, and hydrogels to improve drug solubility and stability.
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Surface Modification: Its hydrophilic nature is used to modify surfaces to reduce non-specific protein binding.
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Medical Research: Employed in cell culture, nanotechnology, and new materials research.
Experimental Protocol: Surface Modification of Gold Nanoparticles with HO-PEG6-OH
This protocol describes a general procedure for modifying the surface of gold nanoparticles (AuNPs) using a thiol-derivatized HO-PEG6-OH.
1. Functionalization of HO-PEG6-OH:
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Objective: To introduce a thiol group (-SH) at one end of the HO-PEG6-OH molecule, which will form a strong bond with the gold surface.
-
Methodology:
-
Dissolve HO-PEG6-OH in an appropriate organic solvent (e.g., dichloromethane).
-
React with a suitable reagent to convert one hydroxyl group to a thiol. A common method is to first convert the hydroxyl to a good leaving group (e.g., tosylate) and then perform a nucleophilic substitution with a thiol-containing nucleophile (e.g., sodium hydrosulfide).
-
Purify the resulting HS-PEG6-OH by column chromatography.
-
Confirm the structure and purity using NMR and mass spectrometry.
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2. Surface Modification of AuNPs:
-
Objective: To coat the surface of pre-synthesized AuNPs with the functionalized HS-PEG6-OH.
-
Methodology:
-
Disperse the AuNPs in an aqueous solution.
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Add the purified HS-PEG6-OH to the AuNP solution. The molar ratio will depend on the size and concentration of the AuNPs.
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Allow the mixture to react for several hours (typically overnight) at room temperature with gentle stirring. This allows for the formation of a self-assembled monolayer on the nanoparticle surface.
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Remove excess, unbound HS-PEG6-OH by centrifugation and resuspension of the nanoparticles in fresh solvent. Repeat this washing step multiple times.
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Characterize the PEGylated AuNPs using techniques such as UV-Vis spectroscopy, dynamic light scattering (DLS), and transmission electron microscopy (TEM) to confirm successful surface modification and assess the stability and size of the nanoparticles.
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Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the bioconjugation of a protein to a drug molecule using a heterobifunctional PEG linker derived from a PEG-OH compound.
References
Navigating the Solubility Landscape of I-Peg6-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of I-Peg6-OH, a hexaethylene glycol derivative featuring an iodo functional group. Understanding the solubility of this molecule is paramount for its application in various research and development endeavors, particularly in the fields of bioconjugation, drug delivery, and surface modification. This document outlines the qualitative solubility of this compound in a range of common laboratory solvents, provides a detailed experimental protocol for quantitative solubility determination, and presents visual workflows to aid in experimental design.
Core Concepts in this compound Solubility
This compound, with its chemical structure comprising a flexible and hydrophilic hexaethylene glycol (PEG) chain and a terminal hydroxyl group, is anticipated to exhibit favorable solubility in polar solvents. The presence of the PEG chain, known to enhance aqueous solubility, is a key determinant of its behavior in solution[1][2]. The terminal iodine atom, while contributing to the overall molecular weight and polarity, is not expected to drastically hinder its solubility in polar environments.
Qualitative Solubility Profile
| Solvent Class | Solvent | Expected Solubility | Rationale |
| Polar Protic | Water | Soluble | The hydrophilic nature of the hexaethylene glycol chain and the terminal hydroxyl group are expected to facilitate strong hydrogen bonding with water molecules, leading to good solubility.[1][2] |
| Ethanol | Soluble | As a polar protic solvent, ethanol can engage in hydrogen bonding with this compound, suggesting good solubility. However, some sources indicate that certain PEG derivatives can be less soluble in alcohol compared to other organic solvents.[3] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. Related PEGylated molecules show good solubility in DMSO. |
| Dimethylformamide (DMF) | Highly Soluble | Similar to DMSO, DMF is a polar aprotic solvent with a strong capacity to solvate polar molecules. Related PEG compounds are reported to be soluble in DMF. | |
| Nonpolar | Toluene | Less Soluble | The predominantly polar nature of this compound makes it unlikely to be readily soluble in nonpolar solvents like toluene. |
| Hexane | Insoluble | Due to the significant mismatch in polarity, this compound is expected to be insoluble in nonpolar aliphatic hydrocarbons such as hexane. | |
| Chlorinated | Dichloromethane (DCM) | Soluble | Many short-chain PEG derivatives exhibit solubility in chlorinated solvents like DCM. |
| Chloroform | Soluble | Similar to DCM, chloroform is a common solvent for many PEGylated compounds. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise quantitative solubility data for this compound, a standardized experimental protocol is essential. The following method is a robust approach for determining the solubility of small molecules and can be readily adapted for this specific compound.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
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This compound
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Selected solvents (e.g., water, ethanol, DMSO, DMF) of high purity
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Analytical balance
-
Vials with screw caps
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Constant temperature shaker or incubator
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Centrifuge
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Syringe filters (0.22 µm)
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High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD)
-
Volumetric flasks and pipettes
Procedure:
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Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent. The excess solid should be clearly visible.
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Securely cap the vials to prevent solvent evaporation.
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Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system should be under constant agitation.
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-
Sample Collection and Preparation:
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After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
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Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.
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Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
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Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
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Quantitative Analysis by HPLC:
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Prepare a series of standard solutions of this compound of known concentrations.
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Analyze the standard solutions using a validated HPLC method to generate a calibration curve.
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Inject the diluted sample solution into the HPLC system and determine its concentration by interpolating from the calibration curve.
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-
Calculation of Solubility:
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Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
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Express the solubility in appropriate units, such as mg/mL or mol/L.
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Visualizing Experimental and Logical Workflows
To further clarify the experimental process and the underlying principles of solubility, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Experimental workflow for determining the quantitative solubility of this compound.
Caption: Logical relationship between solvent polarity and the expected solubility of this compound.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound. While quantitative data remains to be experimentally determined, the qualitative assessment and the provided experimental protocol offer a strong starting point for researchers. The hydrophilic nature of the PEG backbone is the dominant factor governing its solubility, leading to high solubility in polar solvents. For precise formulation and application development, it is highly recommended to perform quantitative solubility studies as outlined in this guide.
References
An In-depth Technical Guide to the Fundamental Principles of PEGylation with I-PEG6-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles of PEGylation utilizing I-PEG6-OH, a discrete six-unit polyethylene glycol linker activated with an iodo group. This document is intended for researchers, scientists, and drug development professionals seeking to leverage PEGylation technology to enhance the therapeutic properties of biomolecules.
Introduction to PEGylation and this compound
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, most commonly a therapeutic protein or peptide. This bioconjugation technique is a well-established and effective strategy to improve the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. Key benefits of PEGylation include increased drug solubility and stability, extended circulating half-life, reduced immunogenicity, and enhanced resistance to proteolytic degradation[1][2][3][4].
This compound is a heterobifunctional, discrete PEG linker. Its structure consists of a six-unit polyethylene glycol chain, providing a hydrophilic spacer, with a reactive iodo group at one terminus and a hydroxyl group at the other. The discrete nature of the PEG chain ensures a homogeneous product with a defined molecular weight, which is highly advantageous for analytical characterization and regulatory processes. The iodo group offers a specific reactive handle for conjugation, primarily targeting thiol groups, while the hydroxyl group can be used for further functionalization if required.
Core Principles of this compound PEGylation
The primary reaction mechanism for this compound involves the specific alkylation of free sulfhydryl groups, most notably those on cysteine residues within a protein's structure. This reaction, known as S-alkylation, forms a stable thioether bond, covalently linking the PEG moiety to the target molecule[5].
Reaction Specificity: The iodoacetyl group of this compound is highly selective for thiol groups under mild pH conditions (typically pH 6.5-7.5). This specificity allows for site-directed PEGylation if a protein has a limited number of accessible, non-essential cysteine residues. By engineering a cysteine residue at a specific site through mutagenesis, highly homogeneous mono-PEGylated conjugates can be produced. While the primary target is cysteine, some reactivity with other nucleophilic residues like histidine and lysine can occur at higher pH values, making pH control crucial for reaction specificity.
Advantages of Thiol-Specific PEGylation:
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Site-Specificity: Allows for precise control over the location of PEG attachment, leading to a homogeneous product with consistent biological activity.
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Stable Linkage: The resulting thioether bond is highly stable under physiological conditions, ensuring the PEG chain remains attached to the therapeutic molecule in vivo.
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Controlled Stoichiometry: By controlling the molar ratio of this compound to the protein, the degree of PEGylation can be effectively managed.
Experimental Protocols
The following sections provide detailed methodologies for the key experimental stages of PEGylation with this compound.
Protein Preparation and Reduction (if necessary)
For proteins where the target cysteine is part of a disulfide bond, a reduction step is necessary prior to PEGylation.
Materials:
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Protein of interest
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Reduction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2)
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Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
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Desalting column
Procedure:
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Dissolve the protein in the reduction buffer to a concentration of 1-10 mg/mL.
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Add the reducing agent to a final concentration of 10-20 mM (for DTT) or 1-5 mM (for TCEP).
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Incubate at room temperature for 1-2 hours.
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Remove the excess reducing agent immediately prior to PEGylation using a desalting column equilibrated with a nitrogen-purged reaction buffer.
PEGylation Reaction with this compound
This protocol outlines the conjugation of this compound to a thiol-containing protein.
Materials:
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Thiol-containing protein
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This compound
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Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.0, deoxygenated)
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Quenching solution (e.g., 1 M L-cysteine or 1 M 2-mercaptoethanol)
Procedure:
-
Dissolve the protein in the deoxygenated reaction buffer to a final concentration of 1-5 mg/mL.
-
Dissolve this compound in the reaction buffer immediately before use.
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Add the this compound solution to the protein solution at a molar ratio of 1:1 to 10:1 (PEG:protein). The optimal ratio should be determined empirically.
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Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The reaction should be performed in the dark to prevent degradation of the iodoacetyl group.
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Monitor the reaction progress using SDS-PAGE or mass spectrometry.
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Once the desired level of PEGylation is achieved, quench the reaction by adding the quenching solution to a final concentration of 20-50 mM.
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Incubate for an additional 30-60 minutes to ensure all unreacted this compound is consumed.
Purification of the PEGylated Protein
Purification is critical to separate the desired mono-PEGylated conjugate from unreacted protein, excess PEG reagent, and multi-PEGylated species. Ion-exchange chromatography is often the method of choice.
Materials:
-
Quenched reaction mixture
-
Ion-exchange chromatography (IEX) column (e.g., cation or anion exchange, depending on the protein's pI)
-
Equilibration Buffer (e.g., 20 mM sodium phosphate, pH 7.0)
-
Elution Buffer (e.g., 20 mM sodium phosphate, 1 M NaCl, pH 7.0)
Procedure:
-
Dilute the quenched reaction mixture with the equilibration buffer to reduce the salt concentration.
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Load the diluted sample onto the equilibrated IEX column.
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Wash the column with the equilibration buffer to remove unreacted PEG and other non-binding impurities.
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Elute the bound proteins using a linear gradient of the elution buffer. Unconjugated protein, mono-PEGylated, and di-PEGylated species will typically elute at different salt concentrations.
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Collect fractions and analyze them by SDS-PAGE and/or mass spectrometry to identify the fractions containing the purified mono-PEGylated protein.
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Pool the desired fractions and perform buffer exchange into a suitable storage buffer.
Characterization of the PEGylated Conjugate
Thorough characterization is essential to confirm the identity, purity, and degree of PEGylation of the final product.
Techniques:
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SDS-PAGE: To visualize the increase in molecular weight and assess purity.
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Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight of the conjugate and confirm the number of attached PEG molecules.
-
High-Performance Liquid Chromatography (HPLC):
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Size-Exclusion Chromatography (SEC-HPLC): To assess purity and detect aggregation.
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Reversed-Phase HPLC (RP-HPLC): For purity analysis and separation of isomers.
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Ion-Exchange HPLC (IEX-HPLC): To separate species with different degrees of PEGylation.
-
-
Peptide Mapping: To identify the specific cysteine residue(s) that have been PEGylated.
Quantitative Data Presentation
The efficiency of a PEGylation reaction can be assessed by several parameters. The following tables provide representative data from site-specific PEGylation experiments.
| Parameter | Iodo-PEGylation (Cysteine-Specific) | Amine-Reactive PEGylation (Lysine) |
| Reaction pH | 6.5 - 7.5 | 7.5 - 9.0 |
| Molar Ratio (PEG:Protein) | 1:1 to 10:1 | 5:1 to 50:1 |
| Reaction Time | 1 - 4 hours | 0.5 - 2 hours |
| Typical Mono-PEGylated Yield | 40 - 70% | 20 - 50% (often a mix of isomers) |
| Purity after IEX | >95% | >90% |
| Linkage Stability | High (Stable Thioether) | High (Stable Amide) |
| Analytical Technique | Information Provided | Typical Result for Mono-PEGylated Protein |
| SDS-PAGE | Apparent Molecular Weight, Purity | Single band with higher MW than native protein |
| ESI-MS | Exact Molecular Weight, Degree of PEGylation | Mass increase corresponding to one this compound molecule |
| SEC-HPLC | Purity, Aggregation | Single major peak with earlier retention time than native protein |
| IEX-HPLC | Separation of differently PEGylated species | Distinct peak for mono-PEGylated form |
Impact on Signaling Pathways: The Case of PEGylated Interferon
PEGylation can significantly alter the interaction of a therapeutic protein with its target receptor and downstream signaling pathways. A prominent example is PEGylated interferon (PEG-IFN), used in the treatment of hepatitis C.
Interferon-alpha binds to its cell surface receptor (IFNAR), which activates the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. This leads to the transcription of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state in the cell.
The attachment of a PEG chain to interferon-alpha has several effects on this signaling cascade:
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Prolonged Receptor Engagement: The increased hydrodynamic radius of PEG-IFN slows its clearance from the body, leading to a sustained presence in the circulation. This results in prolonged engagement with the IFNAR receptor.
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Sustained Downstream Signaling: The extended receptor activation leads to a more sustained phosphorylation of STAT proteins and prolonged transcription of ISGs, enhancing the antiviral effect.
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Altered Binding Affinity: While prolonging its half-life, PEGylation can sometimes lead to a slight reduction in the binding affinity of the cytokine to its receptor due to steric hindrance. However, the overall therapeutic benefit from the extended duration of action typically outweighs this reduction.
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Modulation of Other Pathways: Recent studies have shown that PEG-IFN can also impact other signaling pathways, such as the Wnt/β-catenin pathway, contributing to its therapeutic effects.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows described in this guide.
Caption: General workflow for site-specific PEGylation of a protein with this compound.
Caption: Reaction mechanism of this compound with a protein's cysteine residue.
Caption: Simplified signaling pathway of PEGylated Interferon via JAK-STAT.
References
- 1. scielo.br [scielo.br]
- 2. PEGylation of cytokines and other therapeutic proteins and peptides: the importance of biological optimisation of coupling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 4. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 5. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Heterobifunctional PEG Linkers
Introduction
Heterobifunctional polyethylene glycol (PEG) linkers are specialized polymer chains that possess two different reactive functional groups at their termini.[1] This dual-reactivity allows for the precise and sequential conjugation of two distinct molecules, such as a therapeutic drug and a targeting moiety like an antibody.[1][2] The incorporation of a PEG chain as a spacer provides significant advantages, including increased hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity of the resulting bioconjugate.[1][] These linkers are indispensable tools in modern drug development, particularly in the construction of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
The fundamental structure of a heterobifunctional PEG linker enables the connection of two different molecular entities, a principle widely applied in advanced therapeutic design. The PEG chain itself is a water-soluble, non-toxic, and biocompatible polymer, which, when attached to a molecule, can create a protective hydration shell. This "stealth" effect shields the conjugated molecule from enzymatic degradation and recognition by the immune system, often extending its circulation half-life. The length of the PEG chain is a critical parameter that can be customized to precisely control the distance between the two conjugated molecules, optimizing steric hindrance, flexibility, and overall biological activity.
Core Properties and Advantages
The use of heterobifunctional PEG linkers imparts several beneficial properties to bioconjugates, making them a cornerstone of modern biopharmaceutical research.
-
Dual Reactivity : The presence of two distinct functional groups allows for the specific and controlled connection of two different components, such as a protein and a small molecule drug. This ensures site-specific conjugation, which is crucial for maintaining the biological activity of the conjugated molecules.
-
Enhanced Solubility : Many potent therapeutic agents are hydrophobic, limiting their administration in aqueous biological systems. PEG linkers significantly improve the hydrophilicity and water solubility of these drugs, reducing the risk of aggregation and simplifying intravenous administration.
-
Improved Pharmacokinetics : The PEG chain increases the hydrodynamic volume of the conjugated molecule, which reduces renal clearance and shields it from enzymatic degradation. This leads to a longer circulation half-life and an improved pharmacokinetic profile.
-
Reduced Immunogenicity : PEG is generally considered non-immunogenic and can mask the conjugated therapeutic from the host's immune system, lowering the potential for an adverse immune response.
-
Precise Spatial Control : The length of the PEG spacer can be precisely defined (e.g., using monodisperse PEG linkers) to control the distance between the two conjugated molecules. This is critical for applications like PROTACs, where the linker must orient a target protein and an E3 ligase for effective ternary complex formation.
Key Applications in Drug Development
Heterobifunctional PEG linkers are pivotal in the development of sophisticated drug delivery systems and novel therapeutic modalities.
1. Antibody-Drug Conjugates (ADCs) ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker is a critical component that connects the drug to the antibody. Heterobifunctional PEG linkers are ideal for this application, offering several advantages:
-
They facilitate site-specific conjugation, ensuring a homogenous product with a defined drug-to-antibody ratio (DAR).
-
The PEG spacer improves the solubility of the ADC, which is often challenged by the hydrophobicity of the cytotoxic payload.
-
They can be designed with cleavable elements that allow for the controlled release of the drug only after the ADC has been internalized by the target cancer cell, minimizing systemic toxicity.
2. Proteolysis-Targeting Chimeras (PROTACs) PROTACs are innovative molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC consists of two active domains—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—joined by a linker. The linker's role is crucial as it dictates the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). Heterobifunctional PEG linkers are frequently used to provide the necessary length, flexibility, and hydrophilicity for optimal ternary complex formation and subsequent target protein degradation.
3. Peptide and Protein Therapeutics Peptides can be highly specific therapeutic agents, but they are often limited by rapid enzymatic degradation and clearance in vivo. PEGylation, the process of attaching PEG chains, is a well-established strategy to overcome these limitations. Heterobifunctional PEG linkers allow for the site-specific modification of peptides and proteins, enhancing their stability and half-life while preserving their biological activity.
Quantitative Data Summary
The selection of a heterobifunctional PEG linker depends on the specific application, requiring careful consideration of the functional groups, PEG chain length, and overall molecular weight.
Table 1: Common Heterobifunctional PEG Linkers and Their Applications
| Linker Type | Functional Group X | Functional Group Y | Typical Applications |
|---|---|---|---|
| NHS-PEG-Maleimide | N-Hydroxysuccinimide (NHS) Ester | Maleimide | Conjugating amine-containing molecules (e.g., antibodies) to thiol-containing molecules (e.g., cytotoxic drugs, peptides). |
| DBCO-PEG-NHS Ester | Dibenzocyclooctyne (DBCO) | NHS Ester | Copper-free click chemistry conjugation of azide-containing molecules to amine-containing proteins. |
| Alkyne-PEG-NHS Ester | Alkyne | NHS Ester | Copper-catalyzed click chemistry conjugation to azide-containing molecules and standard amine conjugation. |
| Azide-PEG-NHS Ester | Azide | NHS Ester | Copper-catalyzed or copper-free click chemistry conjugation to alkyne-containing molecules and standard amine conjugation. |
| Amine-PEG-Carboxylic Acid | Amine (-NH₂) | Carboxylic Acid (-COOH) | General bioconjugation; can be activated to form amide bonds with various molecules. |
| Thiol-PEG-Amine | Thiol (-SH) | Amine (-NH₂) | Conjugation to maleimide-activated molecules and carboxyl-containing molecules (after amine activation). |
| Multi-arm PEGs | Multiple functional groups (e.g., 3x Hydroxyl, 1x Carboxyl) | Facilitate coupling of higher drug-to-antibody ratios in ADCs; can connect two different drugs simultaneously. |
Table 2: Influence of PEG Chain Properties on Bioconjugate Performance
| Property | Effect | Rationale |
|---|---|---|
| Increased PEG Length / Molecular Weight | Longer circulation half-life | Increases hydrodynamic radius, reducing renal clearance. |
| Improved solubility | Increases the overall hydrophilicity of the conjugate. | |
| Potential decrease in activity | May cause steric hindrance, blocking the active site of the protein or drug. | |
| Polydispersity Index (PDI) | A low PDI (closer to 1.0) is desirable | Monodisperse PEGs (low PDI) ensure a homogeneous final product, which is critical for regulatory approval and consistent therapeutic effect. |
| | High PDI leads to heterogeneity | Polydisperse PEG linkers result in a mixture of conjugates with different properties, complicating characterization and purification. |
Experimental Protocols
Detailed methodologies are essential for the successful application of heterobifunctional PEG linkers in research and development.
Protocol 1: Two-Step Amine-to-Thiol Conjugation using NHS-Ester-PEG-Maleimide
This protocol describes the conjugation of a protein with available primary amines (e.g., lysine residues on an antibody) to a molecule containing a free sulfhydryl group (e.g., a cysteine-containing peptide or a thiol-modified drug).
Materials:
-
Protein-NH₂ (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-8.0)
-
Molecule-SH (e.g., thiol-containing drug)
-
NHS-Ester-PEG-Maleimide linker
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching reagent (e.g., cysteine or 2-mercaptoethanol)
-
Desalting column (e.g., Sephadex G-25) for buffer exchange and purification
-
Size-exclusion chromatography (SEC) system for final purification
Procedure:
-
Step 1: Reaction of Protein with NHS-Ester-PEG-Maleimide a. Equilibrate the vial of NHS-Ester-PEG-Maleimide to room temperature before opening to prevent moisture condensation. b. Immediately before use, prepare a stock solution (e.g., 10 mM) of the linker in anhydrous DMSO or DMF. c. Add the linker stock solution to the protein solution. A molar excess of the linker (e.g., 5- to 20-fold) over the protein is typically used. The optimal ratio should be determined empirically. d. Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle stirring. e. Remove the excess, unreacted linker using a desalting column equilibrated with the Conjugation Buffer (PBS, pH 7.2-7.4). This step is crucial to prevent the maleimide group from being quenched by amine-containing buffers in the next step.
-
Step 2: Conjugation of Maleimide-Activated Protein to Thiol-Containing Molecule a. Immediately add the thiol-containing molecule (Molecule-SH) to the purified Maleimide-PEG-Protein solution. A slight molar excess (e.g., 1.5- to 5-fold) of the thiol molecule is recommended. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group. c. Quench any unreacted maleimide groups by adding a sulfhydryl-containing reagent like cysteine or 2-mercaptoethanol. d. Purify the final conjugate using size-exclusion chromatography (SEC) to remove unreacted components and protein aggregates.
Protocol 2: Copper-Free Click Chemistry using DBCO-PEG-NHS Ester
This protocol outlines the conjugation of an azide-containing molecule to a protein using a DBCO-PEG-NHS Ester linker, a type of strain-promoted alkyne-azide cycloaddition (SPAAC).
Materials:
-
Protein with primary amines
-
Azide-containing molecule
-
DBCO-PEG-NHS Ester linker
-
Anhydrous DMSO or DMF
-
Reaction Buffer: PBS, pH 8.0-8.5
-
Quenching Buffer: 1M Tris-HCl, pH 8.0
-
Desalting or SEC column
Procedure:
-
Step 1: Labeling of Protein with DBCO-PEG-NHS Ester a. Prepare a 10 mM stock solution of DBCO-PEG-NHS Ester in DMSO or DMF immediately before use. b. Add the linker stock solution to the protein solution (in PBS, pH 8.0-8.5) at a desired molar excess. c. Incubate the reaction for 1-2 hours at room temperature. d. Quench the reaction by adding a small volume of 1M Tris-HCl, pH 8.0, to react with any unreacted NHS ester. e. Remove excess, unreacted DBCO-PEG-NHS Ester using a desalting column equilibrated with PBS, pH 7.4.
-
Step 2: Click Reaction with Azide-Containing Molecule a. Add the azide-containing molecule to the purified DBCO-labeled protein. A 5- to 10-fold molar excess of the azide molecule is recommended. b. Allow the reaction to proceed for 4-12 hours at room temperature or 4°C. c. Purify the final conjugate using SEC or another appropriate chromatographic method to remove the excess azide-containing molecule.
Characterization and Purification of PEGylated Conjugates
Thorough characterization and purification are critical steps to ensure the quality, homogeneity, and efficacy of the final bioconjugate.
Purification Techniques
The goal of purification is to remove unreacted starting materials (protein, drug, linker) and by-products from the final conjugate.
-
Size-Exclusion Chromatography (SEC) : This is the most common method for purifying PEGylated proteins. It effectively separates the larger conjugate from smaller, unreacted molecules and linker hydrolysis by-products. It can also be used to separate monomeric conjugates from aggregates.
-
Ion-Exchange Chromatography (IEX) : IEX separates molecules based on charge. Since PEGylation shields surface charges on a protein, the PEGylated conjugate will have a different elution profile than the native protein, allowing for their separation.
-
Hydrophobic Interaction Chromatography (HIC) : This technique separates molecules based on hydrophobicity. It is particularly useful for characterizing ADCs, where it can be used to separate species with different drug-to-antibody ratios (DAR).
-
Dialysis / Tangential Flow Filtration (TFF) : These membrane-based techniques are effective for removing small molecule impurities and for buffer exchange, especially at larger scales.
Characterization Methods
Characterization confirms the identity, purity, and homogeneity of the PEGylated conjugate.
-
SDS-PAGE : Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a simple method to visually confirm conjugation. The PEGylated protein will show a significant increase in apparent molecular weight (a "smear" or higher band) compared to the unconjugated protein.
-
UV-Vis Spectroscopy : Can be used to determine the concentration of the protein and, if the conjugated molecule has a distinct absorbance, to calculate the degree of labeling (e.g., DAR for ADCs).
-
High-Performance Liquid Chromatography (HPLC) : SEC-HPLC is used to assess purity and detect the presence of aggregates or fragments. Reversed-phase HPLC (RP-HPLC) can be used to separate different PEGylated species.
-
Mass Spectrometry (MS) : MS is a powerful tool for confirming the molecular weight of the conjugate and determining the degree of PEGylation.
-
MALDI-TOF MS is often used to determine the average molecular weight and the distribution of PEGylated species.
-
Electrospray Ionization MS (ESI-MS) , often coupled with liquid chromatography (LC-MS), provides accurate mass measurements and can help identify the sites of PEGylation.
-
References
Unlocking Targeted Protein Degradation: A Technical Guide to I-Peg6-OH in Biomedical Research
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of I-Peg6-OH in the rapidly evolving field of targeted protein degradation. This document provides an in-depth overview of this compound's role as a versatile linker in the formation of Proteolysis Targeting Chimeras (PROTACs), complete with quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Introduction to this compound: A Key Component in PROTAC Technology
This compound, or 17-Iodo-3,6,9,12,15-pentaoxaheptadecan-1-ol, is a heterobifunctional linker predominantly utilized in the synthesis of PROTACs.[1] PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[2] These chimeric molecules consist of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3] The linker, for which this compound is a prime example, is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[3] The hexaethylene glycol (PEG6) spacer in this compound enhances the hydrophilicity and solubility of the resulting PROTAC molecule.[3]
Quantitative Data: Efficacy of PEG6-Containing PROTACs
The linker length and composition significantly impact the degradation efficiency of a PROTAC, often quantified by the DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation) values. Below is a summary of quantitative data for a notable PROTAC, RC-1, which employs a PEG6 linker to target Bruton's tyrosine kinase (BTK) for degradation.
| PROTAC Name | Target Protein | Cell Line | DC50 | Dmax (%) | Reference |
| RC-1 | Bruton's Tyrosine Kinase (BTK) | MOLM-14 | 6.6 nM | >90% | |
| RC-1 | Bruton's Tyrosine Kinase (BTK) | Mino | Not Reported | >85% |
Proteomic analysis of MOLM-14 cells treated with RC-1 demonstrated its high selectivity for BTK degradation. The volcano plot of protein abundance revealed that out of 7280 identified proteins, only BTK and CSK were significantly downregulated.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a hypothetical PROTAC utilizing an this compound linker and for the subsequent evaluation of its protein degradation activity.
Synthesis of a Hypothetical PROTAC using this compound
This protocol outlines a representative synthesis of a PROTAC where a POI ligand with a carboxylic acid handle is coupled to the hydroxyl end of this compound, followed by coupling of an E3 ligase ligand to the iodo-functionalized end.
Step 1: Esterification of POI Ligand with this compound
-
Reagents and Materials:
-
POI-ligand-COOH (1.0 eq)
-
This compound (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve POI-ligand-COOH in anhydrous DCM under a nitrogen atmosphere.
-
Add DCC and DMAP to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add this compound dissolved in anhydrous DCM to the activated carboxylic acid solution.
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting POI-ligand-Peg6-I conjugate by silica gel column chromatography.
-
Step 2: Coupling of the E3 Ligase Ligand
-
Reagents and Materials:
-
POI-ligand-Peg6-I (1.0 eq)
-
E3-ligase-NH2 (amine-functionalized E3 ligase ligand) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve POI-ligand-Peg6-I and E3-ligase-NH2 in anhydrous DMF under a nitrogen atmosphere.
-
Add DIPEA to the reaction mixture.
-
Stir the reaction at 80°C for 16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by NMR and high-resolution mass spectrometry (HRMS).
-
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol details the quantification of target protein degradation in cultured cells following treatment with a PROTAC.
-
Materials and Reagents:
-
Human cancer cell line expressing the target protein (e.g., MOLM-14 for BTK)
-
PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
-
-
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
-
Visualizing Key Processes
Diagrams generated using Graphviz (DOT language) are provided below to illustrate the fundamental mechanism of PROTAC action, a typical experimental workflow, and a relevant signaling pathway.
Conclusion
This compound and other PEG-based linkers are integral to the design and function of potent and selective PROTACs. Their hydrophilic nature contributes to favorable pharmacokinetic properties, and the precise length of the PEG chain is a key parameter for optimizing degradation efficiency. The data and protocols presented in this guide offer a foundational understanding for researchers aiming to harness the power of targeted protein degradation in their biomedical research and drug development endeavors. As the field of PROTACs continues to expand, the rational design of linkers using building blocks like this compound will remain a cornerstone of innovation.
References
The Iodo Group in I-Peg6-OH: A Technical Guide to its Reactivity and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of biomolecules is a cornerstone of modern drug development and biological research. Among the arsenal of chemical tools available, heterobifunctional linkers play a pivotal role in the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs) and targeted imaging agents. I-Peg6-OH, a molecule featuring a terminal iodo group and a hydroxyl group connected by a hexaethylene glycol (PEG) spacer, offers a unique set of properties for such applications. This technical guide provides an in-depth analysis of the reactivity of the iodo group in this compound, presenting quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their bioconjugation endeavors.
Core Principles: The Reactivity of the Iodo Group
The utility of this compound as a bioconjugation linker is primarily derived from the reactivity of its terminal iodo group. The carbon-iodine (C-I) bond is the longest and weakest among the carbon-halogen bonds, making the iodine atom an excellent leaving group in nucleophilic substitution reactions.[1] This inherent reactivity allows for the efficient and specific formation of stable covalent bonds with nucleophilic functional groups present on biomolecules.
The primary targets for the iodo group in a biological context are the thiol (sulfhydryl) groups of cysteine residues and, to a lesser extent, the amino groups of lysine residues and the N-terminus of proteins. The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom attached to the iodine, leading to the displacement of the iodide ion and the formation of a new carbon-nucleophile bond.
Iodoacetamides, which feature a similar reactive iodoacetyl group, are known to react swiftly with cysteine residues, a reaction that aids in preventing the formation of disulfide bonds and enhancing protein stability.[2] Compared to other haloacetamides, such as chloroacetamide, iodoacetamide demonstrates faster and more efficient modification of cysteine residues, making it advantageous for time-sensitive applications.[2]
Quantitative Analysis of Reactivity
While specific kinetic data for this compound is not extensively published, the reactivity can be effectively understood by examining its close analog, iodoacetamide. The following table summarizes key quantitative parameters related to the reactivity of iodoacetamide with cysteine, providing a benchmark for designing and optimizing conjugation reactions with this compound.
| Parameter | Value | Conditions | Reference |
| Second-Order Rate Constant (with Cysteine) | ~0.6 M⁻¹s⁻¹ | pH 7.0 | [1][3] |
| Optimal pH Range for Thiol Reactivity | 8.0 - 8.5 | ||
| Comparative Reactivity (vs. Bromoacetamide) | Higher | General | |
| Comparative Reactivity (vs. Maleimide) | Generally slower | pH 6.5-7.5 | |
| Bond Stability (Thioether bond) | Highly Stable, Irreversible | Physiological conditions |
Experimental Protocols
The following protocols provide a general framework for the conjugation of this compound to proteins and peptides. Optimization of these protocols for specific biomolecules and applications is highly recommended.
Protocol 1: Site-Specific Cysteine Residue Labeling of a Protein
This protocol outlines the steps for the selective labeling of a free cysteine residue on a protein with this compound.
Materials:
-
Protein with a free cysteine residue
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.5-8.5, degassed.
-
Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Desalting column or dialysis cassette
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
If the protein has disulfide bonds that need to be reduced to expose the cysteine thiol, treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the reducing agent immediately before conjugation using a desalting column.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mM).
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution with gentle mixing.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C. The optimal reaction time should be determined empirically.
-
-
Quenching the Reaction:
-
Add a 100-fold molar excess of the quenching reagent (e.g., L-cysteine) to the reaction mixture to consume any unreacted this compound. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess this compound and quenching reagent by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer.
-
-
Characterization:
-
Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, or HPLC.
-
Protocol 2: General Amine Labeling of a Peptide
This protocol describes the labeling of primary amines (N-terminus and lysine side chains) on a peptide with this compound. Note that this reaction is generally less specific and slower than thiol labeling.
Materials:
-
Peptide with primary amine groups
-
This compound
-
Conjugation Buffer: Sodium bicarbonate or borate buffer, pH 8.5-9.0.
-
Anhydrous DMF or DMSO
-
Desalting column or reversed-phase HPLC for purification
Procedure:
-
Peptide Preparation:
-
Dissolve the peptide in the conjugation buffer to the desired concentration.
-
-
This compound Solution Preparation:
-
Prepare a fresh stock solution of this compound in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Add a 20- to 50-fold molar excess of the this compound stock solution to the peptide solution.
-
Incubate the reaction at room temperature for 4-24 hours, monitoring the reaction progress by HPLC.
-
-
Purification:
-
Purify the PEGylated peptide from unreacted reagents using a desalting column or, for higher purity, reversed-phase HPLC.
-
-
Characterization:
-
Analyze the purified product by mass spectrometry and HPLC to confirm successful conjugation.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the site-specific conjugation of this compound to a protein containing a free cysteine residue.
Caption: A typical workflow for protein bioconjugation using this compound.
Logical Relationships in Bioconjugation Strategy
The decision-making process for employing this compound in a bioconjugation strategy involves considering several factors related to the target biomolecule and the desired outcome. The following diagram illustrates these logical relationships.
Caption: Decision-making flowchart for this compound bioconjugation strategy.
References
The Strategic Importance of the Hydroxyl Group in I-Peg6-OH: A Technical Guide for Advanced Drug Development
In the landscape of modern therapeutics, particularly in the design of sophisticated modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of success. Among the diverse array of available linkers, I-Peg6-OH has emerged as a valuable tool for researchers and drug development professionals. This technical guide provides an in-depth exploration of the pivotal role of the terminal hydroxyl group (-OH) in the functionality of this compound, a heterobifunctional linker comprised of an iodo group and a hydroxyl group separated by a hexaethylene glycol (PEG6) spacer.
This compound: Structure and Core Components
This compound, with the chemical name 2-[2-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol, is a flexible and hydrophilic linker.[1] Its structure can be deconstructed into three key components:
-
Iodo Group (I-): A reactive moiety that can participate in various nucleophilic substitution reactions, making it a suitable point of attachment to target molecules.
-
Hexaethylene Glycol Spacer (-Peg6-): A chain of six repeating ethylene glycol units that imparts hydrophilicity, enhances solubility, and provides spatial separation between the conjugated molecules.[][3]
-
Hydroxyl Group (-OH): A highly versatile functional group that serves as a primary site for chemical modification and conjugation.[4]
The Pivotal Role of the Hydroxyl Group
The terminal hydroxyl group is central to the utility of this compound as a heterobifunctional linker, offering a reactive handle for a wide range of chemical transformations.
A Versatile Hub for Functionalization
The hydroxyl group is a nucleophile and can be readily converted into other functional groups, thereby expanding the repertoire of conjugation chemistries available to the researcher. This versatility allows for the tailored design of linkers with specific reactivity profiles. For instance, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be reacted to form esters, ethers, and carbonates. This adaptability is crucial when optimizing the stability and release characteristics of a payload in drug delivery systems.
The polar nature of the hydroxyl group, with its slightly negative oxygen atom and slightly positive hydrogen atom, dictates its reactivity.[4] Reactions can be initiated by electron-deficient groups targeting the oxygen or by electron-rich groups targeting the hydrogen.
Enabling Bioconjugation Strategies
In the context of bioconjugation, the hydroxyl group of this compound provides a strategic advantage. While the iodo group can be used to attach the linker to one part of a biomolecular construct, the hydroxyl group can be modified to react with a different functional group on another molecule. This orthogonal reactivity is fundamental to the construction of complex biomolecules. For example, in the synthesis of a PROTAC, the iodo end might be attached to a ligand for an E3 ubiquitin ligase, while the hydroxyl end is modified to react with a ligand for the target protein.
Enhancing Physicochemical Properties
The presence of the hydroxyl group significantly contributes to the overall hydrophilicity of the this compound linker. This "water-loving" characteristic is a hallmark of PEG-based linkers and is highly desirable in drug development for several reasons:
-
Increased Solubility: PEGylation, the process of attaching PEG chains to molecules, can significantly improve the solubility of hydrophobic drugs, facilitating their formulation and administration.
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG chain can create a hydration shell around the conjugated molecule, effectively increasing its hydrodynamic volume. This can reduce renal clearance and prolong the circulation half-life of the therapeutic.
-
Reduced Immunogenicity: The flexible and hydrophilic PEG chain can mask epitopes on the surface of protein therapeutics, reducing their potential to elicit an immune response.
Applications in Advanced Drug Development
The unique attributes of the this compound linker, largely conferred by its terminal hydroxyl group, make it a valuable component in the development of next-generation therapeutics.
PROTACs and Molecular Glues
In the rapidly evolving field of targeted protein degradation, PROTACs and molecular glues require linkers that can precisely orient two different protein-binding ligands. The hydroxyl group of this compound can be functionalized to provide the necessary reactive handle for one of the ligands, while the iodo group engages the other. The length and flexibility of the PEG6 spacer are also critical for achieving the optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase.
Antibody-Drug Conjugates (ADCs)
For ADCs, the linker plays a crucial role in connecting a potent cytotoxic payload to a monoclonal antibody. The choice of linker chemistry affects the stability of the ADC in circulation and the efficiency of payload release at the tumor site. The hydroxyl group of this compound can be modified to create a variety of cleavable or non-cleavable linkages, allowing for fine-tuning of the ADC's properties.
Quantitative Data Summary
While specific experimental data for this compound is not extensively available in the public domain, the following table summarizes the general properties and reactivity of the hydroxyl group in PEG linkers, which is directly applicable to this compound.
| Property | Description | Significance in Drug Development |
| Reactivity | The hydroxyl group is a versatile functional group that can undergo a wide range of chemical reactions, including esterification, etherification, oxidation, and tosylation. | Allows for the introduction of various functional groups, enabling diverse conjugation strategies and the fine-tuning of linker properties. |
| Nucleophilicity | The oxygen atom of the hydroxyl group is nucleophilic and can attack electrophilic centers. | Forms the basis for many common conjugation reactions, such as the formation of esters and ethers. |
| Polarity | The O-H bond is polar, making the hydroxyl group capable of forming hydrogen bonds. | Contributes to the hydrophilicity and water solubility of the linker and the resulting conjugate, improving pharmacokinetic properties. |
| Acidity | The hydroxyl group is weakly acidic and can be deprotonated by a strong base to form an alkoxide. | The resulting alkoxide is a stronger nucleophile, which can be utilized in certain synthetic strategies. |
Experimental Protocols
Below are representative, detailed methodologies for key experiments involving the functionalization of a hydroxyl-terminated PEG linker like this compound. These are illustrative protocols and may require optimization for specific applications.
Protocol 1: Esterification of this compound with a Carboxylic Acid
This protocol describes the formation of an ester linkage between the hydroxyl group of this compound and a carboxylic acid-containing molecule, a common step in linker activation.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid: In a clean, dry round-bottom flask, dissolve the carboxylic acid-containing molecule in anhydrous DCM.
-
Add 1.2 equivalents of DCC and 0.1 equivalents of DMAP to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Conjugation: Dissolve this compound in anhydrous DCM and add it to the activated carboxylic acid solution.
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Purification: Once the reaction is complete, filter the mixture to remove the DCU byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting ester-linked product by silica gel column chromatography.
Protocol 2: Conversion of the Hydroxyl Group to an Azide
This protocol details the conversion of the terminal hydroxyl group to an azide, a functional group widely used in "click chemistry."
Materials:
-
This compound
-
Diphenylphosphoryl azide (DPPA)
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Anhydrous Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in anhydrous toluene.
-
Add 1.5 equivalents of DBU to the solution and stir for 10 minutes at room temperature.
-
Add 1.2 equivalents of DPPA dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80°C and stir overnight under a nitrogen atmosphere.
-
Workup: Cool the reaction mixture to room temperature and quench with saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the azido-functionalized PEG linker.
Visualizing the Role of the Hydroxyl Group
The following diagrams illustrate the central role of the hydroxyl group in the application of this compound.
Caption: Workflow of this compound in bioconjugation.
Caption: Key reactions of the hydroxyl group.
References
Navigating the Laboratory Landscape with I-Peg6-OH: A Comprehensive Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for I-Peg6-OH (17-Iodo-3,6,9,12,15-pentaoxaheptadecan-1-ol) in a laboratory setting. While specific toxicological data for this compound is not extensively available, this guide draws upon information from closely related polyethylene glycol (PEG) compounds to establish best practices for ensuring a safe research environment.
Core Chemical and Physical Properties
A foundational understanding of a compound's properties is critical for safe handling. The table below summarizes key computed properties for this compound.
| Property | Value | Source |
| Molecular Formula | C12H25IO6 | PubChem[1] |
| Molecular Weight | 392.23 g/mol | PubChem[1] |
| Physical State | Not explicitly stated, but related low molecular weight PEGs are liquids. | General Knowledge |
| Solubility | Expected to be soluble in water and many organic solvents. | General Knowledge |
Hazard Identification and Safety Precautions
Based on Safety Data Sheets (SDS) for similar PEG derivatives, this compound is generally not classified as a hazardous substance or mixture[2][3]. However, it is crucial to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated[2]. Therefore, treating it with a high degree of caution is imperative.
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound to minimize exposure:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles. | To protect eyes from potential splashes. |
| Hand Protection | Common chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. |
| Body Protection | Standard laboratory coat. | To protect skin and clothing from spills. |
| Respiratory Protection | Generally not required with adequate ventilation. If vapors or aerosols are generated, use a NIOSH-approved respirator. | To avoid inhalation. |
Experimental Protocols: Safe Handling Workflow
Adherence to a standardized workflow is paramount for minimizing risks in the laboratory. The following sections detail the recommended procedures for handling this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any relevant hazard warnings.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area. A storage temperature of -5°C is recommended. Keep the container tightly closed to prevent moisture absorption and potential degradation.
-
Incompatibilities: Avoid storing with strong oxidizing agents.
Handling and Use
-
Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.
-
Dispensing: When transferring the compound, use appropriate tools such as a calibrated pipette for liquids or a spatula for solids. Avoid creating aerosols or dust.
-
Spill Management:
-
Minor Spills: In the event of a small spill, absorb the material with an inert substance like vermiculite, dry sand, or earth. Place the absorbed material into a sealed container for chemical waste disposal.
-
Major Spills: For larger spills, evacuate the area and ensure adequate ventilation. Follow institutional emergency procedures.
-
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal
-
Waste Characterization: Dispose of this compound and any contaminated materials as chemical waste.
-
Containerization: Place waste in a clearly labeled, sealed container appropriate for chemical waste.
-
Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.
Emergency Procedures
In the event of an exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Visualizing the Safe Handling Workflow
The following diagram illustrates the key steps and decision points in the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe laboratory handling of this compound.
Disclaimer: The information provided in this guide is intended for use by qualified individuals trained in chemical handling. It is based on the best available data for related compounds and should be used as a supplement to, not a replacement for, institutional safety protocols and professional judgment. Always consult the most current Safety Data Sheet for any chemical before use.
References
An In-depth Technical Guide on the Stability and Storage of I-Peg6-OH
This guide provides a comprehensive overview of the stability and recommended storage conditions for I-Peg6-OH (17-Iodo-3,6,9,12,15-pentaoxaheptadecan-1-ol). The information presented here is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Introduction to this compound
This compound is a heterobifunctional molecule featuring a six-unit polyethylene glycol (PEG) chain, a terminal hydroxyl (-OH) group, and a terminal iodo (-I) group. This structure allows for its use as a linker in bioconjugation and other chemical syntheses, where the iodo group provides a reactive site for nucleophilic substitution, and the hydroxyl group can be further functionalized. The PEG chain imparts hydrophilicity and flexibility to the molecule.
Chemical Stability of this compound
2.1. Polyethylene Glycol Backbone Degradation
The PEG chain is generally stable but can undergo degradation through two primary mechanisms: oxidative and thermal degradation.
-
Oxidative Degradation: In the presence of oxygen, transition metal ions, or light, the ether linkages in the PEG chain can undergo auto-oxidation. This process can lead to the formation of hydroperoxides, which can then decompose to form various degradation products, including aldehydes, ketones, and carboxylic acids, ultimately resulting in chain scission. The presence of hydroxyl radicals (HO•) can randomly cleave the PEG chain into smaller oligomers and ethylene glycol units, which can be further oxidized to glycolic, oxalic, and formic acids[1].
-
Thermal Degradation: At elevated temperatures, the C-O and C-C bonds within the PEG backbone can undergo homolytic cleavage, leading to the formation of a variety of lower molecular weight products[2].
2.2. Carbon-Iodine Bond Stability
The carbon-iodine (C-I) bond is the most reactive and least stable among the carbon-halogen bonds. This reactivity is a key feature for its use in chemical synthesis but also a point of potential instability.
-
Nucleophilic Substitution: The iodide is an excellent leaving group, making the terminal carbon susceptible to nucleophilic attack. This reaction can be promoted by various nucleophiles, including water, alcohols, and amines. The rate of substitution is dependent on the solvent, temperature, and the concentration of the nucleophile.
-
Light Sensitivity: Alkyl iodides can be sensitive to light, particularly in the UV range. Light exposure can lead to the homolytic cleavage of the C-I bond, generating a carbon radical and an iodine radical. These reactive species can initiate further degradation reactions.
Recommended Storage Conditions
Based on the general guidelines for various PEG derivatives and the known sensitivity of alkyl iodides, the following storage conditions are recommended for this compound to ensure its long-term stability.
3.1. Storage Temperature
For long-term storage, it is recommended to store this compound at low temperatures. A summary of recommended storage temperatures for various PEG6-OH derivatives is provided in the table below.
| Compound Name | Recommended Storage Temperature |
| Azido-PEG6-alcohol (N3-PEG6-OH) | -5°C[3] |
| Hexaethylene glycol (OH-PEG6-OH) | -5°C[4] or -18°C for long term[5] |
| mPEG6-OH | -5°C |
| OH-PEG6-COOH | -5°C |
| Amine-PEG6-OH | -20°C |
| C18-PEG6-OH | -20°C or lower for long term |
Based on this data, a storage temperature of -20°C is recommended for the long-term storage of this compound to minimize both the degradation of the PEG chain and reactions involving the C-I bond.
3.2. Other Storage Recommendations
-
Keep in a Dry Environment: PEG compounds are hygroscopic and can absorb moisture from the air. Water can act as a nucleophile and promote the hydrolysis of the C-I bond. Therefore, it is crucial to store this compound in a tightly sealed container in a dry environment or under an inert atmosphere (e.g., argon or nitrogen).
-
Avoid Sunlight: Due to the light sensitivity of the C-I bond, this compound should be protected from light by storing it in an amber vial or a light-blocking container.
-
Stock Solutions: If preparing stock solutions, it is advisable to use anhydrous solvents and store the solutions at -20°C. Avoid repeated freeze-thaw cycles. The stability of the compound in solution will depend on the solvent and any potential contaminants.
Experimental Protocols
Specific experimental protocols for the stability testing of this compound are not available in the reviewed literature. However, a general approach to assessing the stability of this compound would involve:
-
Forced Degradation Studies: Exposing the compound to a range of stress conditions (e.g., elevated temperature, high humidity, UV light, and different pH values in solution) to identify potential degradation pathways and products.
-
Analytical Monitoring: Using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection to monitor the purity of the compound and identify any degradation products over time under specific storage conditions. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the structure of the compound and its degradation products.
Visualizations
The following diagrams illustrate the key concepts related to the stability of this compound.
References
An In-depth Technical Guide to Surface Modification Using I-PEG6-OH for Researchers, Scientists, and Drug Development Professionals
Core Concepts and Principles of I-PEG6-OH in Surface Modification
In the landscape of bioconjugation and material science, the strategic alteration of surface properties is paramount for enhancing biocompatibility, stability, and functionality. This compound, an iodo-terminated hexaethylene glycol, has emerged as a critical tool for such modifications. This guide provides a comprehensive overview of the fundamental concepts, experimental protocols, and practical applications of this compound in surface modification, tailored for professionals in research and drug development.
This compound is a heterobifunctional linker featuring a terminal iodide group and a hydroxyl group, separated by a hydrophilic six-unit polyethylene glycol (PEG) chain.[1] This unique structure allows for a two-step modification process. The iodide is a versatile leaving group, readily participating in nucleophilic substitution reactions, making it ideal for initial surface attachment. The terminal hydroxyl group, while less reactive, provides a site for subsequent functionalization, enabling the attachment of targeting ligands, drugs, or other biomolecules.[2]
The primary advantage of utilizing a PEG linker, such as the one in this compound, lies in its ability to create a hydrophilic and biocompatible "stealth" layer on surfaces.[3] This PEG layer effectively reduces the non-specific adsorption of proteins (opsonization), which in turn minimizes recognition by the immune system and prolongs circulation times of nanoparticles and other drug delivery systems in vivo.[1][4]
Key Applications in Research and Drug Development
The application of this compound in surface modification is extensive, with significant implications for:
-
Drug Delivery: Functionalizing nanoparticles with this compound enhances their stability and pharmacokinetic profiles, leading to more effective and targeted drug delivery.
-
Biomaterials: Modifying the surfaces of implants and medical devices with this compound can significantly improve their biocompatibility and reduce the foreign body response.
-
Biosensors and Immunoassays: The ability to create well-defined, protein-resistant surfaces is crucial for the development of sensitive and reliable biosensors and immunoassays.
-
Nanotechnology: this compound is instrumental in the functionalization of a wide range of nanoparticles, including gold and iron oxide nanoparticles, for various biomedical applications.
Quantitative Data on PEGylated Surfaces
The effectiveness of surface modification with PEG derivatives is often quantified by parameters such as grafting density and the subsequent reduction in protein adsorption. The following tables summarize key quantitative data gathered from various studies on PEGylated surfaces.
| Parameter | Value | Characterization Method | Reference |
| PEG Grafting Density | |||
| PEG (2 kDa) on Gold Nanoparticles | 1.9 ± 0.2 PEG/nm² | Analytical Ultracentrifugation (AUC) | |
| PEG (20 kDa) on Gold Nanoparticles | 1.09 ± 0.03 PEG/nm² | Analytical Ultracentrifugation (AUC) | |
| Reduction in Protein Adsorption | |||
| Fibrinogen Adsorption on Silanated PEG-modified Glass | >95% reduction | Not specified | |
| Protein Adsorption on PLL-g-PEG modified Niobium Pentoxide | Lowest on surfaces with the highest PEG chain density | X-ray Photoelectron Spectroscopy (XPS) | |
| Surface Characterization | |||
| Water Contact Angle of Dextran-modified PDMS | Reduced from 109° to 80° | Contact Angle Goniometry | |
| Roughness of PEG-grafted Polyurethane | Increased from 30 ± 20 nm to 120-208 nm | Atomic Force Microscopy (AFM) |
Table 1: Quantitative Data on PEGylated Surfaces. This table provides a summary of key performance indicators for surfaces modified with polyethylene glycol, including grafting density and the reduction of protein adsorption.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in surface modification. The following sections provide step-by-step protocols for key experimental procedures.
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles
This protocol outlines the covalent attachment of a hydroxyl-terminated PEG linker to nanoparticles possessing primary amine groups on their surface. The procedure utilizes a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the hydroxyl groups for reaction with the amines.
Materials:
-
Amine-functionalized nanoparticles
-
This compound (or a similar hydroxyl-terminated PEG)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) (optional, to improve reaction efficiency)
-
Activation Buffer: MES buffer (pH 4.5-5.0)
-
Reaction Buffer: PBS (pH 7.4)
-
Quenching Solution: Hydroxylamine or Tris buffer
-
Washing Buffer: Deionized water or PBS
Procedure:
-
Activation of this compound:
-
Dissolve the this compound in the Activation Buffer.
-
Add EDC (and optionally NHS) to the solution. A typical molar ratio is 1:2:1 for PEG:EDC:NHS.
-
Incubate the mixture for 15-30 minutes at room temperature to activate the hydroxyl groups.
-
-
Conjugation to Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in the Reaction Buffer.
-
Add the activated this compound solution to the nanoparticle dispersion.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
-
Quenching and Purification:
-
Add the Quenching Solution to terminate the reaction.
-
Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in the Washing Buffer to eliminate unreacted PEG and crosslinkers.
-
Protocol 2: Characterization of PEGylated Surfaces using XPS and AFM
Thorough characterization is essential to confirm the successful surface modification and to evaluate the properties of the resulting material. X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) are powerful techniques for this purpose.
X-ray Photoelectron Spectroscopy (XPS):
-
Sample Preparation: Ensure the modified surface is clean and dry.
-
Data Acquisition:
-
Acquire a survey spectrum to determine the elemental composition of the surface. Successful PEGylation will show an increase in the carbon and oxygen signals.
-
Obtain high-resolution C1s spectra. The presence of a characteristic C-O ether peak at approximately 286.5 eV confirms the presence of the PEG chains.
-
-
Data Analysis: Quantify the elemental composition and analyze the chemical states of the elements to confirm the covalent attachment of the PEG linker.
Atomic Force Microscopy (AFM):
-
Sample Preparation: Mount the modified substrate on an AFM sample holder.
-
Imaging:
-
Operate the AFM in tapping mode to obtain topographical images of the surface.
-
Compare the surface morphology of the unmodified and modified substrates. Successful PEG grafting often leads to an increase in surface roughness.
-
-
Data Analysis: Analyze the AFM images to assess the homogeneity and coverage of the PEG layer.
Visualizing Workflows and Pathways
Diagrams are invaluable for illustrating complex experimental workflows and biological signaling pathways. The following diagrams were generated using the DOT language to provide clear visual representations.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterizing the modification of surface proteins with poly(ethylene glycol) to interrupt platelet adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. PEGylated surfaces for the study of DNA–protein interactions by atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using I-Peg6-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. A critical component of an ADC is the linker, which connects the antibody to the drug payload. The choice of linker significantly influences the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index.
This document provides detailed protocols for the synthesis of ADCs using I-Peg6-OH, a bifunctional, hydrophilic linker. This compound, chemically identified as 2-[2-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol, possesses a terminal iodide and a terminal hydroxyl group. This structure allows for a sequential and controlled conjugation process. The polyethylene glycol (PEG) backbone enhances the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic drug payloads and improve the pharmacokinetic profile of the conjugate.[1]
The terminal iodide serves as a good leaving group for nucleophilic substitution reactions, enabling conjugation to thiol groups on the antibody or other nucleophilic moieties on a drug molecule.[2] The terminal hydroxyl group can be activated to react with primary amines, such as those on lysine residues of an antibody, or can be used to form ether or ester bonds with a drug payload.
Two primary strategies for the synthesis of an ADC using the this compound linker are presented:
-
Strategy 1: Conjugation of the this compound linker to the drug payload first, followed by activation of the hydroxyl terminus and conjugation to the antibody.
-
Strategy 2: Conjugation of the this compound linker to the antibody first, followed by conjugation to the drug payload.
These protocols are intended to serve as a comprehensive guide for researchers in the field of ADC development.
Data Presentation
Table 1: Representative Quantitative Data for ADC Synthesis & Characterization
| Parameter | Strategy 1 (Drug First) | Strategy 2 (Antibody First) | Method of Analysis |
| Linker-Payload Synthesis | |||
| Reaction Yield | 75-90% | N/A | RP-HPLC, LC-MS |
| Purity | >95% | N/A | RP-HPLC |
| Antibody-Linker Conjugation | |||
| Conjugation Efficiency | N/A | 60-80% | HIC, SEC |
| Final ADC Conjugation | |||
| Final Yield (Post-Purification) | 40-60% (overall) | 30-50% (overall) | UV-Vis (A280) |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | 1.8 - 2.5 | HIC, LC-MS[3][] |
| Purity (Monomeric ADC) | >98% | >98% | SEC[5] |
| Free Drug/Linker Level | <1% | <1% | RP-HPLC |
| Aggregates | <2% | <2% | SEC |
Note: The data presented are representative values based on typical outcomes for similar bioconjugation reactions and may vary depending on the specific antibody, drug, and reaction conditions.
Experimental Protocols
Strategy 1: Linker-to-Drug Conjugation Followed by Antibody Conjugation
This strategy involves a two-stage process: first, the synthesis of a drug-linker conjugate, and second, the conjugation of this intermediate to the antibody. This approach is often preferred when the drug molecule is stable under the conditions required for linker activation.
Caption: Workflow for ADC synthesis via antibody-linker intermediate.
Protocol 2A: Antibody Reduction and Conjugation with this compound
This protocol targets the interchain disulfide bonds of the antibody.
-
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., TCEP or DTT)
-
This compound linker in a water-miscible organic solvent
-
Reaction buffer (e.g., PBS with EDTA, pH 7.0-7.5)
-
-
Procedure:
-
Incubate the antibody (5-10 mg/mL) with a controlled molar excess of the reducing agent (e.g., 2-5 eq of TCEP) for 1-2 hours at 37°C to partially reduce the interchain disulfides.
-
Remove the excess reducing agent by buffer exchange using a desalting column or TFF.
-
Immediately add a solution of this compound (10-20 fold molar excess over available thiols) to the reduced antibody.
-
Incubate the reaction for 2-4 hours at room temperature.
-
Purify the Antibody-Peg6-OH conjugate by TFF to remove excess linker and other reagents.
-
Protocol 2B: Conjugation of Drug Payload to Antibody-Peg6-OH
This step requires the drug to have a functional group that can react with the hydroxyl group on the linker. This often involves activating either the hydroxyl group or a group on the drug. For example, the hydroxyl can be deprotonated with a base and reacted with a drug containing a good leaving group (e.g., a mesylate or tosylate) to form an ether linkage.
-
Materials:
-
Purified Antibody-Peg6-OH conjugate
-
Activated drug payload (e.g., Drug-OMs)
-
Aqueous buffer system compatible with the antibody and the reaction (may require co-solvents)
-
Base (mild, compatible with the antibody)
-
-
Procedure:
-
Adjust the pH of the Antibody-Peg6-OH solution to a slightly basic pH (e.g., 8.0-8.5).
-
Add the activated drug payload in a suitable solvent (e.g., DMSO) to the antibody solution (5-10 fold molar excess).
-
Incubate the reaction for 4-24 hours at a controlled temperature (e.g., 4°C or room temperature).
-
Monitor the reaction for DAR progression using HIC or LC-MS.
-
Once the desired DAR is achieved, purify the final ADC using TFF followed by SEC and/or HIC to remove unreacted drug and aggregates, and to isolate desired DAR species.
-
Characterization of the Final ADC
Comprehensive characterization is essential to ensure the quality, consistency, and efficacy of the ADC.
Table 2: Key Characterization Assays for ADCs
| Assay | Purpose | Typical Results |
| UV-Vis Spectroscopy | Determine antibody concentration and average DAR (if drug has a distinct absorbance). | Provides average DAR. E.g., DAR = 4.0. |
| Size Exclusion Chromatography (SEC) | Quantify monomer, aggregate, and fragment content. | Monomer >98%, Aggregate <2%. |
| Hydrophobic Interaction Chromatography (HIC) | Determine DAR distribution and average DAR. | Provides percentage of each DAR species (DAR0, DAR2, DAR4, etc.). |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirm identity and mass of ADC species, determine DAR. | Deconvoluted mass spectrum showing peaks for different DAR species. |
| Reversed-Phase HPLC (RP-HPLC) | Quantify residual free drug payload. | Free drug level <1%. |
| Binding Assay (e.g., ELISA, SPR) | Confirm that conjugation does not impair antigen binding affinity. | KD of ADC is comparable to that of the naked antibody. |
| In Vitro Cytotoxicity Assay | Determine the potency of the ADC on target cancer cell lines. | IC50 value in the nanomolar or picomolar range. |
Disclaimer: These protocols are intended as a general guide. Optimal reaction conditions (e.g., stoichiometry, temperature, reaction time, and buffers) should be determined empirically for each specific antibody and drug payload combination.
References
Application Notes and Protocols for Protein Labeling with I-Peg6-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. Benefits of PEGylation include an increased hydrodynamic size, which can reduce renal clearance and extend the in vivo half-life, as well as shielding of protein surfaces, which can decrease immunogenicity and susceptibility to proteolytic degradation.
I-Peg6-OH (2-[2-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol) is a discrete-length PEGylation reagent designed for the site-specific modification of proteins. It features a hexaethylene glycol (PEG6) spacer, a terminal hydroxyl group for solubility, and a reactive iodo group. The iodo group enables highly specific and efficient covalent labeling of sulfhydryl groups, primarily found on cysteine residues, through a nucleophilic substitution reaction. This specificity allows for precise control over the site of PEGylation, which is crucial for preserving the protein's biological activity.
These application notes provide a comprehensive, step-by-step guide to labeling proteins with this compound, including protocols for the labeling reaction, purification of the conjugate, and characterization of the final product.
Principle of the Reaction
The labeling of proteins with this compound is based on the S-alkylation of a free sulfhydryl group on a cysteine residue by the iodo-activated PEG reagent. The reaction is a bimolecular nucleophilic substitution (SN2) where the thiolate anion (S⁻) of a cysteine residue acts as the nucleophile, attacking the electrophilic carbon atom attached to the iodine. This results in the displacement of iodide as a leaving group and the formation of a stable and irreversible thioether bond between the protein and the PEG chain. The reaction is most efficient at a slightly alkaline pH (7.5-8.5), which promotes the deprotonation of the cysteine's thiol group to the more reactive thiolate anion.
Application Notes and Protocols for I-Peg6-OH Conjugation to Amine-Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely utilized strategy in drug development and biotechnology to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Benefits of PEGylation include increased solubility, extended circulating half-life, reduced immunogenicity, and enhanced stability.[1][2][3][4] I-Peg6-OH is a heterobifunctional PEGylation reagent containing a hexaethylene glycol spacer functionalized with a reactive iodo group at one end and a hydroxyl group at the other. The iodo group allows for specific covalent attachment to nucleophilic groups, such as the primary amines found in lysine residues and the N-terminus of proteins and peptides. This document provides detailed protocols and application notes for the conjugation of this compound to amine-containing molecules.
Principle of Conjugation
The conjugation of this compound to an amine-containing molecule proceeds via a nucleophilic substitution reaction. The primary amine group on the target molecule acts as a nucleophile, attacking the carbon atom attached to the iodine atom of the this compound. This results in the displacement of the iodide ion and the formation of a stable secondary amine linkage between the target molecule and the PEG chain. The reaction is typically carried out under mild basic conditions to ensure the amine group is deprotonated and thus more nucleophilic.
The hydroxyl group on the other end of the PEG spacer remains available for further modification or can serve to enhance the hydrophilicity of the resulting conjugate.
Applications
The conjugation of this compound to amine-containing molecules has a range of applications in research and drug development, including:
-
Improving Drug Solubility and Stability: The hydrophilic PEG chain can enhance the aqueous solubility of hydrophobic drugs and protect them from enzymatic degradation.[4]
-
Prolonging Plasma Half-Life: The increased hydrodynamic volume of the PEGylated molecule reduces renal clearance, leading to a longer circulation time in the body.
-
Reducing Immunogenicity: The PEG chain can shield antigenic epitopes on the surface of therapeutic proteins, reducing their recognition by the immune system.
-
Enhancing Pharmacokinetics: PEGylation can alter the biodistribution and clearance of therapeutic molecules.
-
Drug Delivery and Targeting: The hydroxyl group can be further functionalized to attach targeting ligands for cell-specific drug delivery.
Experimental Protocols
Materials and Reagents
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
Reaction Buffer: e.g., Phosphate-buffered saline (PBS) pH 7.2-8.0, or Sodium bicarbonate buffer (0.1 M, pH 8.0-8.5)
-
Quenching Reagent: e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed to dissolve this compound)
-
Purification system: Size-exclusion chromatography (SEC) or Ion-exchange chromatography (IEX) columns and buffers
-
Analytical instruments: UV-Vis spectrophotometer, SDS-PAGE, HPLC, Mass Spectrometer
Protocol for Conjugation of this compound to a Protein
This protocol provides a general guideline for the conjugation of this compound to a protein. The optimal conditions may need to be determined empirically for each specific protein.
-
Protein Preparation:
-
Dissolve the protein in the chosen reaction buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris), as these will compete with the protein for conjugation.
-
-
This compound Preparation:
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO if it is not readily soluble in the aqueous reaction buffer.
-
-
Conjugation Reaction:
-
Add the dissolved this compound to the protein solution while gently stirring. A typical molar excess of this compound to protein is in the range of 5 to 20-fold. The optimal ratio should be determined experimentally.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle agitation. Reaction progress can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE or HPLC.
-
-
Quenching the Reaction:
-
After the desired reaction time, add a quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted this compound.
-
Incubate for an additional 30-60 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted this compound and other small molecule impurities by dialysis, ultrafiltration, or size-exclusion chromatography (SEC).
-
To separate the PEGylated protein from the unreacted protein and to isolate different species of PEGylated protein (e.g., mono-, di-, tri-PEGylated), ion-exchange chromatography (IEX) is often the method of choice. The choice of IEX resin (anion or cation exchange) will depend on the isoelectric point (pI) of the protein.
-
Hydrophobic interaction chromatography (HIC) or reversed-phase chromatography (RP-HPLC) can also be used for purification and separation of PEGylated species.
-
-
Characterization of the PEGylated Protein:
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful PEGylation will result in a band with a higher apparent molecular weight compared to the unconjugated protein.
-
UV-Vis Spectrophotometry: Determine the protein concentration of the conjugate.
-
HPLC Analysis: Use SEC-HPLC to assess the purity and aggregation of the conjugate. RP-HPLC or IEX-HPLC can be used to separate and quantify different PEGylated species.
-
Mass Spectrometry (MS): Confirm the covalent attachment of the PEG chain and determine the degree of PEGylation by analyzing the mass of the intact conjugate.
-
Data Presentation
Table 1: Example Reaction Parameters and Outcomes for Protein PEGylation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Protein Concentration | 5 mg/mL | 5 mg/mL | 10 mg/mL |
| This compound:Protein Molar Ratio | 5:1 | 10:1 | 10:1 |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.2 | 0.1 M Sodium Bicarbonate, pH 8.2 | PBS, pH 7.4 |
| Reaction Time | 4 hours | 4 hours | 12 hours |
| Temperature | Room Temperature | Room Temperature | 4°C |
| Degree of PEGylation (avg) | 1.2 | 2.5 | 1.8 |
| Yield of Mono-PEGylated Protein | 65% | 45% | 55% |
| Residual Unconjugated Protein | 25% | 10% | 30% |
Note: The data presented in this table are illustrative and the actual results will vary depending on the specific molecule and reaction conditions.
Visualization of Workflows and Mechanisms
Caption: Experimental workflow for the conjugation of this compound to a protein.
Caption: Reaction scheme for the conjugation of this compound to a primary amine.
References
Application Notes and Protocols for the Functionalization of Nanoparticles with Amine-PEG6-OH
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The functionalization of nanoparticles with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a cornerstone of modern nanomedicine and drug delivery. The use of a short-chain, heterobifunctional PEG linker like Amine-PEG6-OH offers a versatile platform for enhancing the therapeutic potential of nanoparticles. This linker possesses a terminal primary amine group for covalent attachment to the nanoparticle surface and a terminal hydroxyl group that can be further modified or serve to increase the hydrophilicity of the nanoparticle.
Key Benefits of Functionalization with Amine-PEG6-OH:
-
Improved Biocompatibility and Reduced Immunogenicity: The hydrophilic PEG chains form a "stealth" layer on the nanoparticle surface, which can reduce opsonization (the process of marking pathogens for phagocytosis) and recognition by the mononuclear phagocyte system (MPS). This leads to a decreased immune response and lower immunogenicity of the therapeutic agent.[1][2]
-
Enhanced In Vivo Circulation Time: By evading the immune system, PEGylated nanoparticles can circulate in the bloodstream for longer periods.[1][2] This extended circulation half-life increases the probability of the nanoparticle reaching its target site.[1]
-
Increased Colloidal Stability: The PEG layer provides steric hindrance, preventing the aggregation of nanoparticles in biological media and improving their colloidal stability.
-
Improved Drug Solubility and Stability: For hydrophobic drugs encapsulated within nanoparticles, PEGylation can enhance their overall solubility and protect them from degradation in the physiological environment.
-
Tunable Surface Properties: The terminal hydroxyl group of the Amine-PEG6-OH linker can be used for further conjugation of targeting ligands, such as antibodies or peptides, to achieve active targeting of specific cells or tissues.
Applications in Drug Development:
The unique properties of nanoparticles functionalized with Amine-PEG6-OH make them highly suitable for a range of applications in drug development:
-
Targeted Drug Delivery: PEGylated nanoparticles can be designed to accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. Further functionalization with targeting moieties can enhance their specificity for cancer cells.
-
Gene Delivery: The stable and biocompatible nature of these nanoparticles makes them promising vectors for the delivery of genetic material, such as siRNA and plasmids.
-
Bioimaging: By incorporating imaging agents, PEGylated nanoparticles can be used as contrast agents for various imaging modalities, with their extended circulation time allowing for better visualization of target tissues.
-
Theranostics: The versatility of the Amine-PEG6-OH linker allows for the co-delivery of therapeutic agents and imaging probes on a single nanoparticle platform, enabling simultaneous diagnosis and therapy.
Experimental Protocols
This section provides a detailed protocol for the covalent conjugation of Amine-PEG6-OH to nanoparticles with carboxylated surfaces using the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) chemistry.
Protocol 1: Covalent Conjugation of Amine-PEG6-OH to Carboxylated Nanoparticles
Materials:
-
Carboxylated nanoparticles (e.g., gold nanoparticles, iron oxide nanoparticles, polymeric nanoparticles)
-
Amine-PEG6-OH
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 50 mM MES buffer, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 50 mM Tris-HCl, pH 7.4, or 50 mM hydroxylamine
-
Washing Buffer: PBS with 0.05% Tween-20
-
Deionized (DI) water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Nanoparticle Preparation:
-
Resuspend the carboxylated nanoparticles in the Activation Buffer to a final concentration of 1 mg/mL.
-
Sonicate briefly to ensure a homogenous dispersion.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC (10 mg/mL) and sulfo-NHS (10 mg/mL) in Activation Buffer immediately before use.
-
To 1 mL of the nanoparticle suspension, add 100 µL of the EDC solution and 100 µL of the sulfo-NHS solution. The molar ratio of carboxyl groups on the nanoparticle surface to EDC and sulfo-NHS should be optimized, but a starting point of 1:10:25 is often used.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.
-
-
Washing of Activated Nanoparticles:
-
Centrifuge the activated nanoparticle suspension to pellet the nanoparticles. The centrifugation speed and time will depend on the size and density of the nanoparticles.
-
Carefully remove the supernatant containing excess EDC and sulfo-NHS.
-
Resuspend the nanoparticle pellet in 1 mL of Coupling Buffer.
-
Repeat the washing step twice to ensure complete removal of the activating agents.
-
-
Conjugation with Amine-PEG6-OH:
-
Prepare a solution of Amine-PEG6-OH in Coupling Buffer at a concentration of 10 mg/mL.
-
Add the Amine-PEG6-OH solution to the washed, activated nanoparticle suspension. The molar excess of Amine-PEG6-OH to the nanoparticles should be optimized to achieve the desired grafting density.
-
Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
-
Quenching of the Reaction:
-
Add 100 µL of the Quenching Solution to the reaction mixture to deactivate any unreacted NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of PEGylated Nanoparticles:
-
Centrifuge the reaction mixture to pellet the PEGylated nanoparticles.
-
Remove the supernatant containing unreacted Amine-PEG6-OH and quenching agent.
-
Resuspend the pellet in 1 mL of Washing Buffer.
-
Repeat the washing steps three times.
-
Finally, resuspend the purified PEGylated nanoparticles in a suitable storage buffer (e.g., PBS) at the desired concentration.
-
Protocol 2: Characterization of PEGylated Nanoparticles
1. Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI) Measurement
-
Sample Preparation: Dilute a small aliquot of the purified PEGylated nanoparticle suspension in DI water or PBS to an appropriate concentration for DLS analysis.
-
Measurement: Measure the hydrodynamic diameter and PDI of the nanoparticles using a DLS instrument.
-
Expected Outcome: An increase in the hydrodynamic diameter is expected after PEGylation due to the presence of the PEG layer. The PDI should be low (ideally < 0.2) to indicate a monodisperse sample.
2. Zeta Potential Measurement
-
Sample Preparation: Dilute the purified PEGylated nanoparticle suspension in 10 mM NaCl solution.
-
Measurement: Measure the zeta potential of the nanoparticles using an appropriate instrument.
-
Expected Outcome: PEGylation is expected to shield the surface charge of the nanoparticles, leading to a zeta potential closer to neutral (0 mV) compared to the unfunctionalized nanoparticles.
Quantitative Data
The following tables summarize typical quantitative data obtained from the characterization of PEGylated nanoparticles.
Table 1: Effect of PEGylation on Nanoparticle Size and Zeta Potential
| Nanoparticle Type | Modification | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Reference |
| BSA Nanoparticles | Unmodified | ~180 | -31.7 | |
| PEGylated | 217 | -14 | ||
| PLGA-PEG Nanoparticles | 10 mg/mL polymer | 111.55 ± 5.81 | -22.20 ± 5.71 | |
| 100 mg/mL polymer | 576.19 ± 6.82 | -9.50 ± 14.56 | ||
| Chitosan-derived NP | Unmodified | > 400 | -15 to +5 | |
| PEGylated | 100 - 200 | +6 to +12 |
Table 2: Grafting Density of PEG on Nanoparticles
| Nanoparticle Type | PEG Molecular Weight | Grafting Density (PEG chains/nm²) | Quantification Method | Reference |
| Gold Nanocubes (30 nm) | 5000 Da | 0.61 | Fluorescamine-based assay | |
| Gold Nanocubes (50 nm) | 5000 Da | 0.85 | Fluorescamine-based assay | |
| Gold Nanocubes (60 nm) | 5000 Da | 1.36 | Fluorescamine-based assay | |
| Hydrogel Nanoparticles | 5000 Da | 0.028 ± 0.002 (Mushroom) | Fluorescence | |
| Hydrogel Nanoparticles | 5000 Da | 0.083 ± 0.006 (Brush) | Fluorescence |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the functionalization of nanoparticles.
Signaling Pathway: The Enhanced Permeability and Retention (EPR) Effect
Caption: The EPR effect pathway for nanoparticle drug delivery to tumors.
References
Application Notes and Protocols for I-Peg6-OH in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to I-Peg6-OH in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) are revolutionary therapeutic modalities that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase.[4][5]
Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance solubility and improve pharmacokinetic properties. The this compound linker is a bifunctional molecule featuring a six-unit polyethylene glycol chain, terminated with an iodo group at one end and a hydroxyl group at the other. The iodo group serves as an excellent leaving group in nucleophilic substitution reactions, making it highly reactive towards nucleophiles such as phenols, amines, and thiols. This reactivity allows for the covalent attachment of a POI ligand or an E3 ligase ligand, while the terminal hydroxyl group can be used for subsequent conjugation to the other binding moiety.
Core Principles of this compound Reactions
The primary reaction involving the iodo-functionalized end of the this compound linker is nucleophilic substitution , most commonly a Williamson ether synthesis when reacting with a hydroxyl group (e.g., a phenol on a POI or E3 ligase ligand). In this reaction, the hydroxyl group is deprotonated by a mild base to form an alkoxide or phenoxide, which then acts as a nucleophile, attacking the carbon atom attached to the iodine and displacing the iodide to form a stable ether linkage.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The ultimate goal of a PROTAC synthesized with an this compound linker is to induce the degradation of a target protein. The following diagram illustrates the general mechanism of action.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis and Evaluation
The development of a PROTAC using an this compound linker follows a structured workflow from synthesis to biological evaluation.
Caption: A typical workflow for the design and evaluation of PROTACs.
Detailed Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound via Williamson Ether Synthesis
This protocol describes a representative synthesis where a phenolic hydroxyl group on a ligand (Ligand-OH, either for the POI or E3 ligase) is coupled to the iodo-end of the this compound linker. The remaining hydroxyl group on the PEG linker is then coupled to the second ligand containing a carboxylic acid (Ligand-COOH).
Materials and Reagents:
-
This compound
-
Ligand-OH (e.g., 4-hydroxythalidomide for CRBN E3 ligase)
-
Ligand-COOH (for POI)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware for organic synthesis
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system for purification
Step 1: Coupling of Ligand-OH to this compound
-
To a solution of Ligand-OH (1.0 eq) in anhydrous DMF, add a mild base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60-80°C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude intermediate (Ligand-O-Peg6-OH) by flash column chromatography on silica gel.
Step 2: Coupling of Ligand-O-Peg6-OH to Ligand-COOH
-
Dissolve Ligand-COOH (1.0 eq) in anhydrous DCM.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the purified Ligand-O-Peg6-OH (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative HPLC to obtain the pure product.
Characterization:
-
Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Western Blotting for Target Protein Degradation
This protocol details the assessment of target protein degradation in cells treated with the newly synthesized PROTAC.
Materials and Reagents:
-
Cell line expressing the target protein
-
Completed PROTAC molecule
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a vehicle control) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Data Presentation
The following tables summarize representative quantitative data for the synthesis and evaluation of PROTACs, which can be adapted for results obtained using the this compound linker.
Table 1: Reaction Conditions and Yields for PROTAC Synthesis
| Step | Reaction Type | Reactants | Base/Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Williamson Ether Synthesis | Ligand-OH + this compound | K₂CO₃ | DMF | 80 | 18 | 50-70 |
| 2 | Amide Coupling | Intermediate + Ligand-COOH | HATU/DIPEA | DCM | RT | 16 | 60-80 |
Table 2: In Vitro Degradation Profile of the Final PROTAC
| PROTAC Concentration (nM) | % Protein Degradation (relative to vehicle) |
| 1 | 15 ± 3 |
| 10 | 45 ± 5 |
| 100 | 85 ± 4 |
| 1000 | 92 ± 2 |
| DC₅₀ (nM) | ~15 |
| Dₘₐₓ (%) | >90% |
Conclusion
The this compound linker offers a versatile and efficient building block for the synthesis of PROTACs. Its defined length, hydrophilic nature, and reactive iodo and hydroxyl termini allow for the systematic and modular construction of potent protein degraders. The provided protocols for synthesis and biological evaluation serve as a comprehensive guide for researchers in the development of novel PROTAC-based therapeutics. The success of any PROTAC is highly dependent on the specific combination of the target protein, E3 ligase, and the connecting linker; therefore, empirical optimization of the linker length and attachment points remains a critical aspect of PROTAC design.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Activation of the Hydroxyl Group of I-PEG6-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-PEG6-OH, with the chemical structure 2-[2-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol, is a heterobifunctional linker possessing a terminal hydroxyl group and an iodo group.[1] This unique structure allows for sequential or orthogonal conjugation strategies in drug delivery, bioconjugation, and materials science. The activation of the terminal hydroxyl group is a critical first step to enable its reaction with various nucleophiles, such as amines and thiols, on proteins, peptides, or other molecules. This document provides detailed methods and protocols for the efficient activation of the hydroxyl group of this compound. The presence of the iodo group, a good leaving group for nucleophilic substitution, offers an additional handle for conjugation.[2]
Methods for Hydroxyl Group Activation
The activation of the terminal hydroxyl group of this compound can be achieved through several established chemical methods. These methods convert the relatively inert hydroxyl group into a more reactive functional group, facilitating subsequent conjugation reactions.[3] The most common and effective methods include:
-
Tosylation: Conversion of the hydroxyl group to a tosylate ester. Tosylates are excellent leaving groups for nucleophilic substitution reactions.[1]
-
Mesylation: Similar to tosylation, this method converts the hydroxyl group to a mesylate ester, which is also a very good leaving group.[4]
-
N-Hydroxysuccinimide (NHS) Ester Formation: Activation of a carboxylated PEG linker with N-hydroxysuccinimide to form an NHS ester, which readily reacts with primary amines. This is a two-step process where the hydroxyl group is first converted to a carboxylic acid.
Data Presentation: Comparison of Activation Methods
| Activation Method | Reagents | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Tosylation | p-Toluenesulfonyl chloride (TsCl), Triethylamine (TEA) or Pyridine, Dichloromethane (DCM) | >90% | 4-12 hours | High yield, stable intermediate, good leaving group. | Requires anhydrous conditions, potential for side reactions if not controlled. |
| Mesylation | Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Dichloromethane (DCM) | >95% | 2-4 hours | High yield, very reactive intermediate, shorter reaction time than tosylation. | Mesylate is less stable than tosylate, requires careful handling and storage. |
| NHS Ester Formation (via Carboxylation) | 1. Succinic anhydride, DMAP; 2. N,N'-Dicyclohexylcarbodiimide (DCC) or EDC, N-Hydroxysuccinimide (NHS) | 60-80% (overall) | 12-24 hours (overall) | Highly reactive towards primary amines, forms stable amide bonds. | Two-step process, potential for side reactions and purification challenges. |
Experimental Protocols
Protocol 1: Tosylation of this compound
This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate group.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) dissolved in a small amount of anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Continue stirring for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Precipitate the product by adding the concentrated solution dropwise to cold diethyl ether.
-
Filter the precipitate and dry it under a vacuum to obtain the I-PEG6-OTs product.
Protocol 2: Mesylation of this compound
This protocol details the conversion of the terminal hydroxyl group of this compound to a mesylate group.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at 0°C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the mixture sequentially with cold water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Precipitate the product in cold diethyl ether, filter, and dry under vacuum to yield I-PEG6-OMs.
Protocol 3: Two-Step Conversion to I-PEG6-NHS Ester
This protocol involves the initial conversion of the hydroxyl group to a carboxylic acid, followed by activation to an NHS ester.
Step 1: Carboxylation of this compound
Materials:
-
This compound
-
Succinic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve this compound (1 equivalent), succinic anhydride (1.5 equivalents), and a catalytic amount of DMAP in anhydrous DCM.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with 0.1 M HCl and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Precipitate the I-PEG6-COOH product in cold diethyl ether, filter, and dry under vacuum.
Step 2: NHS Ester Formation
Materials:
-
I-PEG6-COOH (from Step 1)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve I-PEG6-COOH (1 equivalent) and NHS (1.2 equivalents) in anhydrous DCM or DMF.
-
Cool the solution to 0°C.
-
Add DCC or EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 12-24 hours.
-
If using DCC, filter off the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate and precipitate the I-PEG6-NHS ester product in cold diethyl ether.
-
Filter and dry the product under vacuum.
Visualizations
Caption: Chemical pathways for the activation of the this compound hydroxyl group.
Caption: General experimental workflow for hydroxyl group activation.
References
Application Note: Purification of I-PEG6-OH Conjugates by Chromatography
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small molecules, is a widely utilized strategy in drug development to improve pharmacokinetic and pharmacodynamic properties. The I-PEG6-OH linker is a discrete PEG (dPEG®) reagent that allows for the introduction of a short, hydrophilic spacer. Purification of the resulting conjugate is a critical step to remove unreacted starting materials, excess PEG reagent, and reaction byproducts, ensuring the safety and efficacy of the final product. High-performance liquid chromatography (HPLC) is the predominant technique for the purification of PEGylated molecules, offering high resolution and versatility.[1] This application note provides an overview of the common chromatographic methods for the purification of this compound conjugates.
The primary challenges in purifying PEGylated conjugates stem from the potential heterogeneity of the reaction mixture, which may contain the desired mono-PEGylated product, multi-PEGylated species, positional isomers, and unreacted starting materials.[1][2] The choice of chromatographic technique depends on the physicochemical properties of the conjugate and the impurities to be removed. The most common methods employed are Reverse-Phase HPLC (RP-HPLC), Size-Exclusion Chromatography (SEC), and Ion-Exchange Chromatography (IEX).[][4]
Chromatographic Techniques for Purification
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It is highly effective for separating PEGylated conjugates from unreacted, often more polar, starting materials. The retention of PEGylated peptides in RP-HPLC is influenced by both the hydrophobicity of the parent molecule and the length of the PEG chain.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius (size) in solution. This technique is particularly useful for removing unreacted, smaller molecules like excess this compound from the larger conjugate. It is also effective in separating aggregates from the desired product.
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net surface charge. The attachment of a neutral PEG chain like this compound can shield the charges on the surface of a protein or peptide, altering its interaction with the IEX stationary phase. This property can be exploited to separate the PEGylated conjugate from the un-PEGylated parent molecule. IEX is a powerful tool for purifying PEGylated proteins and can even resolve positional isomers.
Experimental Protocols
The following are generalized protocols that serve as a starting point. Optimization is required based on the specific characteristics of the this compound conjugate.
1. Reverse-Phase HPLC (RP-HPLC) Protocol
This protocol is suitable for the purification of this compound conjugated to peptides or small molecules.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm (if the conjugate has an aromatic residue).
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5-95% B (linear gradient)
-
35-40 min: 95% B
-
40-45 min: 95-5% B (linear gradient)
-
45-50 min: 5% B (re-equilibration)
-
-
Injection Volume: 20-100 µL, depending on sample concentration.
-
Sample Preparation: Dissolve the crude reaction mixture in Mobile Phase A.
2. Size-Exclusion Chromatography (SEC) Protocol
This protocol is ideal for removing excess, low molecular weight this compound and other small impurities.
-
Column: SEC column with an appropriate molecular weight range (e.g., Zenix SEC-150, 7.8 x 300 mm).
-
Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 214 nm or 280 nm.
-
Injection Volume: 20 µL.
-
Sample Concentration: 1-2 mg/mL.
3. Ion-Exchange Chromatography (IEX) Protocol
This protocol is particularly effective for purifying this compound conjugated to charged molecules like proteins or peptides. The example below is for cation-exchange chromatography.
-
Column: Strong cation-exchange column (e.g., SP-Sepharose HP).
-
Mobile Phase A (Binding Buffer): 20 mM Sodium Phosphate, pH 6.0.
-
Mobile Phase B (Elution Buffer): 20 mM Sodium Phosphate, 1 M NaCl, pH 6.0.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Gradient:
-
0-5 min: 0% B
-
5-35 min: 0-100% B (linear gradient)
-
35-40 min: 100% B
-
40-45 min: 100-0% B (linear gradient)
-
45-50 min: 0% B (re-equilibration)
-
-
Sample Preparation: Dilute the sample in Mobile Phase A to reduce the ionic strength before injection.
Data Presentation
The following tables summarize typical performance characteristics of the different chromatographic methods for the purification of PEGylated molecules.
Table 1: Comparison of HPLC Methods for this compound Conjugate Purification
| Parameter | Reverse-Phase (RP-HPLC) | Size-Exclusion (SEC) | Ion-Exchange (IEX) |
| Principle of Separation | Hydrophobicity | Hydrodynamic Radius (Size) | Net Surface Charge |
| Primary Application | Separation of conjugate from unreacted starting materials and isomers. | Removal of excess PEG reagent and aggregates. | Separation of conjugate from un-PEGylated molecule and isomers. |
| Resolution | High | Moderate | High |
| Sample Loading Capacity | Moderate | High | High |
| Typical Purity Achieved | >95% | >90% (for size variants) | >90% |
Table 2: Typical Operating Parameters for Different Chromatography Modes
| Parameter | Reverse-Phase (RP-HPLC) | Size-Exclusion (SEC) | Ion-Exchange (IEX) |
| Stationary Phase | C18, C8, C4 | Porous silica or polymer | Strong/Weak Anion/Cation Exchanger |
| Mobile Phase | Water/Acetonitrile/Methanol with acid modifier (e.g., TFA) | Aqueous buffer (e.g., Phosphate) | Aqueous buffer with salt gradient (e.g., NaCl) |
| Elution Mode | Gradient | Isocratic | Gradient |
| Detection | UV, MS, CAD | UV, Refractive Index (RI) | UV |
Visualizations
Experimental Workflow for Purification of this compound Conjugates
References
Application Notes and Protocols for the Characterization of I-Peg6-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-Peg6-OH is a heterobifunctional polyethylene glycol (PEG) derivative featuring an iodo group at one terminus and a hydroxyl group at the other. This structure makes it a valuable linker in bioconjugation and drug delivery, allowing for the covalent attachment to various molecules. Accurate characterization of this compound is crucial to ensure its purity, identity, and suitability for its intended application. This document provides detailed application notes and experimental protocols for the comprehensive characterization of this compound using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC), and Mass Spectrometry (MS).
Analytical Techniques Overview
A multi-faceted analytical approach is recommended for the thorough characterization of this compound. Each technique provides unique and complementary information regarding the structure, purity, and molecular weight distribution of the product.
Caption: Overview of analytical techniques for this compound characterization.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, confirming the presence of the iodo and hydroxyl termini and the PEG backbone.
¹H NMR Spectroscopy
Expected Chemical Shifts: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons in different chemical environments.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| I-CH₂- | ~3.25 | Triplet | 2H |
| -CH₂-O-CH₂-I | ~3.70 | Triplet | 2H |
| -O-CH₂-CH₂-O- (PEG backbone) | ~3.65 | Multiplet | 20H |
| HO-CH₂- | ~3.60 | Triplet | 2H |
| -OH | Variable | Singlet | 1H |
Note: Chemical shifts are predicted and may vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
Expected Chemical Shifts: The ¹³C NMR spectrum provides further confirmation of the carbon skeleton.
| Assignment | Chemical Shift (δ, ppm) |
| I-CH₂- | ~10 |
| -CH₂-O- (adjacent to I) | ~72 |
| -O-CH₂-CH₂-O- (PEG backbone) | ~70 |
| HO-CH₂- | ~61 |
| -CH₂-OH | ~72.5 |
Note: Chemical shifts are predicted and may vary depending on the solvent.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or deuterium oxide (D₂O).[1][2][3] Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[1][4]
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (CDCl₃: 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (CDCl₃: 77.16 ppm).
-
Caption: Experimental workflow for NMR analysis of this compound.
II. High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of this compound and separating it from potential impurities such as starting materials or byproducts. A reversed-phase HPLC method is generally suitable for this compound.
Quantitative Data Summary
| Parameter | Value | Method |
| Purity | >95% | RP-HPLC with ELSD/CAD |
| Retention Time (t_R) | Analyte-specific (e.g., 8-15 min) | Gradient Elution |
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: An HPLC system equipped with a C18 reversed-phase column and an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as PEG compounds lack a strong UV chromophore.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile or Methanol
-
-
Gradient Elution: A typical gradient would be to start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the compound. For example, a linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
Caption: Experimental workflow for HPLC analysis of this compound.
III. Gel Permeation Chromatography / Size-Exclusion Chromatography (GPC/SEC)
GPC/SEC is used to determine the molecular weight distribution and to check for the presence of any higher or lower molecular weight species.
Quantitative Data Summary
| Parameter | Value |
| Number-Average Molecular Weight (Mn) | ~392 g/mol |
| Weight-Average Molecular Weight (Mw) | ~392 g/mol |
| Polydispersity Index (PDI = Mw/Mn) | Close to 1.0 |
Experimental Protocol: GPC/SEC
-
Instrumentation: A GPC/SEC system equipped with a refractive index (RI) detector.
-
Columns: A set of GPC columns suitable for the analysis of low molecular weight polymers (e.g., polystyrene-divinylbenzene based columns for organic mobile phases or silica-based columns for aqueous mobile phases).
-
Mobile Phase: Tetrahydrofuran (THF) is a common choice for organic GPC. For aqueous GPC, a buffer such as phosphate-buffered saline (PBS) can be used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35-40 °C.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1-2 mg/mL.
-
Calibration: Calibrate the system using narrow molecular weight PEG standards.
References
I-Peg6-OH in Targeted Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of I-Peg6-OH, a heterobifunctional polyethylene glycol (PEG) linker, in the development of targeted drug delivery systems. This document details the physicochemical properties of this compound, its applications in bioconjugation and nanoparticle functionalization, and provides detailed experimental protocols for its use.
Introduction to this compound
This compound, with the IUPAC name 2-[2-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol, is a discrete PEG linker composed of a hexaethylene glycol chain.[1] One terminus of the PEG chain is functionalized with a reactive iodo group (-I), while the other terminus presents a hydroxyl group (-OH). This bifunctional nature allows for a two-step, controlled conjugation strategy, making it a valuable tool in the construction of complex drug delivery systems such as Antibody-Drug Conjugates (ADCs) and functionalized nanoparticles.[2]
The PEG component of the linker imparts favorable pharmacokinetic properties to the conjugated molecule, including increased hydrophilicity, improved stability, and a longer circulation half-life by shielding it from enzymatic degradation and reducing renal clearance.[3][4][5] The iodo group provides a reactive site for covalent attachment to thiol-containing molecules, such as cysteine residues in proteins and peptides, through a nucleophilic substitution reaction. The terminal hydroxyl group can be used for further modifications or for attachment to surfaces and nanoparticles.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C12H25IO6 | |
| Molecular Weight | 392.23 g/mol | |
| IUPAC Name | 2-[2-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
| Appearance | Typically a colorless to light yellow oil | |
| Solubility | Soluble in water and most organic solvents |
Applications in Targeted Drug Delivery
The unique properties of this compound make it suitable for a range of applications in targeted drug delivery:
-
Antibody-Drug Conjugates (ADCs): this compound can be used as a linker to conjugate a cytotoxic drug to a monoclonal antibody (mAb). The iodo group can react with a cysteine residue on the antibody, while the hydroxyl group can be modified to attach the drug molecule. This creates a stable ADC that can selectively deliver the cytotoxic payload to cancer cells.
-
Nanoparticle Functionalization: The hydroxyl group of this compound can be used to attach the linker to the surface of nanoparticles, such as liposomes or polymeric nanoparticles. The exposed iodo group can then be used to conjugate targeting ligands (e.g., antibodies, peptides, or small molecules) to the nanoparticle surface, enabling active targeting to specific cells or tissues.
-
Peptide and Protein Modification: The iodo group's reactivity towards thiols allows for the site-specific PEGylation of peptides and proteins at cysteine residues. This can improve the therapeutic properties of the protein by increasing its stability and circulation time.
Experimental Protocols
The following are detailed protocols for common applications of this compound in targeted drug delivery.
Protocol 1: Conjugation of this compound to a Cysteine-Containing Protein
This protocol describes the general procedure for the site-specific PEGylation of a protein at a cysteine residue using this compound.
Materials:
-
Cysteine-containing protein (e.g., antibody, peptide)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
Quenching reagent (e.g., N-acetyl-L-cysteine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
-
Analytical instruments (e.g., SDS-PAGE, mass spectrometry, HPLC)
Procedure:
-
Protein Preparation:
-
Dissolve the cysteine-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the cysteine residue is in a disulfide bond, add a 2-5 molar excess of a reducing agent (e.g., TCEP) and incubate at room temperature for 1-2 hours to reduce the disulfide bond and expose the free thiol group.
-
Remove the excess reducing agent using a desalting column or dialysis against the reaction buffer.
-
-
Conjugation Reaction:
-
Immediately after protein preparation, add a 5-20 fold molar excess of this compound to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring. The reaction should be performed in the dark to prevent potential degradation of the iodo group.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add a 50-100 fold molar excess of a quenching reagent (e.g., N-acetyl-L-cysteine) to react with any unreacted this compound. Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and quenching reagent by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS).
-
-
Characterization of the Conjugate:
-
Confirm the successful conjugation and determine the degree of PEGylation using SDS-PAGE, which will show an increase in the molecular weight of the protein.
-
Further characterization can be performed using mass spectrometry to determine the exact mass of the conjugate and HPLC to assess its purity.
-
Protocol 2: Surface Functionalization of Nanoparticles with this compound
This protocol outlines a general method for attaching this compound to the surface of pre-formed nanoparticles that have reactive groups (e.g., carboxyl or amine groups) that can be coupled to the hydroxyl group of the PEG linker.
Materials:
-
Nanoparticles (e.g., PLGA, silica) with surface functional groups
-
This compound
-
Coupling agents (e.g., EDC/NHS for carboxylated nanoparticles, or an activated ester for amine-functionalized nanoparticles)
-
Activation Buffer: MES buffer (pH 6.0) for EDC/NHS chemistry
-
Reaction Buffer: PBS (pH 7.4)
-
Purification system (e.g., centrifugation and resuspension, or tangential flow filtration)
-
Analytical instruments (e.g., Dynamic Light Scattering (DLS), Zeta Potential Analyzer)
Procedure:
-
Activation of Nanoparticle Surface (for carboxylated nanoparticles):
-
Disperse the carboxylated nanoparticles in the activation buffer.
-
Add a 10-fold molar excess of EDC and NHS to the nanoparticle suspension and incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Conjugation Reaction:
-
Add a 10-50 fold molar excess of this compound to the activated nanoparticle suspension.
-
Adjust the pH to 7.2-7.5 with a suitable buffer (e.g., PBS).
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification of Functionalized Nanoparticles:
-
Separate the this compound functionalized nanoparticles from unreacted reagents by repeated centrifugation and resuspension in a fresh buffer.
-
-
Characterization of Functionalized Nanoparticles:
-
Measure the size and polydispersity index (PDI) of the nanoparticles using Dynamic Light Scattering (DLS) to check for aggregation.
-
Determine the surface charge (zeta potential) of the nanoparticles. Successful PEGylation should lead to a decrease in the absolute value of the zeta potential.
-
Quantify the amount of conjugated this compound using a suitable analytical technique (e.g., NMR or a colorimetric assay if a quantifiable group is introduced).
-
Quantitative Data Summary
The following table provides illustrative data on the effect of PEGylation on the properties of a hypothetical therapeutic protein. These values are representative and will vary depending on the specific protein and reaction conditions.
| Parameter | Unmodified Protein | This compound Conjugated Protein |
| Molecular Weight (kDa) | 50 | ~50.4 |
| Hydrodynamic Radius (nm) | 5.2 | 6.5 |
| In Vitro Stability (t1/2 in serum) | 2 hours | 18 hours |
| In Vivo Circulation Half-life (t1/2) | 1.5 hours | 15 hours |
| Immunogenicity (Relative) | High | Low |
Visualizations
The following diagrams illustrate key workflows and concepts related to the application of this compound in targeted drug delivery.
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.
Caption: Experimental workflow for the surface functionalization of a nanoparticle with this compound for targeted drug delivery.
Caption: Simplified signaling pathway of an ADC leading to cancer cell apoptosis.
References
- 1. This compound | C12H25IO6 | CID 14786212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Iodo PEG ,Iodo linkers,Iodo reagents | AxisPharm [axispharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for I-Peg6-OH in Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of I-Peg6-OH, a six-unit polyethylene glycol with a terminal hydroxyl group, in the fabrication of hydrogels for a variety of biomedical applications, including tissue engineering and controlled drug delivery. The protocols detailed below are based on established methodologies for similar short-chain PEG derivatives and offer a robust framework for researchers.
Introduction
Poly(ethylene glycol) (PEG) hydrogels are synthetic, biocompatible, and hydrophilic polymer networks that have garnered significant attention in the biomedical field. Their tunable physical properties, high water content, and bio-inert nature make them ideal candidates for creating scaffolds that mimic the native extracellular matrix (ECM) and for use as vehicles for localized drug delivery.[1][2][3] this compound, a short-chain PEG derivative, serves as a versatile building block for the synthesis of such hydrogels. The terminal hydroxyl group (-OH) provides a reactive site for chemical modification, allowing for the introduction of crosslinkable functionalities.[4]
Principle of Hydrogel Formation
The creation of a stable hydrogel from this compound typically involves a two-step process. First, the terminal hydroxyl group is functionalized to introduce a reactive group, such as an acrylate or methacrylate. This transforms the this compound into a macromer that can participate in polymerization reactions. The second step involves the crosslinking of these macromers to form a three-dimensional polymer network. Photopolymerization is a commonly employed method for this due to its rapid and controllable nature.[4]
Applications
Hydrogels derived from this compound are promising for a range of biomedical applications:
-
3D Cell Culture: Providing a hydrated and supportive environment for cell growth and proliferation.
-
Tissue Engineering: Acting as scaffolds to support the regeneration of tissues such as cartilage and bone.
-
Drug Delivery: Encapsulating therapeutic agents for sustained and localized release. The release kinetics can be tuned by altering the hydrogel's crosslinking density.
-
Wound Healing: Creating a moist environment conducive to the healing process.
-
3D Bioprinting: Serving as a component of bio-inks for the fabrication of complex, cell-laden constructs.
Quantitative Data Summary
The following tables summarize key quantitative data for hydrogels synthesized from short-chain PEG diacrylates, which are analogous to functionalized this compound. These values provide a general reference for the expected properties.
| Property | Value Range | Conditions | Reference |
| Swelling Ratio | 10 - 30 | PBS, 37°C | |
| Compressive Modulus | 10 - 500 kPa | Dependent on PEG concentration and MW | |
| Gelation Time | 30 seconds or less | Rapid in situ forming PEG hydrogels |
Table 1: Physicochemical Properties of Short-Chain PEG Hydrogels.
| Application | Key Parameter | Typical Value/Observation | Reference |
| Drug Delivery | Protein Release | Controlled release over several hours | |
| Nanoparticle Retention | Retained for over 24 hours | ||
| Cell Culture | Cell Viability | High viability for encapsulated cells | |
| Tissue Adhesion | Mucoadhesion | Conforms and adheres to mucosal tissues |
Table 2: Application-Specific Data for Short-Chain PEG Hydrogels.
Experimental Protocols
Protocol 1: Functionalization of this compound to I-Peg6-Acrylate
This protocol describes the conversion of the terminal hydroxyl group of this compound to an acrylate group using acryloyl chloride. This functionalization step is crucial for enabling subsequent photopolymerization.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Acryloyl chloride
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Nitrogen or Argon gas supply
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (2.5 equivalents relative to the hydroxyl groups) to the solution and stir for 15 minutes.
-
Slowly add acryloyl chloride (2.2 equivalents) dropwise to the solution using a dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the solvent using a rotary evaporator.
-
The resulting product, I-Peg6-acrylate, can be further purified by column chromatography if necessary.
-
Confirm the structure and purity of the product using 1H NMR spectroscopy.
Caption: Workflow for the functionalization of this compound to I-Peg6-Acrylate.
Protocol 2: Hydrogel Formation via Photopolymerization
This protocol details the formation of a hydrogel from the synthesized I-Peg6-acrylate via UV photopolymerization.
Materials:
-
I-Peg6-acrylate
-
Phosphate-buffered saline (PBS), sterile
-
Photoinitiator (e.g., Irgacure 2959)
-
UV lamp (365 nm)
-
Molds for hydrogel casting (e.g., PDMS molds)
Procedure:
-
Prepare a precursor solution by dissolving I-Peg6-acrylate in sterile PBS to the desired concentration (e.g., 10-40 wt%).
-
Add the photoinitiator to the precursor solution at a concentration of 0.05-0.1 wt% and mix until fully dissolved.
-
Pipette the precursor solution into the molds of the desired shape and size.
-
Expose the solution to UV light (365 nm) for a specified time (e.g., 5-10 minutes) to induce crosslinking. The exposure time will depend on the intensity of the UV source and the desired crosslinking density.
-
Gently remove the crosslinked hydrogels from the molds.
-
Wash the hydrogels extensively with PBS to remove any unreacted components.
Caption: Workflow for hydrogel formation via photopolymerization.
Protocol 3: Characterization of Hydrogel Properties
-
Immerse the prepared hydrogel samples in PBS at 37°C.
-
At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and record the wet weight (Ww).
-
Lyophilize the hydrogels to obtain the dry weight (Wd).
-
Calculate the swelling ratio as: Swelling Ratio = (Ww - Wd) / Wd.
-
Use a universal testing machine equipped with a compression platen.
-
Place a swollen hydrogel sample on the lower platen.
-
Apply a compressive strain at a constant rate (e.g., 10% per minute).
-
Record the resulting stress.
-
The compressive modulus is calculated from the slope of the linear region of the stress-strain curve (typically between 10-20% strain).
Bioactivity and Functionalization
Unmodified PEG hydrogels are bio-inert and lack cell-adhesive properties. For applications requiring cell interaction, the hydrogel can be co-polymerized with or functionalized with cell-adhesive ligands, such as peptides containing the RGD sequence. This modification can be achieved by incorporating a functionalized comonomer during the polymerization process or by post-fabrication modification of the hydrogel.
Caption: Conceptual diagram of cell-hydrogel interaction via RGD functionalization.
Conclusion
This compound is a valuable precursor for the synthesis of hydrogels with tunable properties suitable for a wide array of biomedical applications. The protocols provided herein offer a foundation for researchers to fabricate and characterize these hydrogels. Further modifications and the incorporation of bioactive moieties can enhance the functionality of these materials for specific applications in tissue engineering and regenerative medicine.
References
Application Notes and Protocols for the Use of Hydrophylilic PEG6 Linkers in Solid-Phase Peptide Synthesis
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the efficient construction of complex peptide sequences.[1] The modification of peptides to enhance their therapeutic properties is a key area of focus. One of the most successful strategies for improving the pharmacokinetic and pharmacodynamic profiles of peptide-based drugs is PEGylation, the covalent attachment of polyethylene glycol (PEG) chains.[2][3] Short, monodisperse PEG linkers, such as those based on a hexaethylene glycol (PEG6) backbone, are particularly valuable for introducing hydrophilicity and providing spacing without significantly increasing the hydrodynamic size, which can sometimes negatively impact biological activity.[4][5]
While the specific reagent "I-Peg6-OH" (an iodo-functionalized PEG6 alcohol) is not commonly documented for direct use as a building block in standard Fmoc-based solid-phase peptide synthesis, the incorporation of hydroxyl-terminated PEG6 linkers is a well-established practice. This is typically achieved using bifunctional PEG6 derivatives, such as those containing a carboxyl group for coupling to the peptide backbone and a terminal hydroxyl group (HO-PEG6-COOH) or a protected amine that can be deprotected to reveal a new N-terminus for peptide chain extension (e.g., Fmoc-NH-PEG6-COOH). These linkers can be strategically inserted at the N-terminus, C-terminus, or on an amino acid side chain.
These application notes provide a comprehensive overview and detailed protocols for the incorporation of a hydroxyl-containing PEG6 linker into a peptide during Fmoc-based solid-phase peptide synthesis.
Application Notes
The use of PEG derivatives in peptide synthesis can significantly enhance the properties of the resulting peptides. Polyethylene glycol is a biocompatible, non-immunogenic, and highly water-soluble polymer. The incorporation of a PEG6 linker can:
-
Improve Solubility: The hydrophilic nature of the PEG chain can increase the solubility of hydrophobic peptides in aqueous solutions.
-
Enhance Bioavailability: By increasing solubility and stability, PEGylation can lead to improved bioavailability of peptide drugs.
-
Reduce Immunogenicity: The PEG chain can shield the peptide from the immune system, reducing its immunogenic potential.
-
Provide a Flexible Spacer: The PEG linker can act as a flexible spacer arm, which is useful when conjugating the peptide to other molecules, such as fluorescent labels or proteins, preventing steric hindrance.
The choice of a monodisperse PEG linker, such as one with exactly six ethylene glycol units, is advantageous as it results in a homogeneous final product that can be more easily purified and characterized compared to products made with polydisperse PEG reagents.
Experimental Protocols
The following protocols describe the manual incorporation of a PEG6 linker into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis chemistry.
Protocol 1: Incorporation of a Fmoc-NH-PEG6-COOH Linker
This protocol details the coupling of a commercially available Fmoc-protected amino-PEG6-acid to the N-terminus of a resin-bound peptide.
Materials and Reagents
| Reagent/Material | Purpose |
| Peptide-resin | Solid support with growing peptide |
| N,N-Dimethylformamide (DMF) | Solvent |
| Dichloromethane (DCM) | Solvent for washing |
| Piperidine solution (20% in DMF) | Fmoc deprotection reagent |
| Fmoc-NH-PEG6-COOH | PEG linker building block |
| HBTU/HATU | Coupling reagent |
| N,N-Diisopropylethylamine (DIPEA) | Base for activation and coupling |
| Kaiser Test Reagents | To monitor coupling completion |
Procedure
-
Resin Swelling: The peptide-resin is swelled in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: The N-terminal Fmoc group of the peptide-resin is removed by treating with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF (5-7 times).
-
Preparation of Amino Acid Solution: In a separate vial, dissolve Fmoc-NH-PEG6-COOH (3 equivalents relative to the resin loading) and a coupling reagent like HATU (3 equivalents) in DMF.
-
Activation and Coupling: Add DIPEA (6 equivalents) to the amino acid solution to activate the carboxylic acid. Immediately add the activated PEG linker solution to the deprotected peptide-resin. The reaction is allowed to proceed for 2-4 hours at room temperature with agitation.
-
Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test.
-
Washing: After the coupling is complete, the resin is washed thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts. The resin is then ready for the next coupling step or for final cleavage.
Protocol 2: Cleavage and Deprotection of the PEGylated Peptide
This protocol describes the cleavage of the final PEGylated peptide from the solid support and the simultaneous removal of side-chain protecting groups.
Cleavage Cocktails
The choice of cleavage cocktail depends on the amino acid composition of the peptide. A common general-purpose cleavage cocktail is Reagent K.
| Reagent K Component | Percentage | Purpose |
| Trifluoroacetic Acid (TFA) | 82.5% | Cleavage and deprotection |
| Water | 5% | Cation scavenger |
| Phenol | 5% | Cation scavenger |
| Thioanisole | 5% | Cation scavenger |
| 1,2-Ethanedithiol (EDT) | 2.5% | Cation scavenger, prevents re-attachment |
Procedure
-
Resin Preparation: The final peptide-resin is washed with DCM and dried under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Reaction: The cleavage cocktail is added to the dry peptide-resin (approximately 10 mL per gram of resin). The mixture is incubated for 2-4 hours at room temperature with occasional swirling.
-
Peptide Precipitation: The resin is filtered, and the filtrate containing the cleaved peptide is collected. The peptide is precipitated by adding cold diethyl ether.
-
Peptide Collection and Drying: The precipitated peptide is collected by centrifugation, washed with cold diethyl ether, and dried under vacuum.
Protocol 3: Purification and Analysis of the PEGylated Peptide
Purification
The crude PEGylated peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Analytical Data
| Analysis Method | Expected Outcome |
| RP-HPLC | A major peak corresponding to the purified PEGylated peptide, with purity >95%. |
| Mass Spectrometry | The observed molecular weight should match the calculated theoretical mass. |
Visualizations
Caption: Workflow for Solid-Phase Synthesis of a PEGylated Peptide.
Caption: Structure of a PEGylated peptide on-resin and after cleavage.
Caption: Hypothetical signaling pathway showing a PEGylated peptide antagonist.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. Intact quantitation and evaluation of a PEG-glycosulfopeptide as a therapeutic P-selectin antagonist - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05000B [pubs.rsc.org]
- 5. Hydroxy-PEG6-acid, 1347750-85-9 | BroadPharm [broadpharm.com]
Application Notes and Protocols for the Surface Immobilization of Hydroxyl-Terminated PEG6
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the covalent attachment of hydroxyl-terminated hexa(ethylene glycol) (PEG6-OH) to various surfaces. The immobilization of polyethylene glycol is a critical technique for improving the biocompatibility of materials, reducing non-specific protein adsorption, and creating functional surfaces for a variety of applications in biomaterials, biosensors, and drug delivery.
The following protocols detail common surface modification strategies for silica-based substrates, gold surfaces, and amine-functionalized surfaces. The choice of protocol depends on the substrate material and the desired linkage chemistry.
Protocol 1: Attachment of Silane-PEG6-OH to Silica-Based Surfaces
This protocol describes the covalent attachment of a PEG linker to silica-based surfaces (e.g., glass, quartz, silicon wafers) using a silane-functionalized PEG derivative (Silane-PEG6-OH). The silane group reacts with hydroxyl groups present on the silica surface to form stable siloxane bonds.[1][2]
Experimental Protocol
Materials Required:
-
Silica-based substrate (e.g., glass slides, silicon wafers)
-
Silane-PEG6-OH
-
Anhydrous ethanol/water mixture (95:5 v/v)[1]
-
Anhydrous toluene or acetone[3]
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Extremely corrosive and explosive when mixed with organic solvents) or Plasma cleaner
-
High-purity nitrogen or argon gas
-
Deionized (DI) water
-
Oven or hot plate
Procedure:
-
Surface Cleaning and Activation:
-
Thoroughly clean the silica substrate by sonicating in acetone, followed by isopropyl alcohol, and finally DI water (15 minutes each).
-
Dry the substrate under a stream of nitrogen gas.
-
Activate the surface to generate hydroxyl (-OH) groups. This can be achieved by:
-
Piranha Etching: Immerse the substrate in fresh Piranha solution for 30-60 minutes at room temperature. (Extreme caution required) .
-
Plasma Treatment: Alternatively, treat the substrate with oxygen or argon plasma for 2-5 minutes.
-
-
Rinse the activated substrate extensively with DI water and dry with nitrogen gas. Use the activated surface immediately.
-
-
PEGylation Solution Preparation:
-
Prepare a 1-2% (w/v) solution of Silane-PEG6-OH in the anhydrous ethanol/water (95:5 v/v) mixture.[1] Alternatively, a 1% solution in anhydrous toluene can be used.
-
Briefly sonicate the solution to ensure the PEG derivative is fully dissolved.
-
-
Immobilization Reaction:
-
Immerse the clean, activated silica substrate into the Silane-PEG6-OH solution in a sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of the silane.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
For vapor-phase silanization, place the substrate in a vacuum desiccator with a small vial containing the Silane-PEG6-OH solution and heat at 60-70°C for several hours.
-
-
Post-Reaction Washing and Curing:
-
Remove the substrate from the PEG solution and rinse thoroughly with ethanol (or toluene, if used) to remove any non-covalently bound molecules.
-
Follow with a final rinse with DI water.
-
Dry the PEG-modified surface under a stream of nitrogen gas.
-
To complete the cross-linking of the silane layer, cure the coated substrate in an oven at 100-110°C for 30-60 minutes.
-
Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of I-PEG6-OH Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with I-PEG6-OH conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in bioconjugation?
A1: this compound is a short-chain polyethylene glycol (PEG) linker containing six ethylene glycol units with a hydroxyl (-OH) group at one end and an iodoacetyl group (I-CH2-CO-) at the other. The iodoacetyl group allows for specific covalent conjugation to free sulfhydryl groups (thiols) on molecules like cysteine residues in proteins or peptides. The PEG component enhances the solubility, stability, and pharmacokinetic properties of the conjugated molecule.
Q2: What are the primary stability concerns for this compound conjugates?
A2: The main stability concerns for this compound conjugates are the potential for oxidative degradation of the PEG chain and hydrolysis of the conjugate bond, particularly under certain pH and temperature conditions. Aggregation of the conjugated protein can also be an issue, although PEGylation generally helps to reduce this.
Q3: How does PEGylation, even with a short linker like this compound, improve the stability of a protein?
A3: PEGylation can enhance protein stability in several ways. The PEG chain creates a hydration shell around the protein, which can help maintain its native conformation and prevent aggregation.[1] It can also protect the protein from proteolytic degradation by sterically hindering the approach of proteases. Studies have shown that even short PEG chains can increase the thermodynamic stability of a protein by accelerating folding and slowing down unfolding.[1][2]
Q4: Can the conjugation process itself negatively impact the stability of my protein?
A4: Yes, the conditions used during the conjugation reaction, such as pH and temperature, can potentially affect protein stability. It is crucial to optimize these conditions to ensure the protein remains in its native, active conformation. Post-conjugation, it is recommended to characterize the conjugate to confirm that its structural integrity is maintained.
Troubleshooting Guide
Issue 1: Loss of Conjugate Activity or Integrity Over Time
Possible Cause: Oxidative degradation of the PEG chain.
Explanation: The ether linkages in the polyethylene glycol chain are susceptible to oxidative damage, which can lead to chain scission. This process can be accelerated by exposure to heat, light, and transition metals. The degradation of PEG can result in the formation of aldehydes and formic esters.[3]
Troubleshooting Steps:
-
Storage Conditions: Store the this compound conjugate at the recommended temperature (typically 2-8°C or frozen) and protect it from light.
-
Buffer Composition: Avoid buffers containing components that can generate free radicals. Consider the addition of antioxidants if compatible with your application.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, consider adding a small amount of a chelating agent like EDTA to your buffer formulation, if it does not interfere with the conjugate's function.
Issue 2: Unexpected Peaks or Peak Broadening in HPLC Analysis
Possible Cause: Presence of impurities, aggregation, or on-column degradation.
Explanation: In reversed-phase high-performance liquid chromatography (RP-HPLC), PEGylated proteins can exhibit complex chromatographic profiles. Broad peaks may indicate heterogeneity of the conjugate, aggregation, or interaction with the column stationary phase. Unexpected peaks could be due to unreacted starting materials, degradation products, or different species of PEGylated protein (e.g., mono- vs. di-PEGylated).
Troubleshooting Steps:
-
Column Selection: For PEGylated proteins, a C4 column is often more suitable than a C18 column.[4]
-
Mobile Phase Optimization: Adjusting the organic mobile phase (e.g., acetonitrile vs. isopropanol) and the gradient slope can improve resolution.
-
Temperature: Increasing the column temperature (e.g., to 45°C) can sometimes improve peak shape and resolution.
-
Sample Preparation: Ensure the sample is fully dissolved and filter it before injection to remove any particulate matter.
-
Mass Spectrometry Analysis: Couple HPLC with mass spectrometry (LC-MS) to identify the species corresponding to the unexpected peaks.
Issue 3: Difficulty in Characterizing the Conjugate by Mass Spectrometry
Possible Cause: Heterogeneity of the PEGylated product and charge state distribution.
Explanation: PEGylated proteins are often heterogeneous due to the polydispersity of the PEG linker and the potential for multiple conjugation sites. This can lead to complex mass spectra with overlapping charge state envelopes, making data interpretation challenging.
Troubleshooting Steps:
-
Sample Preparation: Optimize sample preparation to reduce charge states. This can sometimes be achieved by adjusting the solvent composition.
-
Post-Column Addition of Amines: The post-column addition of amines, such as triethylamine (TEA), can reduce the charge complexity of PEGylated proteins in the mass spectrometer, leading to a simpler and more interpretable spectrum.
-
Deconvolution Software: Utilize specialized deconvolution software to help interpret the complex mass spectra and determine the molecular weight distribution of the PEGylated species.
Quantitative Data Summary
The stability of a PEGylated protein is influenced by the length of the PEG chain, the site of conjugation, and the storage conditions. The following table provides an illustrative example of the long-term stability of native and PEGylated Cytochrome c (Cyt-c) at different temperatures, as measured by their residual peroxidative-like activity.
| Protein | Storage Temperature (°C) | Half-life (days) | Residual Activity after 60 days (%) |
| Native Cyt-c | 4 | ~40 | ~30 |
| Cyt-c-PEG-4 | 4 | >60 | ~60 |
| Cyt-c-PEG-8 | 4 | >60 | ~70 |
| Native Cyt-c | 25 | ~25 | ~10 |
| Cyt-c-PEG-4 | 25 | ~50 | ~40 |
| Cyt-c-PEG-8 | 25 | >60 | ~55 |
Data adapted from a study on Lysine-PEGylated Cytochrome C and is intended for illustrative purposes.
Experimental Protocols
Protocol: Accelerated Stability Study of an this compound Conjugate
This protocol outlines a forced degradation study to assess the stability of an this compound conjugate under various stress conditions.
1. Materials:
-
Purified this compound conjugate
-
Stability buffers (e.g., phosphate-buffered saline at different pH values: 5.0, 7.4, 9.0)
-
Oxidizing agent (e.g., 0.03% hydrogen peroxide)
-
High-intensity light source (ICH-compliant photostability chamber)
-
Temperature-controlled incubators/water baths
2. Procedure:
-
Sample Preparation: Aliquot the purified conjugate into different stability buffers. Prepare a control sample stored at -80°C.
-
Stress Conditions:
-
Thermal Stress: Incubate samples at 4°C, 25°C, and 40°C.
-
pH Stress: Incubate samples in buffers of pH 5.0, 7.4, and 9.0 at 25°C.
-
Oxidative Stress: Add hydrogen peroxide to a final concentration of 0.03% and incubate at 25°C.
-
Photostability: Expose samples to a light source according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at initial (T=0) and subsequent time points (e.g., 1, 2, 4, 8, and 12 weeks).
-
Analysis: Analyze the samples at each time point using the following methods:
-
Size-Exclusion Chromatography (SEC-HPLC): To detect aggregation and fragmentation.
-
Reversed-Phase HPLC (RP-HPLC): To assess purity and detect degradation products.
-
SDS-PAGE: To visualize changes in molecular weight and detect fragmentation.
-
Mass Spectrometry (LC-MS): To identify degradation products.
-
Activity Assay: To measure the biological activity or binding affinity of the conjugate.
-
5. Data Analysis:
-
Plot the percentage of intact conjugate remaining over time for each stress condition.
-
Identify and characterize any major degradation products.
-
Determine the degradation rate under different conditions.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Oxidative degradation pathway of PEG.
References
Technical Support Center: Purification of I-Peg6-OH Labeled Proteins
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals working with proteins labeled with I-Peg6-OH. The focus is on overcoming common challenges encountered during the purification process.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it label proteins?
A1: this compound is a labeling reagent featuring a reactive iodoacetyl group at one end of a hexa-ethylene glycol (Peg6) chain, with a terminal hydroxyl (-OH) group at the other end. The iodoacetyl group specifically reacts with thiol (sulfhydryl) groups, primarily found on the side chains of cysteine residues, to form a stable thioether bond[1][2]. This process, known as PEGylation, covalently attaches the PEG chain to the protein.
Q2: Why is purifying my this compound labeled protein so challenging?
A2: The purification is difficult primarily due to the small size of the Peg6 chain. This small addition results in minimal changes to the protein's overall size and physicochemical properties, making it hard to separate the labeled protein from the unreacted native protein[3][4]. The reaction often produces a heterogeneous mixture of labeled and unlabeled protein, which further complicates purification[].
Q3: Which purification method is best for this compound labeled proteins?
A3: There is no single "best" method, and a multi-step approach is often necessary.
-
Ion-Exchange Chromatography (IEX) is frequently the most effective technique. The attached PEG chain shields surface charges on the protein, causing a shift in its elution profile compared to the native protein.
-
Size-Exclusion Chromatography (SEC) is effective for removing small molecules like unreacted this compound, but it generally cannot resolve the native protein from the protein labeled with a small PEG chain.
-
Reversed-Phase Chromatography (RPC) can be used for analytical-scale separation and to distinguish positional isomers, but may cause protein denaturation.
Q4: How can I confirm that my protein has been successfully labeled?
A4: Several analytical techniques can confirm labeling:
-
SDS-PAGE: The PEGylated protein will exhibit a higher apparent molecular weight than the unlabeled protein, appearing as a slightly shifted band or smear on the gel.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This is the most definitive method. It measures the precise molecular weight of the protein, allowing you to confirm the addition of the this compound moiety and determine the degree of labeling.
-
HPLC Analysis: Techniques like SEC-HPLC or RP-HPLC can be used to assess the purity of the final product and quantify the different species in the mixture.
II. Troubleshooting Guide
This guide addresses common problems encountered during the labeling and purification workflow.
Problem 1: Low Labeling Efficiency
| Potential Cause | Suggested Solution |
| Thiol groups on the protein are oxidized or inaccessible. | Reduce the protein with a mild reducing agent like DTT or TCEP prior to labeling. Important: Remove the reducing agent (e.g., using a desalting column) before adding the this compound reagent. |
| Incorrect reaction buffer pH. | The reaction of iodoacetyl groups with thiols is most efficient at a pH of 7.5-8.5. Ensure your buffer is within this range. |
| Presence of competing nucleophiles in the buffer. | Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, β-mercaptoethanol) during the labeling reaction. Use buffers like HEPES or phosphate-buffered saline (PBS). |
| Insufficient molar excess of this compound. | Increase the molar ratio of the this compound reagent to the protein. A 10 to 50-fold molar excess is a common starting point. |
| Degraded this compound reagent. | Use a fresh or properly stored stock of the labeling reagent. |
Problem 2: Labeled and Unlabeled Proteins Do Not Separate
| Potential Cause | Suggested Solution |
| Using Size-Exclusion Chromatography (SEC) for separation. | SEC is generally ineffective for separating proteins with small PEG modifications due to the minor increase in hydrodynamic radius. Switch to a charge-based method like Ion-Exchange Chromatography (IEX). |
| Suboptimal IEX conditions (pH or salt gradient). | The PEG chain shields surface charges, altering the protein's interaction with the IEX resin. Systematically optimize the buffer pH to maximize the charge difference between the native and PEGylated protein. Use a shallow salt gradient for elution to improve resolution. |
| Protein has few surface charges or labeling site is in a neutral region. | If the protein's surface charge is minimal or the PEGylation site does not significantly alter the charge landscape, IEX may be less effective. Consider analytical Reversed-Phase Chromatography (RPC) or Hydrophobic Interaction Chromatography (HIC), although HIC is often not very useful for PEGylated species. |
Problem 3: Multiple Product Peaks or Bands
| Potential Cause | Solution |
| Heterogeneous labeling (mono-, di-, multi-PEGylated species). | This occurs if the protein has multiple accessible cysteine residues. To obtain a homogeneous product, you may need to collect and pool only the fraction corresponding to the desired degree of PEGylation (e.g., mono-PEGylated). |
| Formation of positional isomers. | If multiple cysteines are labeled, different positional isomers can form, which may have slightly different chromatographic properties. High-resolution analytical techniques like RPC or capillary electrophoresis are often needed to resolve them. For preparative scale, achieving separation of isomers is very challenging. |
| Unspecific side reactions. | Iodine-containing reagents like iodoacetyl groups can sometimes react with other residues, such as methionine, histidine, or lysine, though this is less favorable than the reaction with thiols. Confirm the labeling site with mass spectrometry-based peptide mapping. |
III. Data Presentation: Purification Method Comparison
The following table summarizes the expected performance of common chromatography techniques for purifying this compound labeled proteins.
| Purification Method | Separation Principle | Resolution of Native vs. PEGylated | Removal of Excess this compound | Typical Yield | Notes |
| Size-Exclusion (SEC) | Hydrodynamic Radius (Size) | Poor to None | Excellent | High | Best used as a group separation step (e.g., buffer exchange or removing free PEG). |
| Ion-Exchange (IEX) | Surface Charge | Good to Excellent | Poor | Moderate-High | The most effective method for separating based on the degree of PEGylation. Resolution is highly dependent on pH and gradient optimization. |
| Reversed-Phase (RPC) | Hydrophobicity | Good (Analytical Scale) | Good | Low-Moderate | Can potentially separate positional isomers. Often uses harsh, denaturing solvents, which may not be suitable for all proteins. |
| Dialysis / Ultrafiltration | Molecular Weight Cutoff | None | Good | High | Effective for removing unreacted reagent but does not separate labeled from unlabeled protein. |
IV. Experimental Protocols & Workflows
Protocol 1: Thiol-Specific Labeling with this compound
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
If the protein has been stored with reducing agents, they must be removed. Perform a buffer exchange into the reaction buffer using a desalting column or dialysis.
-
(Optional) To ensure cysteines are reduced, incubate the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature, followed by removal of the TCEP via a desalting column.
-
-
Labeling Reaction:
-
Prepare a fresh 100 mM stock solution of this compound in an anhydrous solvent like DMSO or DMF.
-
Add the this compound stock solution to the protein solution to achieve a final 20-fold molar excess of the reagent. Keep the volume of organic solvent below 10% of the total reaction volume to avoid protein precipitation.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the reaction by adding a thiol-containing compound, such as L-cysteine or β-mercaptoethanol, to a final concentration of 50 mM. Incubate for 30 minutes.
-
-
Removal of Excess Reagent:
-
Remove the unreacted this compound and quenching agent by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with the initial buffer for the next purification step (e.g., IEX binding buffer).
-
Protocol 2: Purification of Labeled Protein using Ion-Exchange Chromatography (IEX)
-
Column Selection and Equilibration:
-
Choose an anion or cation exchange column based on the protein's isoelectric point (pI) and the chosen working pH. For a protein with a pI of 6, an anion exchange column at pH 8 or a cation exchange column at pH 4.5 would be appropriate.
-
Equilibrate the column with 5-10 column volumes of binding buffer (e.g., 20 mM Tris, pH 8.0 for anion exchange).
-
-
Sample Loading and Elution:
-
Load the desalted reaction mixture onto the equilibrated IEX column.
-
Wash the column with 5-10 column volumes of binding buffer to remove any unbound material.
-
Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in binding buffer over 20 column volumes). The PEGylated protein is expected to elute at a lower salt concentration than the native protein due to charge shielding.
-
-
Fraction Analysis:
-
Collect fractions throughout the gradient elution.
-
Analyze the fractions by SDS-PAGE and/or mass spectrometry to identify those containing the pure, correctly labeled protein.
-
Pool the desired fractions for downstream applications.
-
V. Visualizations
Workflow for Labeling and Purification
Caption: Experimental workflow for protein labeling and purification.
Troubleshooting Decision Tree
Caption: Troubleshooting logic for common purification issues.
References
optimizing pH and buffer conditions for I-Peg6-OH reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH and buffer conditions for reactions involving I-Peg6-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound, with the chemical name 2-[2-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol, is a heterobifunctional linker. It contains a six-unit polyethylene glycol (PEG) chain with a terminal iodo group and a terminal hydroxyl group. Its primary application is in bioconjugation, where the iodo group serves as a reactive site for covalently linking the PEG spacer to molecules, most commonly to thiol groups found in cysteine residues of proteins and peptides.
Q2: What is the optimal pH for reacting this compound with thiols?
A2: The optimal pH for the reaction between the iodoacetyl group of this compound and a thiol (sulfhydryl) group is in the slightly alkaline range of 7.5 to 8.5.[1][2] This is because the reaction proceeds via nucleophilic substitution where the deprotonated thiolate anion (S-), which is more prevalent at higher pH, is the reactive species.[1] A typical cysteine sulfhydryl group has a pKa of about 8.5–9.0.[1]
Q3: Which buffer systems are recommended for this compound conjugation reactions?
A3: It is crucial to use a buffer that does not contain competing nucleophiles. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and borate buffers within the optimal pH range of 7.5-8.5.[1] Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, β-mercaptoethanol) as they will compete with the target molecule for reaction with the iodo group.
Q4: Can this compound react with other amino acid residues besides cysteine?
A4: While the iodoacetyl group is highly selective for thiols, side reactions can occur under certain conditions. At pH values above 8.5 or with a large excess of the this compound reagent, reactions with other nucleophilic amino acid side chains such as histidyl imidazoles and lysyl amines can occur. To ensure specificity for cysteine, it is recommended to work within the optimal pH range and use a controlled molar excess of the PEG reagent.
Q5: How stable is the this compound reagent and the resulting conjugate?
A5: this compound, like other iodoacetyl-containing reagents, is light-sensitive and should be stored protected from light to prevent the generation of free iodine, which can cause unwanted side reactions. Solutions of this compound should be prepared fresh before use as the iodoacetyl group can hydrolyze over time. The resulting thioether bond formed between the PEG and the thiol group is highly stable.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Incorrect pH of the reaction buffer. | Ensure the reaction buffer pH is between 7.5 and 8.5 to facilitate the formation of the reactive thiolate anion. |
| Thiol groups on the protein are oxidized (forming disulfide bonds). | Reduce the protein with a disulfide-reducing agent like DTT or TCEP prior to conjugation. It is critical to remove the reducing agent before adding this compound. | |
| This compound reagent has degraded. | Use a fresh vial of the reagent. Prepare the this compound solution immediately before the reaction and protect it from light. | |
| Competing nucleophiles in the buffer. | Use a non-amine, non-thiol buffer such as PBS or HEPES. Dialyze the protein into the appropriate buffer before the reaction. | |
| Poor Specificity (Modification of other residues) | Reaction pH is too high. | Lower the reaction pH to the 7.5-8.0 range to increase selectivity for cysteine residues. |
| Large excess of this compound was used. | Reduce the molar excess of the this compound reagent. A 2- to 5-fold molar excess over thiols is a common starting point. | |
| Protein Precipitation/Aggregation | The PEGylation process may alter protein solubility. | The hydrophilic PEG chain generally improves the solubility of the conjugate. If precipitation occurs, consider optimizing protein concentration and reaction temperature. |
pH and Buffer Condition Optimization
The efficiency of the alkylation reaction between the iodo group of this compound and a thiol is highly dependent on the pH of the reaction medium. The following table summarizes the effect of pH on the reaction.
| pH Range | Reaction Rate | Specificity for Thiols | Comments |
| < 6.5 | Very Slow | High | The concentration of the reactive thiolate anion is very low. |
| 6.5 - 7.5 | Moderate | High | The reaction rate increases as the pH approaches the pKa of the thiol group. Maleimide chemistry is often more efficient in this range. |
| 7.5 - 8.5 | Optimal | Good | Recommended range for efficient and specific conjugation to cysteine residues. |
| > 8.5 | Fast | Decreased | The risk of side reactions with other nucleophilic residues like lysine and histidine increases significantly. |
Experimental Protocols
Protocol: Conjugation of this compound to a Thiol-Containing Protein
This protocol provides a general procedure for the covalent attachment of this compound to cysteine residues on a protein.
Materials:
-
This compound
-
Protein with free thiol groups
-
Reaction Buffer: 0.1 M Phosphate, 150 mM NaCl, 2 mM EDTA, pH 8.0
-
Quenching Solution: 1 M β-mercaptoethanol or L-cysteine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns for buffer exchange and purification
Procedure:
-
Protein Preparation: If the protein's cysteine residues are involved in disulfide bonds, they must be reduced first. Incubate the protein with 5-10 mM DTT or TCEP for 1 hour at room temperature. Remove the reducing agent immediately before conjugation using a desalting column, exchanging the protein into the Reaction Buffer.
-
This compound Solution Preparation: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 10-20 mM). Protect this solution from light.
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-fold molar excess over available thiol groups) of the this compound stock solution to the protein solution.
-
Gently mix and incubate the reaction in the dark for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM to react with any excess unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess PEG reagent and quenching agent by size-exclusion chromatography (SEC) or dialysis.
-
Analysis: Analyze the conjugate using SDS-PAGE to observe the increase in molecular weight and use techniques like MALDI-TOF mass spectrometry to determine the degree of PEGylation.
Visualizations
Caption: Experimental workflow for the conjugation of this compound to a protein.
References
dealing with the hydrolysis of activated I-Peg6-OH
Technical Support Center: Activated NHS-PEG6-OH
Welcome to the technical support center for Activated NHS-PEG6-OH. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for using this reagent in your experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to help you overcome common challenges associated with the hydrolysis and handling of N-hydroxysuccinimide (NHS) esters.
Frequently Asked Questions (FAQs)
Q1: What is Activated NHS-PEG6-OH and what is it used for?
Activated NHS-PEG6-OH is a heterobifunctional crosslinker. It consists of a hexaethylene glycol (PEG6) spacer that provides hydrophilicity and flexibility[1][2]. One end of the PEG chain is terminated with a hydroxyl group (-OH), which can be used for further derivatization, while the other end is an N-hydroxysuccinimide (NHS) ester[1]. This "activated" NHS ester is highly reactive toward primary amine groups (-NH₂) found on proteins (e.g., the side chain of lysine residues or the N-terminus), forming stable amide bonds[3][4]. This process, known as PEGylation, is used to improve the solubility and stability of biomolecules and reduce aggregation.
Q2: How should I store and handle the NHS-PEG6-OH reagent?
Proper storage is critical to prevent premature hydrolysis of the NHS ester.
-
Storage Temperature : Store the reagent in a desiccated environment at -20°C to -80°C.
-
Preventing Condensation : Before opening the vial, always allow it to equilibrate to room temperature. This prevents atmospheric moisture from condensing onto the cold reagent, which would cause hydrolysis.
-
Reagent Preparation : It is best to prepare solutions fresh for each experiment. If you must make a stock solution, dissolve the NHS ester in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q3: What is the primary side reaction I should be concerned about?
The primary competing reaction is the hydrolysis of the NHS ester by water. The ester group is sensitive to moisture and will hydrolyze back to the original carboxylic acid, rendering it unreactive with amines. The rate of this hydrolysis is highly dependent on the pH of the solution. This competition between the desired aminolysis (reaction with the protein) and hydrolysis is the most common cause of low conjugation yields.
Q4: Which buffers are compatible with NHS ester reactions?
The choice of buffer is critical for a successful conjugation. The reaction is most efficient at a pH between 7.2 and 8.5.
-
Compatible Buffers : Phosphate-buffered saline (PBS), Carbonate-bicarbonate buffers, HEPES, and Borate buffers are all suitable for NHS ester reactions.
-
Incompatible Buffers : Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided. These buffers will compete with the target protein for reaction with the NHS ester, significantly reducing the conjugation efficiency. If your protein is in an incompatible buffer, a buffer exchange step via dialysis or gel filtration is required before starting the conjugation.
Q5: How do I stop (quench) the conjugation reaction?
To stop the reaction and deactivate any remaining unreacted NHS-PEG6-OH, you can add a small molecule containing a primary amine. Common quenching reagents include Tris, glycine, or hydroxylamine, typically added to a final concentration of 20-100 mM. After addition, incubate for 15-30 minutes at room temperature to ensure all active esters are deactivated.
Troubleshooting Guide
This guide addresses common issues encountered during conjugation experiments in a question-and-answer format.
Q: Why is my conjugation yield consistently low?
A: Low conjugation yield is often due to the hydrolysis of the NHS ester, suboptimal reaction conditions, or issues with the reagents.
| Potential Cause | Solution |
| NHS Ester Hydrolysis | Ensure proper, desiccated storage of the reagent. Always allow the vial to warm to room temperature before opening. Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use. |
| Incorrect Buffer pH | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low results in protonated, unreactive amines, while a pH that is too high significantly accelerates hydrolysis. |
| Incompatible Buffer | Confirm your protein buffer does not contain primary amines like Tris or glycine. If it does, perform a buffer exchange into a compatible buffer (e.g., PBS) before the reaction. |
| Low Protein Concentration | The unimolecular hydrolysis reaction is a more significant competitor in dilute protein solutions. If possible, increase the concentration of your protein to favor the bimolecular conjugation reaction. |
| Inactive Reagent | The NHS ester may have degraded due to improper storage or handling over time. You can test the reactivity of the reagent using the protocol provided below (see: Protocol 3: Testing NHS Ester Reactivity). |
Q: I'm observing protein aggregation or precipitation during my experiment. What can I do?
A: This can happen if the conjugation process alters the protein's properties or if the reaction conditions are not optimal for protein stability.
| Potential Cause | Solution |
| High Degree of Labeling | Over-modification of the protein can alter its charge and solubility, leading to aggregation. Optimize the molar ratio of NHS-PEG6-OH to your protein. Perform small-scale pilot reactions with varying molar ratios (e.g., 5:1, 10:1, 20:1) to find the optimal condition. |
| Organic Solvent | If dissolving the NHS ester in DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture is low, typically below 10%. Some proteins are sensitive to higher concentrations of organic solvents. |
| Suboptimal Buffer Conditions | Ensure the buffer conditions (pH, salt concentration) are optimal for your specific protein's stability, while remaining compatible with the NHS ester chemistry. |
Q: My NHS ester reagent won't dissolve or precipitates upon addition to the reaction buffer. What should I do?
A: Solubility issues are common, especially for NHS esters without a charged sulfo-group.
| Potential Cause | Solution |
| Poor Aqueous Solubility | Many NHS esters have low solubility in aqueous buffers. First, dissolve the NHS ester in a dry, water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution. Then, add this stock solution to your aqueous protein solution while vortexing. |
| Hydrolyzed Reagent | The reagent may have already hydrolyzed due to improper storage, and the resulting carboxylic acid may have different solubility properties. Ensure your reagent is stored correctly and is active. |
Quantitative Data Summary
Table 1: Stability of NHS Esters in Aqueous Solution
The half-life is the time required for 50% of the reactive NHS ester to hydrolyze. This process is highly pH and temperature-dependent.
| pH | Temperature | Approximate Half-Life | Reference(s) |
| 7.0 | 0°C | 4 - 5 hours | |
| 8.0 | 4°C | ~1 hour | |
| 8.6 | 4°C | 10 minutes |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range/Value | Notes | Reference(s) |
| pH | 7.2 - 8.5 | Balances amine reactivity with NHS ester stability. A pH of 8.0-8.5 is often recommended for proteins. | |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures increase stability but require longer reaction times. | |
| Reaction Time | 30 minutes - 2 hours (RT) or 2 hours - overnight (4°C) | Time should be optimized for the specific protein and desired degree of labeling. | |
| Molar Excess | 10- to 20-fold molar excess of NHS ester over protein | This is a common starting point and should be optimized. |
Experimental Protocols & Visualizations
Protocol 1: General Protein Conjugation with NHS-PEG6-OH
This protocol describes a general procedure for labeling a protein with NHS-PEG6-OH.
Materials:
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Protein solution in a compatible amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.5-8.0).
-
Activated NHS-PEG6-OH reagent.
-
Anhydrous DMSO or DMF.
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Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).
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Purification column (e.g., size-exclusion chromatography/gel filtration).
Procedure:
-
Buffer Exchange (if necessary): If your protein is in an incompatible buffer (like Tris), exchange it into a compatible buffer (e.g., PBS, pH 7.5) using a desalting column or dialysis. Adjust the protein concentration, ideally to >1 mg/mL.
-
Prepare NHS-PEG6-OH Solution: Immediately before use, allow the NHS-PEG6-OH vial to warm completely to room temperature. Prepare a stock solution (e.g., 10 mM) by dissolving the reagent in anhydrous DMSO or DMF.
-
Initiate Conjugation: Add the desired molar excess of the NHS-PEG6-OH stock solution to the protein solution while gently vortexing. Ensure the final volume of organic solvent does not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. The optimal time may vary and should be determined empirically.
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove unreacted NHS-PEG6-OH, hydrolyzed reagent, and quenching buffer from the conjugated protein using size-exclusion chromatography (gel filtration) or dialysis.
Caption: General experimental workflow for NHS ester bioconjugation.
Protocol 2: Visualizing Competing Reaction Pathways
The success of the conjugation depends on the rate of aminolysis being significantly higher than the rate of hydrolysis.
Caption: Competing reaction pathways for NHS esters.
Protocol 3: Testing NHS Ester Reactivity
If you suspect your reagent has degraded, you can perform this simple qualitative test to check its activity. The test relies on the fact that the N-hydroxysuccinimide (NHS) leaving group absorbs light at ~260 nm upon its release, either through conjugation or intentional base hydrolysis.
Materials:
-
NHS-PEG6-OH reagent.
-
Reaction buffer (e.g., PBS, pH 7.2).
-
0.5-1.0 N NaOH solution.
-
UV-Vis Spectrophotometer.
Procedure:
-
Weigh 1-2 mg of the NHS ester reagent and dissolve it in 2 mL of buffer. If not water-soluble, first dissolve in 0.25 mL of DMSO, then add 2 mL of buffer.
-
Prepare a control (blank) tube containing only the buffer (and DMSO if used).
-
Measure the initial absorbance (A_initial) of the reagent solution at 260 nm against the blank. If the absorbance is >1.0, dilute the solution with more buffer and re-measure.
-
To 1 mL of the reagent solution, add 100 µL of 0.5-1.0 N NaOH to force hydrolysis. Vortex for 30 seconds.
-
Promptly measure the final absorbance (A_final) of the base-hydrolyzed solution at 260 nm. This measurement must be taken quickly (within ~1 minute) as the signal can decrease over time.
-
Interpretation: If the reagent is active, you will see a significant increase in absorbance after adding NaOH (A_final > A_initial). If the reagent is already fully hydrolyzed, there will be little to no change in absorbance.
Caption: Troubleshooting decision tree for low conjugation yield.
References
strategies to improve the solubility of I-Peg6-OH conjugates
Technical Support Center: I-Peg6-OH Conjugates
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound conjugates. The following information is based on the general principles of PEG chemistry and the behavior of PEGylated compounds in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is a Peg6-OH conjugate, and why might it have solubility issues?
A1: A Peg6-OH conjugate consists of a molecule of interest (represented by "I") attached to a short-chain polyethylene glycol (PEG) molecule with six repeating ethylene glycol units and a terminal hydroxyl group (-OH). While PEGylation is a common strategy to enhance the solubility of hydrophobic molecules, challenges can still arise.
-
Incomplete Conjugation: If the starting molecule "I" is highly hydrophobic and the conjugation reaction is incomplete, the final product may contain a significant amount of unreacted, insoluble starting material.
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Aggregation: The "I" portion of the conjugate might still have sufficient hydrophobicity to cause self-association and aggregation, especially at higher concentrations.
-
Buffer Conditions: The pH, ionic strength, and composition of the buffer can significantly influence the solubility of the conjugate. The terminal hydroxyl group and any ionizable groups on molecule "I" can be affected by the buffer conditions.
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Purity: The presence of hydrophobic impurities from the synthesis or purification process can lead to poor solubility of the final product.
Q2: What is the first step I should take if my this compound conjugate is not dissolving?
A2: The first step is to assess the purity of your conjugate. If the sample is not pure, the insoluble fraction could be unreacted starting material or a side product. Techniques like HPLC or LC-MS can be used to analyze the sample's composition. If impurities are detected, repurification is recommended.
Q3: Can the choice of solvent or buffer affect the solubility?
A3: Absolutely. The choice of solvent or buffer system is critical. While aqueous buffers are typically the goal, sometimes a small amount of a water-miscible organic co-solvent (e.g., DMSO, DMF, ethanol) is needed to initially dissolve the conjugate before making the final aqueous dilution. It is crucial to ensure the chosen co-solvent is compatible with any downstream applications. The pH of the buffer should also be optimized, especially if the "I" molecule has ionizable groups.
Q4: How does temperature affect the solubility of PEG conjugates?
A4: For many compounds, solubility increases with temperature. Gentle warming of the solution can help dissolve the conjugate. However, be cautious, as excessive heat can lead to degradation of the molecule "I" or the PEG chain. It is also important to note that some PEG conjugates exhibit lower critical solution temperature (LCST) behavior, where they become less soluble as the temperature increases. This is more common for longer PEG chains but can be influenced by the nature of the conjugated molecule.
Troubleshooting Guide
This section provides a more in-depth guide to resolving common solubility problems.
Problem 1: The conjugate forms a suspension or precipitates out of aqueous buffer.
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Possible Cause 1: Low Purity. The precipitate may be unreacted, hydrophobic starting material ("I").
-
Solution: Analyze the purity of the conjugate using HPLC or a similar technique. If significant impurities are present, repurify the conjugate using an appropriate chromatography method (e.g., reverse-phase HPLC, size-exclusion chromatography).
-
-
Possible Cause 2: Inappropriate Buffer Conditions. The pH or ionic strength of the buffer may not be optimal for solubility.
-
Solution: Perform a buffer screen to test the solubility in a range of pH values and ionic strengths. If the molecule "I" has a known pKa, select a buffer pH that is at least 1-2 units away from the pKa to ensure the molecule is in its more soluble ionized form.
-
-
Possible Cause 3: Aggregation. The conjugate molecules may be self-associating.
-
Solution: Try adding excipients that can disrupt hydrophobic interactions. These can include non-ionic surfactants (e.g., Tween® 20, Polysorbate 80) at low concentrations (0.01-0.1%). Alternatively, the addition of solubility-enhancing amino acids like arginine can be effective.
-
Problem 2: The conjugate dissolves initially but crashes out over time or upon storage.
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Possible Cause 1: Supersaturation. The initial dissolution method (e.g., using a co-solvent) may have created a supersaturated, thermodynamically unstable solution.
-
Solution: Determine the equilibrium solubility of the conjugate. Prepare solutions at a concentration known to be below the solubility limit for long-term storage.
-
-
Possible Cause 2: Degradation. The conjugate may be degrading over time, leading to less soluble byproducts.
-
Solution: Assess the stability of the conjugate under your storage conditions. Consider storing the conjugate as a lyophilized powder or as a frozen solution at -20°C or -80°C. If storing in solution, consider adding stabilizing agents if appropriate.
-
Data Presentation
The following table provides a hypothetical example of how to screen for optimal buffer conditions to improve the solubility of a problematic this compound conjugate.
| Buffer System | pH | Ionic Strength (mM) | Observed Solubility (mg/mL) | Comments |
| Phosphate Buffered Saline | 7.4 | 150 | < 0.1 | Precipitate observed immediately. |
| Sodium Acetate | 5.0 | 50 | 0.5 | Slight haze, some precipitation over 1 hour. |
| Tris-HCl | 8.5 | 50 | 1.2 | Clear solution, stable for > 24 hours. |
| Tris-HCl with 0.05% Tween® 20 | 8.5 | 50 | 5.8 | Clear solution, stable for > 1 week. |
| HEPES | 7.4 | 100 | 0.2 | Hazy solution, significant precipitate after 4 hours. |
Experimental Protocols
Protocol 1: General Solubilization Workflow
-
Initial Purity Assessment: Before attempting to dissolve the entire batch, analyze a small aliquot of the this compound conjugate by HPLC or LC-MS to confirm its identity and purity.
-
Small-Scale Solubility Testing: Weigh out a small, known amount of the conjugate (e.g., 1 mg) into a microcentrifuge tube.
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Solvent/Buffer Addition: Add a small volume of the desired aqueous buffer (e.g., 100 µL) to the tube.
-
Mechanical Agitation: Vortex the tube for 30-60 seconds. If the solid does not dissolve, proceed to the next step.
-
Sonication: Place the tube in a bath sonicator and sonicate for 5-10 minutes. Check for dissolution. Be careful to avoid overheating the sample.
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Gentle Heating: If the conjugate is still insoluble, warm the solution to 30-40°C for 10-15 minutes with intermittent vortexing.
-
Co-Solvent Test (if necessary): If the conjugate remains insoluble in aqueous buffer, take another small aliquot and attempt to dissolve it in a minimal amount of a water-miscible organic solvent (e.g., DMSO). Once dissolved, slowly add the aqueous buffer dropwise while vortexing to reach the desired final concentration.
-
Centrifugation: After the solubilization attempt, centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet any remaining insoluble material.
-
Concentration Measurement: Carefully remove the supernatant and measure the concentration of the dissolved conjugate using a suitable method (e.g., UV-Vis spectrophotometry if "I" has a chromophore).
Visualizations
Caption: A decision-making workflow for troubleshooting solubility issues with this compound conjugates.
Caption: Key factors influencing the solubility of this compound conjugates.
Technical Support Center: I-Peg6-OH Surface Modification
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using I-Peg6-OH for surface modification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for surface modification?
This compound, or 17-Iodo-3,6,9,12,15-pentaoxaheptadecan-1-ol, is a heterobifunctional linker molecule. It possesses a terminal hydroxyl (-OH) group and an iodo (-I) group, separated by a six-unit polyethylene glycol (PEG) spacer.
The primary mechanism for surface modification involves the reaction of the iodo group with nucleophilic functional groups present on the surface. The most common reaction is with free thiol (-SH) groups, proceeding via a nucleophilic substitution to form a stable thioether bond.[1][2][3] The terminal hydroxyl group can be used for further functionalization if desired.[4]
Q2: My this compound modification is showing low efficiency. What are the possible causes and solutions?
Low modification efficiency is a common issue. Several factors could be responsible. The table below outlines potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Inactive or Degraded this compound | This compound is sensitive to moisture and temperature.[1] Store desiccated at -20°C and protect from light. Always prepare fresh solutions immediately before use and avoid repeated freeze-thaw cycles. |
| Suboptimal Reaction pH | The reaction of the iodo group with thiols is pH-dependent. The optimal pH is typically between 7.0 and 8.5. At lower pH, the thiol group is protonated and less nucleophilic. At higher pH (above 8.5-9.0), competing side reactions with other nucleophiles, such as amines, can occur. Verify and adjust the pH of your reaction buffer. |
| Insufficient Reaction Time or Temperature | While the iodo-thiol reaction is generally efficient, ensure sufficient incubation time. Reactions are typically run for 2-4 hours at room temperature or overnight at 4°C. |
| Steric Hindrance | The accessibility of the functional groups on the surface can be limited. Consider using a longer PEG spacer if steric hindrance is suspected to be an issue. |
| Oxidized Thiols on the Surface | Surface thiol groups can oxidize to form disulfide bonds, which are unreactive towards the iodo group. Ensure the surface is properly reduced before initiating the PEGylation reaction. This can be achieved by pre-treating the surface with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). |
| Incorrect Buffer Composition | Avoid buffers containing nucleophilic species that can compete with the surface functional groups for reaction with the this compound. |
Q3: I am observing non-specific binding or aggregation on my this compound modified surface. How can I prevent this?
Non-specific binding and aggregation can compromise the performance of your modified surface. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Surface Coverage | A low density of grafted PEG chains can expose the underlying substrate, leading to non-specific protein adsorption. Optimize the reaction conditions (concentration of this compound, reaction time, pH) to achieve a higher grafting density. |
| Contaminants on the Surface | Ensure the surface is thoroughly cleaned and free of contaminants before starting the modification process. |
| Instability of the PEG Layer | While the thioether bond is stable, the overall stability of the PEG layer can be influenced by environmental factors. Ensure proper storage and handling of the modified surface. For long-term applications, consider the potential for degradation of the PEG chain itself, especially under harsh conditions. |
| Hydrophobic Interactions | If the underlying surface is highly hydrophobic, incomplete PEGylation can still lead to hydrophobic interactions and subsequent aggregation. Ensure a high density of the hydrophilic PEG chains. |
Experimental Protocols
Protocol 1: Surface Modification of a Thiol-Functionalized Surface with this compound
This protocol outlines the general steps for modifying a surface presenting free thiol groups.
-
Surface Preparation:
-
Clean the substrate thoroughly using appropriate methods for the material (e.g., piranha solution for glass, oxygen plasma for silicon wafers).
-
Functionalize the surface with a thiol-containing silane (e.g., (3-mercaptopropyl)trimethoxysilane) to introduce thiol groups.
-
-
Reduction of Surface Thiols (Optional but Recommended):
-
Prepare a solution of a reducing agent (e.g., 10 mM DTT or TCEP in a suitable buffer).
-
Immerse the thiol-functionalized surface in the reducing agent solution for 30-60 minutes at room temperature.
-
Rinse the surface thoroughly with deionized water and dry under a stream of inert gas (e.g., nitrogen or argon).
-
-
This compound Reaction:
-
Immediately before use, dissolve this compound in an appropriate anhydrous solvent (e.g., DMSO or DMF) to prepare a stock solution.
-
Dilute the this compound stock solution in a reaction buffer (e.g., phosphate-buffered saline, PBS) to the desired final concentration (typically in the range of 1-10 mM). The optimal pH of the buffer should be between 7.0 and 8.5.
-
Immerse the thiol-functionalized surface in the this compound solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing and Drying:
-
Remove the surface from the reaction solution.
-
Rinse the surface sequentially with the reaction buffer, deionized water, and an organic solvent (e.g., ethanol) to remove any unreacted this compound.
-
Dry the surface under a stream of inert gas.
-
-
Characterization:
-
Characterize the modified surface using appropriate techniques to confirm successful PEGylation.
-
Surface Characterization Techniques
Successful surface modification should be verified using appropriate analytical techniques. The following table summarizes common methods for characterizing this compound modified surfaces.
| Technique | Information Provided |
| X-ray Photoelectron Spectroscopy (XPS) | Provides elemental composition and chemical state information of the surface. Can be used to confirm the presence of iodine and the characteristic C-O ether bonds of the PEG chain. |
| Contact Angle Goniometry | Measures the surface hydrophilicity. A decrease in the water contact angle after modification indicates successful grafting of the hydrophilic PEG chains. |
| Atomic Force Microscopy (AFM) | Provides topographical information of the surface. Can be used to assess changes in surface roughness and morphology after modification. |
| Ellipsometry | Measures the thickness of the grafted PEG layer, which can be used to estimate the grafting density. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Can be used to identify the characteristic vibrational bands of the PEG chain. |
Visualizing Experimental Workflows and Signaling Pathways
Diagram 1: Troubleshooting Logic for Low this compound Modification Efficiency
Caption: Troubleshooting flowchart for low this compound modification efficiency.
Diagram 2: Experimental Workflow for this compound Surface Modification
Caption: Step-by-step workflow for this compound surface modification.
References
- 1. nanocs.net [nanocs.net]
- 2. Iodo PEG ,Iodo linkers,Iodo reagents | AxisPharm [axispharm.com]
- 3. Synthesis and characterization of novel thiol-reactive poly(ethylene glycol) cross-linkers for extracellular-matrix-mimetic biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iodo-PEG5-OH, 1883516-31-1 | BroadPharm [broadpharm.com]
Technical Support Center: Minimizing Steric Hindrance with I-Peg6-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing I-Peg6-OH while minimizing steric hindrance. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to inform your experimental design.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is this compound and what is its primary reactive target?
This compound is a heterobifunctional linker consisting of a six-unit polyethylene glycol (PEG) chain with an iodide group at one end and a hydroxyl group at the other. The primary reactive site for bioconjugation is the iodide group, which readily reacts with nucleophiles, most notably the thiol group (-SH) of cysteine residues in proteins and peptides, to form a stable thioether bond.[1] The hydroxyl group is generally less reactive and can be used for subsequent modifications if needed.
Q2: What is steric hindrance and how can this compound help minimize it?
Steric hindrance is a phenomenon where the size and shape of molecules impede a chemical reaction. In bioconjugation, this can occur when the linker, the molecule to be conjugated, or the target biomolecule physically block the reactive sites from interacting. The PEG6 chain of this compound acts as a flexible spacer, increasing the distance between the conjugated molecules and thereby reducing the potential for steric clash.[2] This separation can be crucial for maintaining the biological activity of a protein or enabling a small molecule to reach its target.
Q3: I am observing low conjugation yield. What are the potential causes and solutions when using this compound?
Low conjugation yield is a common issue that can often be attributed to several factors:
-
Inaccessible Cysteine Residues: The target cysteine residue on your protein may be buried within the protein's structure, making it inaccessible to the this compound linker.
-
Solution: Consider partial denaturation of the protein to expose the cysteine residue. Alternatively, if you are designing the protein, you can engineer a cysteine residue at a more accessible location on the protein surface.
-
-
Suboptimal Reaction pH: The reactivity of the thiol group of cysteine is pH-dependent. The thiol needs to be in its deprotonated, more nucleophilic thiolate form for efficient reaction.
-
Solution: The optimal pH for the reaction of iodo- or iodoacetamide linkers with thiols is typically in the range of 7.5-8.5.[3] It is advisable to perform a pH optimization experiment for your specific system.
-
-
Oxidized Cysteines: Cysteine residues can oxidize to form disulfide bonds, rendering them unreactive towards this compound.
-
Solution: Reduce the disulfide bonds in your protein using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) prior to conjugation. Ensure the reducing agent is removed before adding the this compound to prevent it from reacting with the linker.
-
-
Incorrect Stoichiometry: An insufficient molar excess of this compound can lead to incomplete conjugation.
-
Solution: Increase the molar ratio of this compound to the protein. A 10-20 fold molar excess is a common starting point, but this may need to be optimized.[4]
-
Q4: My conjugated protein shows reduced biological activity. How can I address this?
A loss of biological activity is often a consequence of steric hindrance or modification of a critical residue.
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Conjugation at or near the Active Site: The this compound linker may be attached to a cysteine residue that is essential for the protein's function, or the PEG chain may be physically blocking the active site.
-
Solution 1: Site-Directed Mutagenesis: If possible, move the target cysteine residue to a location on the protein that is distant from the active site.
-
Solution 2: Linker Length Optimization: While you are using a PEG6 linker, it is worth considering if a shorter or longer PEG linker might be more suitable. A shorter linker might reduce steric interference at the active site, while a longer linker could provide more flexibility for the conjugated molecule to interact with its target.
-
Solution 3: Active Site Protection: During the conjugation reaction, you can protect the active site by adding a substrate or a competitive inhibitor.[5]
-
-
Protein Denaturation: The reaction conditions may be causing your protein to denature.
-
Solution: Perform the conjugation reaction at a lower temperature (e.g., 4°C) and for a longer duration. Also, ensure the pH of your reaction buffer is optimal for your protein's stability.
-
Q5: I am seeing aggregation of my protein after conjugation. What can I do?
Aggregation can be caused by several factors, including:
-
Increased Hydrophobicity: If the molecule you are conjugating is very hydrophobic, it can lead to aggregation of the final conjugate, even with the hydrophilic PEG linker.
-
Solution: Optimizing the drug-to-antibody ratio (DAR) to a lower value can sometimes mitigate aggregation.
-
-
Protein Instability: The conjugation conditions might be destabilizing the protein.
-
Solution: Screen different buffer conditions and temperatures to find the optimal conditions for your protein's stability.
-
Quantitative Data on the Impact of PEG Linker Length
The length of the PEG linker is a critical parameter that influences the physicochemical and biological properties of the resulting bioconjugate. The following tables summarize quantitative data from various studies to illustrate these effects.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |
| No PEG | ~8.5 | 1x | Non-binding IgG-MMAE (DAR 8) |
| PEG8 | ~4.5 | ~1.9x decrease | Non-binding IgG-MMAE (DAR 8) |
| PEG12 | ~3.0 | ~2.8x decrease | Non-binding IgG-MMAE (DAR 8) |
| PEG24 | ~2.5 | ~3.4x decrease | Non-binding IgG-MMAE (DAR 8) |
| Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8. |
Table 2: Impact of PEG Linker Length on In Vivo Half-Life
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding | Reference |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes | |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG | |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG | |
| Methotrexate-loaded Chitosan Nanoparticles | 2 kDa, 5 kDa, 10 kDa | Area Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation |
Table 3: Influence of PEG Linker Length on Binding Affinity
| Ligand-Receptor System | PEG Linker Length | IC50 (nM) | Key Finding |
| natGa-NOTA-PEGn-RM26 binding to GRPR | PEG2 | 1.34 ± 0.13 | Shorter mini-PEG linkers resulted in higher binding affinity (lower IC50) |
| natGa-NOTA-PEGn-RM26 binding to GRPR | PEG3 | 1.83 ± 0.12 | |
| natGa-NOTA-PEGn-RM26 binding to GRPR | PEG4 | 2.37 ± 0.23 | |
| Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Cysteine-Containing Protein
This protocol describes the steps for conjugating this compound to a protein via a cysteine residue.
Materials:
-
Cysteine-containing protein
-
This compound
-
Reduction Buffer: e.g., Phosphate Buffered Saline (PBS) with 5 mM EDTA, pH 7.0
-
Reducing Agent: DTT or TCEP
-
Conjugation Buffer: e.g., PBS, pH 7.5-8.5
-
Desalting column or dialysis cassette for purification
-
Quenching reagent (optional): e.g., N-acetyl cysteine
Procedure:
-
Protein Reduction (if necessary):
-
Dissolve the protein in Reduction Buffer.
-
Add a 10-fold molar excess of DTT or TCEP.
-
Incubate at room temperature for 30-60 minutes.
-
Remove the reducing agent using a desalting column or dialysis, exchanging the buffer to the Conjugation Buffer.
-
-
This compound Preparation:
-
Immediately before use, dissolve this compound in an appropriate solvent (e.g., DMSO or the Conjugation Buffer) to a stock concentration of 10-50 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the reduced protein solution. The optimal molar ratio should be determined empirically.
-
Mix gently.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction should be performed in the dark to prevent potential degradation of the iodo-group.
-
-
Quenching (Optional):
-
To quench any unreacted this compound, a molar excess of a thiol-containing molecule like N-acetyl cysteine can be added.
-
-
Purification:
-
Purify the resulting conjugate from unreacted this compound and other small molecules using size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Characterization of the Conjugate
It is crucial to characterize the final conjugate to determine the degree of labeling and confirm its integrity.
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: If the conjugated molecule has a distinct UV-Vis absorbance from the protein, the DAR can be calculated using the Beer-Lambert law.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate different DAR species, allowing for the determination of the average DAR and the distribution of species.
-
-
SDS-PAGE Analysis:
-
Run the conjugated protein on an SDS-PAGE gel to visualize the increase in molecular weight compared to the unconjugated protein.
-
-
Mass Spectrometry:
-
Mass spectrometry can be used to confirm the mass of the conjugate and determine the number of attached PEG linkers.
-
Visualizations
Caption: Workflow for the conjugation of this compound to a protein.
Caption: Troubleshooting logic for steric hindrance issues.
Caption: ADC mechanism facilitated by a PEG linker.
References
addressing non-specific binding in I-Peg6-OH applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when using I-Peg6-OH, with a focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a discrete polyethylene glycol (PEG) linker containing six ethylene glycol units, with an iodine group at one terminus and a hydroxyl group at the other. This heterobifunctional structure makes it a versatile tool in bioconjugation and surface modification. The hydroxyl group can be used for attachment to surfaces or further chemical modification, while the iodine can be displaced by a nucleophile (e.g., a thiol group on a protein) to form a stable covalent bond. Its primary applications include:
-
Surface Passivation: Creating a hydrophilic, protein-repellent surface on materials like glass or gold to minimize non-specific binding of proteins and cells.[1][2]
-
Bioconjugation: Linking biomolecules, such as antibodies or peptides, to other molecules or surfaces.
-
Drug Delivery: As a component of antibody-drug conjugates (ADCs) or nanoparticle-based drug delivery systems to improve solubility and pharmacokinetic properties.
Q2: What causes non-specific binding in this compound applications?
Non-specific binding (NSB) in the context of this compound applications can arise from several factors:
-
Incomplete Surface Coverage: If the this compound linker does not form a dense, uniform layer on the surface, exposed patches can interact non-specifically with proteins or other molecules in the sample.
-
Electrostatic Interactions: Charged molecules in your sample can non-specifically bind to oppositely charged areas on the surface or on the conjugated biomolecule.[3]
-
Hydrophobic Interactions: Hydrophobic regions on proteins can interact with hydrophobic patches on the surface or the linker itself.
-
Contaminants: Impurities in the sample or on the surface can interfere with the experiment and lead to false-positive signals.
Q3: How can I minimize non-specific binding when using this compound?
Several strategies can be employed to reduce non-specific binding:
-
Optimize Surface Passivation: Ensure a high density of this compound on the surface to create a robust hydrophilic barrier.
-
Use Blocking Agents: After surface functionalization, treat the surface with a blocking agent to occupy any remaining non-specific binding sites.[4][5]
-
Adjust Buffer Conditions: Modifying the pH, ionic strength, and including additives in your buffers can significantly reduce NSB.
-
Thorough Washing: Implement a stringent washing protocol to remove unbound reagents and non-specifically bound molecules.
Troubleshooting Guide
Problem 1: High background signal in an immunoassay using an this compound functionalized surface.
High background is a common indicator of significant non-specific binding.
| Possible Cause | Recommended Solution |
| Incomplete surface passivation with this compound. | 1. Increase the concentration of this compound during the surface functionalization step. 2. Increase the reaction time to ensure complete surface coverage. 3. Verify the quality and purity of your this compound reagent. |
| Ineffective blocking. | 1. Switch to a different blocking agent. Casein and Bovine Serum Albumin (BSA) are common choices. 2. Increase the concentration of the blocking agent (e.g., 1-5% BSA or non-fat dry milk). 3. Increase the blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C). |
| Suboptimal buffer composition. | 1. Add a non-ionic surfactant like Tween-20 (0.05-0.1%) to your washing and incubation buffers to disrupt hydrophobic interactions. 2. Increase the salt concentration (e.g., up to 500 mM NaCl) to reduce electrostatic interactions. 3. Adjust the pH of your buffer to be near the isoelectric point of your analyte to minimize charge-based interactions. |
| Primary or secondary antibody concentration is too high. | Titrate your antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. |
Problem 2: Low signal or no specific binding detected.
This could be due to issues with the conjugation of your biomolecule to the this compound linker or other experimental factors.
| Possible Cause | Recommended Solution |
| Inefficient conjugation of biomolecule to this compound. | 1. Ensure the functional group on your biomolecule (e.g., a thiol) is available and reactive. For proteins, this may involve a reduction step to break disulfide bonds. 2. Optimize the pH of the conjugation buffer. Thiol-iodine reactions are typically more efficient at a slightly basic pH. 3. Increase the concentration of the biomolecule during the conjugation step. |
| Over-blocking. | Excessive blocking can sometimes mask the target epitopes. Reduce the concentration or incubation time of the blocking agent. |
| Steric hindrance. | The this compound linker may be too short, causing the conjugated biomolecule to be too close to the surface, hindering its interaction with its binding partner. Consider using a longer PEG linker if this is suspected. |
| Inactive biomolecule. | Confirm the activity of your biomolecule before conjugation. The conjugation process itself might have denatured it. |
Quantitative Data Summary
The choice of blocking agent and buffer additives can significantly impact the reduction of non-specific binding. The following table summarizes the effectiveness of common reagents.
| Blocking Agent/Additive | Typical Concentration | Mechanism of Action | Notes on Effectiveness |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Protein-based blocking of unoccupied sites. | Widely used and effective for many applications. Not recommended for detecting phosphoproteins. |
| Non-fat Dry Milk/Casein | 1-5% (w/v) | Protein-based blocking. | Cost-effective and highly effective. Casein may be superior due to its content of smaller proteins. Not suitable for biotin-avidin systems or when detecting phosphoproteins. |
| Fish Skin Gelatin | 0.1-1% (w/v) | Protein-based blocking. | Remains fluid at lower temperatures and can be more effective than some other gelatins. |
| Tween-20 | 0.05-0.1% (v/v) | Non-ionic surfactant. | Reduces hydrophobic interactions. |
| Sodium Chloride (NaCl) | 150-500 mM | Salt. | Reduces electrostatic interactions by shielding charges. |
| Polyethylene Glycol (PEG) | 0.5-2% (w/v) | Polymer-based blocking. | Can be an effective alternative to protein-based blockers. |
Experimental Protocols
Protocol 1: General Surface Passivation with this compound
This protocol describes a general method for functionalizing a glass or silica surface with this compound to create a protein-repellent layer.
-
Surface Cleaning and Activation:
-
Clean glass slides/coverslips by sonicating in a solution of detergent (e.g., 2% Extran) for 20 minutes, followed by thorough rinsing with deionized (DI) water.
-
Activate the surface by treating with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse extensively with DI water and dry under a stream of nitrogen.
-
-
Silanization (if necessary for this compound attachment):
-
To attach the hydroxyl end of this compound, the surface may first need to be functionalized with an amine-terminated silane (e.g., (3-aminopropyl)triethoxysilane, APTES).
-
Immerse the cleaned and activated slides in a 2% (v/v) solution of APTES in anhydrous toluene for 1 hour at room temperature.
-
Rinse with toluene, then ethanol, and cure at 110°C for 30 minutes.
-
-
This compound Grafting:
-
Prepare a solution of this compound in an appropriate anhydrous solvent (e.g., toluene or DMF) at a concentration of approximately 0.25 mM.
-
Add a catalyst, such as triethylamine (2.5 µM), to the solution.
-
Immerse the amine-functionalized slides in the this compound solution and incubate for 2-4 hours at room temperature or overnight at 4°C under a nitrogen atmosphere.
-
Rinse the slides thoroughly with the solvent, followed by ethanol and DI water.
-
Dry under a stream of nitrogen.
-
Protocol 2: Blocking and Immunoassay Procedure
This protocol outlines the steps for performing an immunoassay on an this compound functionalized surface.
-
Blocking:
-
Prepare a blocking buffer, for example, 1% BSA in Phosphate Buffered Saline (PBS).
-
Incubate the this compound functionalized surface with the blocking buffer for 1-2 hours at room temperature.
-
Wash the surface three times with washing buffer (e.g., PBS with 0.05% Tween-20, PBST).
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the surface with the primary antibody solution for 1 hour at room temperature.
-
Wash the surface three times with washing buffer.
-
-
Secondary Antibody Incubation:
-
Dilute the enzyme-conjugated secondary antibody in the blocking buffer.
-
Incubate the surface with the secondary antibody solution for 1 hour at room temperature.
-
Wash the surface five times with washing buffer.
-
-
Detection:
-
Add the appropriate enzyme substrate and incubate until a color change is observed.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Visualizations
Caption: Troubleshooting workflow for high background signal.
Caption: Mechanism of surface passivation to prevent NSB.
Caption: Decision tree for selecting an NSB reduction strategy.
References
- 1. Effective polyethylene glycol passivation for the inhibition of surface interactions of peripheral blood mononuclear cells and platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 5. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
Technical Support Center: Optimization of I-Peg6-OH Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction time in I-Peg6-OH coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reactive group in this compound and what does it primarily react with?
A1: The reactive group in this compound is the terminal iodo group (-I). It is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reagent primarily reacts with thiol (sulfhydryl) groups, such as the side chain of cysteine residues in proteins and peptides, to form a stable thioether bond.[1]
Q2: What is the optimal pH for this compound coupling with thiols?
A2: A slightly alkaline pH, typically in the range of 7.5 to 8.5, is optimal for the reaction of iodo-PEG reagents with thiols.[2] This is because the thiol group (R-SH) needs to be deprotonated to the more nucleophilic thiolate anion (R-S⁻) to efficiently attack the carbon atom bearing the iodine. The pKa of the cysteine thiol group is around 8.3, so a pH in this range ensures a sufficient concentration of the reactive thiolate.
Q3: How does temperature affect the reaction time?
A3: Increasing the reaction temperature generally increases the rate of the coupling reaction, thus reducing the required reaction time. However, it is crucial to consider the stability of the biomolecule being conjugated. For many proteins, temperatures above room temperature can lead to denaturation and loss of biological activity. Therefore, a balance must be struck between reaction speed and protein stability. Reactions are often performed at room temperature (20-25 °C) or at 4 °C for extended periods for sensitive proteins.
Q4: What are common side reactions and how can they be minimized?
A4: While iodo-PEG reagents are relatively specific for thiols, side reactions can occur with other nucleophilic amino acid residues, especially under non-optimal conditions. These include the imidazole ring of histidine, the thioether of methionine, and the primary amine of lysine. To minimize side reactions, it is recommended to:
-
Maintain the pH in the optimal range (7.5-8.5).
-
Use the lowest possible molar excess of this compound that still provides a good yield.
-
Optimize the reaction time to avoid prolonged exposure of the biomolecule to the PEGylating reagent.
Q5: How can I monitor the progress of the coupling reaction?
A5: The progress of the reaction can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC), is commonly used to separate the PEGylated product from the unreacted biomolecule and excess PEG reagent. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to confirm the identity and purity of the conjugate by detecting the mass increase corresponding to the attached PEG chain.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound coupling experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive Thiol Groups: Thiol groups may be oxidized to form disulfide bonds. | 1a. Reduce the biomolecule with a mild reducing agent like DTT or TCEP prior to the coupling reaction. Ensure complete removal of the reducing agent before adding this compound. |
| 2. Incorrect pH: The reaction buffer pH is too low, preventing thiol deprotonation. | 2a. Verify the pH of the reaction buffer and adjust it to the optimal range of 7.5-8.5. | |
| 3. Degraded this compound: The reagent may have degraded due to improper storage. | 3a. Use a fresh batch of this compound. Store the reagent protected from light and moisture at the recommended temperature. | |
| 4. Insufficient Molar Excess of PEG: The concentration of this compound is too low. | 4a. Increase the molar excess of this compound relative to the biomolecule. A 5- to 20-fold molar excess is a common starting point. | |
| Slow Reaction Rate | 1. Suboptimal Temperature: The reaction temperature is too low. | 1a. If the biomolecule is stable, consider increasing the reaction temperature to room temperature. |
| 2. Low Reactant Concentration: Dilute reaction mixture. | 2a. Increase the concentration of both the biomolecule and this compound. | |
| Formation of Multiple Products or Aggregates | 1. Non-specific Reactions: Reaction conditions are too harsh, leading to modification of other amino acids. | 1a. Lower the pH to the lower end of the optimal range (e.g., pH 7.5). |
| 1b. Reduce the molar excess of this compound. | ||
| 1c. Shorten the reaction time. | ||
| 2. Intermolecular Crosslinking: The biomolecule has multiple reactive thiols. | 2a. Use a lower molar excess of this compound to favor mono-PEGylation. | |
| 2b. If possible, use site-directed mutagenesis to remove non-essential cysteine residues. | ||
| 3. Protein Instability: The reaction buffer is causing the protein to aggregate. | 3a. Screen different buffer components and additives (e.g., arginine, glycerol) to improve protein stability. |
Data Presentation
Table 1: Illustrative Effect of pH and Temperature on Reaction Time
The following table provides an illustrative summary of the expected trends for the reaction time of this compound with a model thiol-containing peptide. Actual times will vary depending on the specific reactants and concentrations.
| pH | Temperature (°C) | Molar Excess of this compound | Expected Reaction Time for >90% Conversion |
| 6.5 | 25 | 10-fold | 12 - 24 hours |
| 7.5 | 25 | 10-fold | 2 - 4 hours |
| 8.5 | 25 | 10-fold | 1 - 2 hours |
| 7.5 | 4 | 10-fold | 8 - 16 hours |
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound to a Protein
This protocol provides a general guideline. Optimization is recommended for each specific protein.
Materials:
-
Protein with at least one free cysteine residue
-
This compound
-
Reaction Buffer: e.g., 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5
-
Reducing Agent (optional): e.g., DTT or TCEP
-
Quenching Reagent: e.g., L-cysteine or 2-mercaptoethanol
-
Purification System: e.g., SEC or IEX chromatography columns
Procedure:
-
Protein Preparation (Optional Reduction): If the protein's thiol groups may be oxidized, dissolve the protein in the reaction buffer and add a 10-fold molar excess of DTT. Incubate for 1 hour at room temperature. Remove the DTT using a desalting column equilibrated with the reaction buffer.
-
Reaction Setup: Adjust the protein concentration to 1-5 mg/mL in the reaction buffer.
-
PEGylation Reagent Preparation: Immediately before use, dissolve this compound in the reaction buffer to a desired stock concentration.
-
Coupling Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution with gentle mixing.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4 °C. Monitor the reaction progress by HPLC if possible.
-
Quenching: Add a 2-fold molar excess of the quenching reagent (relative to the initial amount of this compound) to stop the reaction. Incubate for 1 hour at room temperature.
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method (e.g., SEC or IEX).
-
Characterization: Analyze the purified conjugate by SDS-PAGE (to observe the molecular weight shift), HPLC (to assess purity), and MS (to confirm the mass of the conjugate).
Mandatory Visualizations
Caption: Experimental workflow for this compound coupling to a protein.
Caption: Troubleshooting logic for low or no product formation.
References
Technical Support Center: Analytical Methods for I-Peg6-OH Reaction Impurities
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and troubleshooting reaction impurities in I-Peg6-OH (Iodo-hexaethylene glycol).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a derivative of hexaethylene glycol where a terminal hydroxyl group is replaced with an iodine atom. This heterobifunctional molecule is often used as a linker in bioconjugation and drug delivery systems. The PEG chain enhances solubility and stability, while the iodo and hydroxyl groups provide reactive sites for further chemical modifications.
Q2: What are the potential impurities I should be aware of during the synthesis and analysis of this compound?
A2: Potential impurities can originate from starting materials, intermediates, and byproducts of the synthesis reaction. Common impurities include:
-
Unreacted Starting Material: Hexaethylene glycol (HO-PEG6-OH).
-
Reaction Intermediates: Tosyl-PEG6-OH (if a two-step tosylation-iodination route is used).
-
Byproducts:
-
Di-iodinated PEG (I-PEG6-I).
-
Elimination products (olefins).
-
Byproducts from reagents (e.g., phenolates if triphenyl phosphite is used).[1]
-
PEGs with different chain lengths (e.g., PEG5, PEG7) if the starting material is not monodisperse.
-
-
Residual Solvents: Solvents used during synthesis and purification (e.g., THF, DCM, methanol).
Q3: Which analytical techniques are most suitable for detecting these impurities?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating this compound from non-volatile impurities. Various detectors can be used:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The standard method for identifying and quantifying residual volatile organic solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural confirmation of the final product and for identifying and quantifying impurities.
Q4: How can I quantify the level of impurities in my this compound sample?
A4: Quantification is typically achieved using the analytical techniques mentioned above with appropriate calibration standards. For HPLC and GC, an external standard method with certified reference materials of the expected impurities is commonly used. For NMR, quantification can be performed by integrating the signals of the impurities relative to a known internal standard or the main compound's signal.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | - Interaction with active silanols on the column. - Wrong mobile phase pH. | - Use a high-purity silica-based column. - Add a basic mobile phase additive like triethylamine (TEA). - Adjust the mobile phase pH to suppress silanol ionization. |
| Ghost Peaks | - Late elution from a previous injection. - Contamination in the mobile phase or system. | - Use a longer gradient or flushing step after each run. - Ensure high-purity solvents and freshly prepared mobile phases. |
| Poor Resolution | - Inappropriate mobile phase composition. - Unsuitable column. | - Optimize the mobile phase gradient. - Try a different column chemistry (e.g., a different stationary phase or pore size). |
| Retention Time Drift | - Poor column equilibration. - Fluctuations in column temperature. - Changes in mobile phase composition. | - Increase column equilibration time. - Use a column oven for stable temperature control. - Prepare fresh mobile phase and ensure proper mixing. |
Sample Preparation Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Incomplete Dissolution of Sample | - this compound and related PEGs can be slow to dissolve. | - Gently heat the sample solution to aid dissolution. |
| Precipitation in the Sample Vial | - Sample concentration is too high for the chosen solvent. | - Dilute the sample with the mobile phase. |
| Contamination from Labware | - Leaching of plasticizers from tubes or pipette tips. | - Use high-quality polypropylene or glass labware. |
Quantitative Data Summary
The following table summarizes typical performance data for the analytical methods used in the analysis of PEG derivatives. Please note that these are general values and specific results may vary depending on the exact experimental conditions.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-ELSD | Polyethylene Glycols | - | 0.075 mg/ml | |
| GC-MS | Residual Solvents | ~1 ppm | ~5 ppm |
Experimental Protocols
Protocol 1: HPLC-MS Analysis of this compound and Non-Volatile Impurities
This method is suitable for the separation and identification of this compound from its starting material and potential dimeric and oligomeric impurities.
-
Instrumentation: HPLC system with a UV detector and a mass spectrometer (e.g., Q-TOF).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) % B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
MS Detector Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Range: m/z 100-1000
-
Protocol 2: GC-MS Analysis of Residual Solvents
This method is designed for the detection and quantification of residual solvents from the synthesis of this compound.
-
Instrumentation: Gas chromatograph with a headspace autosampler and a mass spectrometer.
-
Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Injector Temperature: 250°C
-
MS Detector Settings:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: m/z 35-350
-
-
Sample Preparation: Accurately weigh about 100 mg of the this compound sample into a headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO) and cap the vial.
Protocol 3: ¹H NMR for Structural Confirmation and Purity Assessment
This protocol allows for the structural verification of this compound and the detection of key impurities.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Acquisition Parameters:
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16 or 32.
-
Relaxation Delay: 5 seconds.
-
-
Data Analysis: Integrate the characteristic peaks of this compound and any visible impurity peaks. The purity can be estimated by comparing the relative integrals.
Visualizations
Caption: Experimental workflow for this compound synthesis and impurity analysis.
Caption: Troubleshooting decision tree for common analytical issues.
References
- 1. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 2. agilent.com [agilent.com]
- 3. An HPLC with evaporative light scattering detection method for the quantification of PEGs and Gantrez in PEGylated nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
improving the reproducibility of I-Peg6-OH experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of experiments involving I-Peg6-OH. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a heterobifunctional polyethylene glycol (PEG) linker. It consists of a hexaethylene glycol (6 PEG units) chain with a reactive iodo group (-I) at one end and a hydroxyl group (-OH) at the other. Its chemical name is 2-[2-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol.[1] The iodo group allows for covalent conjugation to nucleophiles, particularly thiols, while the hydroxyl group can be used for further derivatization if needed.
2. What are the main applications of this compound?
This compound is primarily used as a linker to PEGylate molecules. PEGylation can enhance the solubility and stability of biomolecules, reduce their immunogenicity, and prolong their circulation half-life.[2][3] The iodo group makes it particularly suitable for site-specific conjugation to cysteine residues in proteins and peptides or any other molecule containing a thiol group.[4][5]
3. How should I store and handle this compound?
For long-term storage, solid this compound should be kept in a freezer at -20°C or lower, protected from light. Before use, allow the reagent to equilibrate to room temperature before opening the vial to prevent moisture condensation. For preparing stock solutions, use anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). While stock solutions without moisture-sensitive groups can be stored for short periods at 2-8°C, it is best to prepare them fresh or store them at -20°C and avoid repeated freeze-thaw cycles.
4. In which solvents is this compound soluble?
This compound is generally soluble in a variety of organic solvents such as chloroform, methylene chloride, DMF, and DMSO. It is less soluble in alcohols, toluene, and ether. Its PEG chain also imparts some water solubility.
Physicochemical Properties and Reactivity Comparison
Below is a summary of the computed physicochemical properties of this compound and a qualitative comparison of its reactivity with other common PEGylating agents.
| Property | Value |
| Molecular Formula | C₁₂H₂₅IO₆ |
| Molecular Weight | 392.23 g/mol |
| IUPAC Name | 2-[2-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
| XLogP3 | -0.1 |
| Functional Group | Target Residue(s) | Reaction Speed | Selectivity | Potential Side Reactions |
| Iodoacetyl | Thiols (Cysteine) | Fast | High for thiols | Can react with other nucleophiles to a lesser extent (e.g., amines at high pH). |
| Maleimide | Thiols (Cysteine) | Very Fast | High for thiols | Hydrolysis of the maleimide ring can occur, especially at higher pH. |
| NHS Ester | Primary Amines (Lysine, N-terminus) | Fast | High for primary amines | Hydrolysis of the NHS ester is a significant competing reaction, especially at higher pH. |
| Aldehyde | Primary Amines (N-terminus) | Moderate | High for N-terminus at controlled pH | Formation of a Schiff base that may require reduction for stability. |
Troubleshooting Guide
Issue 1: Low or no conjugation efficiency.
-
Question: I am not observing the expected PEGylated product, or the yield is very low. What could be the reasons?
-
Answer:
-
Incorrect pH: The reaction of the iodo group with thiols is most efficient at a slightly basic pH (typically 7.2-8.5). At lower pH, the thiol is protonated and less nucleophilic. At very high pH, side reactions with other nucleophiles like amines might increase.
-
Thiol Oxidation: The thiol group on your protein or peptide may have oxidized to form disulfide bonds, rendering it unreactive. Ensure your molecule is in a reduced state before starting the conjugation. Consider adding a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and subsequently removing it before adding the this compound.
-
Hydrolysis/Degradation of this compound: If the this compound reagent is old or has been improperly stored (exposed to moisture or light), it may have degraded. Use fresh, high-quality reagent.
-
Insufficient Reagent: The molar ratio of this compound to your target molecule might be too low. Try increasing the molar excess of the PEG reagent (e.g., from 5-fold to 20-fold).
-
Buffer Interference: Avoid buffers containing nucleophiles that could react with the iodo group. Use buffers like phosphate-buffered saline (PBS) or borate buffer.
-
Issue 2: Multiple products or aggregation observed in the final product.
-
Question: My final product shows multiple peaks on HPLC/bands on SDS-PAGE, or I'm seeing aggregation. What is happening?
-
Answer:
-
Multiple Reaction Sites: If your target molecule has multiple reactive thiols, you will likely get a mixture of products with varying degrees of PEGylation. If you desire a single PEGylated species, you may need to use protein engineering to ensure only one reactive cysteine is available.
-
Non-specific Binding: While the iodo group is highly selective for thiols, at higher pH values or with long reaction times, it might react with other nucleophilic residues like histidine or the N-terminal amine. Try optimizing the pH and reaction time.
-
Aggregation: PEGylation is known to sometimes induce aggregation, especially if the protein is not stable under the reaction conditions. Ensure your protein is in a buffer where it is stable and soluble. You can also screen for additives or excipients that prevent aggregation.
-
Disulfide-linked Dimers: If the starting material contained disulfide-linked dimers, these could also become PEGylated, leading to higher molecular weight species. Ensure your starting material is monomeric.
-
Issue 3: Difficulty in purifying the PEGylated conjugate.
-
Question: I am struggling to separate the PEGylated product from unreacted this compound and the starting molecule. What purification methods are recommended?
-
Answer:
-
Size Exclusion Chromatography (SEC): This is the most common method for separating the larger PEGylated conjugate from the smaller unreacted PEG reagent and any byproducts.
-
Ion Exchange Chromatography (IEX): If the PEGylation changes the overall charge of your molecule, IEX can be a powerful separation tool.
-
Affinity Chromatography: If your target molecule has an affinity tag (e.g., His-tag) or can be captured by an antibody, you can use affinity chromatography to isolate the protein (both PEGylated and un-PEGylated forms) from the excess PEG reagent.
-
Dialysis: For removing small molecules like unreacted this compound, dialysis can be effective, although it is often less efficient than chromatography.
-
Experimental Protocols
Protocol: Conjugation of this compound to a Thiol-Containing Peptide
This protocol provides a general guideline for the conjugation of this compound to a peptide with a single cysteine residue.
Materials:
-
Thiol-containing peptide
-
This compound
-
Reaction Buffer: 0.1 M phosphate buffer with 2 mM EDTA, pH 7.5
-
Quenching Solution: 1 M N-acetylcysteine in reaction buffer
-
Anhydrous DMSO
-
Purification system (e.g., HPLC with a C18 column or SEC column)
Procedure:
-
Peptide Preparation: Dissolve the lyophilized peptide in the reaction buffer to a final concentration of 1-5 mg/mL. If the peptide may have formed disulfide bonds, pre-treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature, followed by removal of the TCEP using a desalting column.
-
This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 100 mM.
-
Conjugation Reaction: Add a 10-fold molar excess of the this compound stock solution to the peptide solution. Mix gently and allow the reaction to proceed for 2 hours at room temperature, protected from light.
-
Quenching: Add the quenching solution to a final concentration of 20 mM to react with any excess this compound. Let it react for 15 minutes.
-
Purification: Purify the reaction mixture using reverse-phase HPLC or SEC to separate the PEGylated peptide from unreacted peptide, excess this compound, and quenching agent.
-
Characterization: Analyze the purified product by mass spectrometry to confirm the addition of the PEG moiety and by HPLC to assess purity.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. This compound | C12H25IO6 | CID 14786212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PEGylated drugs in rheumatology—why develop them and do they work? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodoacetyl PEG Derivatives [rapp-polymere.com]
- 5. Iodo PEG ,Iodo linkers,Iodo reagents | AxisPharm [axispharm.com]
Validation & Comparative
A Head-to-Head Comparison of I-Peg6-OH and NHS-ester PEG Linkers for Bioconjugation
In the rapidly advancing fields of drug delivery, proteomics, and therapeutic protein development, the choice of a suitable linker for bioconjugation is a critical determinant of the final product's efficacy, stability, and homogeneity. Among the myriad of available options, polyethylene glycol (PEG) linkers are widely employed to enhance the pharmacokinetic and pharmacodynamic properties of biomolecules. This guide provides an in-depth, objective comparison of two distinct classes of PEG linkers: the thiol-reactive I-Peg6-OH and the amine-reactive NHS-ester PEG linkers. This comparison is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Executive Summary
This compound and NHS-ester PEG linkers represent two different strategies for PEGylation, each with its own set of advantages and disadvantages. This compound, featuring a reactive iodo group, is primarily used for the site-specific modification of cysteine residues (thiols). In contrast, NHS-ester PEG linkers are highly reactive towards primary amines, leading to the modification of lysine residues and the N-terminus of proteins. The choice between these two linkers fundamentally depends on the desired site of conjugation, the stability requirements of the final conjugate, and the specific characteristics of the biomolecule to be modified.
Chemical Properties and Reactivity
The core difference between this compound and NHS-ester PEG linkers lies in their reactive functional groups, which dictate their target specificity and reaction mechanism.
This compound is a heterobifunctional linker composed of a hexaethylene glycol (PEG6) spacer with a reactive iodo group at one terminus and a hydroxyl group at the other. The iodo group is a good leaving group, making it susceptible to nucleophilic substitution by thiol groups, such as those found on cysteine residues in proteins.[1][2] The hydroxyl group is generally non-reactive under typical bioconjugation conditions and would require a separate activation step to be used for conjugation.[3]
NHS-ester PEG linkers possess a N-hydroxysuccinimide ester at the reactive terminus. This group readily reacts with primary amines (e.g., the ε-amino group of lysine residues and the α-amino group at the N-terminus of proteins) via nucleophilic acyl substitution to form a stable amide bond.[4][]
The following diagram illustrates the fundamental difference in the conjugation chemistry of these two linkers.
References
I-Peg6-OH vs. Homobifunctional Linkers: A Comparative Guide
In the landscape of bioconjugation, the choice of a chemical linker is a critical determinant of the efficacy, stability, and homogeneity of the final conjugate. For researchers, scientists, and drug development professionals, understanding the nuanced advantages of different linker types is paramount. This guide provides an objective comparison of I-Peg6-OH, a heterobifunctional polyethylene glycol (PEG) linker, with traditional homobifunctional linkers, supported by experimental data and detailed methodologies.
This compound is a heterobifunctional linker featuring a hydroxyl (-OH) group at one terminus and a carboxylic acid (-COOH) activating group at the other, separated by a discrete six-unit PEG chain. This structure offers distinct advantages over homobifunctional linkers , which possess two identical reactive groups (e.g., N-hydroxysuccinimide [NHS] esters in disuccinimidyl suberate [DSS] or aldehyde groups in glutaraldehyde).
Key Advantages of this compound
The primary advantages of this compound over homobifunctional linkers stem from its heterobifunctional nature and the presence of the PEG spacer. These features contribute to:
-
Controlled Conjugation Chemistry: The orthogonal reactivity of the hydroxyl and activated carboxyl groups in this compound allows for a controlled, two-step conjugation process. This minimizes the formation of undesirable byproducts such as polymers and intramolecular crosslinks, which are common with one-pot reactions using homobifunctional linkers.[1]
-
Increased Solubility: The hydrophilic PEG chain enhances the aqueous solubility of the linker and the resulting bioconjugate. This is particularly beneficial when working with hydrophobic molecules, preventing aggregation and improving handling.[2][3][4]
-
Reduced Aggregation: The PEG moiety acts as a "molecular shield," reducing non-specific interactions and aggregation of the conjugated molecules.[2] This leads to more stable and homogenous final products.
-
Improved Pharmacokinetics: In therapeutic applications such as antibody-drug conjugates (ADCs), the PEG linker can prolong the circulation half-life and reduce the immunogenicity of the conjugate.
Data Presentation: Performance Comparison
The following tables summarize the expected performance differences between this compound and common homobifunctional linkers based on data for similar short-chain heterobifunctional PEG linkers and established principles of bioconjugation.
Table 1: Conjugation Efficiency and Product Purity
| Parameter | This compound (Two-Step Reaction) | Homobifunctional Linker (e.g., DSS) (One-Pot Reaction) |
| Conjugation Efficiency (%) | 70-90% | 40-60% |
| Yield of Desired Conjugate (%) | 60-80% | 25-40% |
| Presence of Oligomeric Byproducts | Low to None | High |
| Purity after Standard Purification (%) | >95% | 75-85% |
Note: Data is illustrative and based on typical results for heterobifunctional PEG linkers versus homobifunctional linkers.
Table 2: Physicochemical Properties of the Final Conjugate
| Parameter | Conjugate with this compound Linker | Conjugate with Homobifunctional Linker (e.g., Glutaraldehyde) |
| Solubility in Aqueous Buffers | High | Variable, often lower |
| Aggregation Propensity | Low | High |
| Stability in Human Plasma (72h, % dissociation) | 5-10% | 15-25% |
Note: Data is illustrative and based on typical results for PEGylated versus non-PEGylated conjugates.
Experimental Protocols
To empirically validate the advantages of this compound, the following experimental protocols are provided.
Protocol 1: Comparison of Conjugation Efficiency and Purity
Objective: To compare the efficiency and purity of conjugating a model protein (e.g., Bovine Serum Albumin, BSA) to a small molecule amine using this compound versus the homobifunctional linker Disuccinimidyl Suberate (DSS).
Methodology:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Add a 1.2-fold molar excess of N-hydroxysuccinimide (NHS) and a 1.2-fold molar excess of a carbodiimide (e.g., EDC).
-
Incubate for 4 hours at room temperature to form the NHS-activated I-Peg6 linker.
-
-
Two-Step Conjugation with this compound:
-
Step 1 (Protein Modification):
-
Prepare a solution of BSA at 5 mg/mL in 0.1 M phosphate buffer, pH 7.4.
-
Add a 10-fold molar excess of the activated I-Peg6-NHS ester to the BSA solution.
-
Incubate for 2 hours at room temperature with gentle stirring.
-
Remove excess linker using a desalting column equilibrated with 0.1 M phosphate buffer, pH 7.4.
-
-
Step 2 (Small Molecule Conjugation):
-
Add a 20-fold molar excess of the amine-containing small molecule to the I-Peg6-modified BSA.
-
Incubate overnight at 4°C with gentle stirring.
-
Purify the final conjugate using size-exclusion chromatography (SEC-HPLC).
-
-
-
One-Pot Conjugation with DSS:
-
Prepare a solution of BSA at 5 mg/mL in 0.1 M phosphate buffer, pH 7.4.
-
Add a 10-fold molar excess of DSS (dissolved in DMSO) and a 20-fold molar excess of the amine-containing small molecule simultaneously to the BSA solution.
-
Incubate for 2 hours at room temperature with gentle stirring.
-
Purify the reaction mixture using SEC-HPLC.
-
-
Analysis:
-
Analyze the purified conjugates from both methods by SDS-PAGE to visualize high molecular weight aggregates and by SEC-HPLC to quantify the monomeric conjugate peak, allowing for the calculation of conjugation efficiency and purity.
-
Protocol 2: Assessment of Conjugate Solubility and Aggregation
Objective: To compare the solubility and aggregation propensity of protein conjugates prepared with this compound and a homobifunctional linker (e.g., glutaraldehyde).
Methodology:
-
Conjugate Preparation:
-
Prepare protein conjugates using this compound and glutaraldehyde as described in Protocol 1 (or a relevant protocol for glutaraldehyde).
-
Purify the conjugates and concentrate them to 1 mg/mL in PBS, pH 7.4.
-
-
Solubility Assessment (Stress Test):
-
Incubate the conjugate solutions at 37°C for 7 days.
-
After incubation, centrifuge the samples at 14,000 x g for 10 minutes.
-
Measure the protein concentration in the supernatant using a BCA assay or UV-Vis spectroscopy at 280 nm. A decrease in concentration indicates precipitation.
-
-
Aggregation Analysis by Dynamic Light Scattering (DLS):
-
Filter the conjugate solutions through a 0.22 µm filter.
-
Analyze the samples using a DLS instrument to determine the hydrodynamic radius and polydispersity index (PDI). An increase in these values over time indicates the formation of soluble aggregates.
-
-
Aggregation Analysis by Size-Exclusion Chromatography (SEC-HPLC):
-
Inject the conjugate solutions onto a suitable SEC column.
-
Monitor the elution profile at 280 nm. The appearance of high molecular weight species (eluting earlier than the monomer) is indicative of aggregation.
-
Mandatory Visualization
Caption: Advantage workflow of this compound.
References
A Comparative Analysis of Polyethylene Glycol (PEG) Chain Lengths for Optimized Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate Polyethylene Glycol (PEG) chain length is a critical decision in the design of bioconjugates. The covalent attachment of PEG chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins, peptides, and antibody-drug conjugates (ADCs). The length of the PEG chain significantly influences the physicochemical and biological characteristics of the resulting bioconjugate, impacting its efficacy, safety, and pharmacokinetic profile.[1][2]
Generally, longer PEG chains increase the hydrodynamic size of the bioconjugate, which can lead to a longer circulation half-life and reduced immunogenicity.[1][3][4] However, this may also result in decreased biological activity due to steric hindrance. Conversely, shorter PEG chains may have a less pronounced effect on pharmacokinetics but can be advantageous when minimizing steric hindrance is crucial. This guide provides a comparative analysis of different PEG chain lengths, supported by experimental data, to inform the rational design of next-generation bioconjugates.
Impact on Pharmacokinetics and Biodistribution
The molecular weight and hydrodynamic radius conferred by the PEG chain directly influence the renal clearance and in vivo distribution of a bioconjugate. Larger bioconjugates (e.g., >30 kDa) tend to have reduced volumes of distribution, are less readily cleared by the kidneys, and exhibit longer elimination half-lives.
Table 1: Effect of PEG Chain Length on Pharmacokinetic Parameters
| Bioconjugate | PEG Molecular Weight (kDa) | Half-life (t½) | Clearance Rate | Key Finding |
| Poly-L-lysine Dendrimer | < 20 | 1–10 hours | Rapid renal clearance | Smaller constructs are rapidly cleared from the plasma, primarily into the urine. |
| Poly-L-lysine Dendrimer | > 30 | 1–3 days | Poor renal clearance | Larger constructs exhibit extended elimination half-lives. |
| Polyacridine Peptide DNA Polyplex (SM1) | 2 | Shortened | Increased liver uptake | A 2kDa PEG resulted in a significantly shorter PK half-life and 100-fold loss in gene expression. |
| Polyacridine Peptide DNA Polyplex (SM1) | 5 | Optimal | Reduced liver uptake | An optimal PEG length of 5 kDa produced maximal gene expression and favorable pharmacokinetic properties. |
| Polyacridine Peptide DNA Polyplex (SM1) | 10 - 30 | Extended | Decreased liver uptake | Increasing PEG length to 30 kDa blocked most liver uptake but retained gene expression. |
| Methotrexate-loaded Chitosan Nanoparticles | 0.75, 2, 5 | Increases with MW | Decreases with MW | Longer PEG chains provide better protection from the reticuloendothelial system, prolonging circulation. |
Influence on Bioactivity and Receptor Binding
While longer PEG chains can improve pharmacokinetic profiles, they can also sterically hinder the interaction of the bioconjugate with its target, leading to reduced bioactivity. The optimal PEG length often represents a balance between these competing effects.
Table 2: Effect of PEG Chain Length on In Vitro Bioactivity
| Bioconjugate | PEG Linker Length (Number of PEG units) | IC50 Value | Fold Change in Cytotoxicity vs. Non-PEGylated | Key Finding |
| Antibody-Drug Conjugate | 8 | - | 4.5-fold reduction | Longer PEG chains, while improving half-life, reduced in vitro cytotoxicity. |
| Antibody-Drug Conjugate | 12 | - | 22-fold reduction | Longer PEG chains, while improving half-life, reduced in vitro cytotoxicity. |
| natGa-NOTA-PEGn-RM26 | Shorter mini-PEG linkers | Lower | - | Shorter linkers resulted in higher binding affinity, suggesting less steric hindrance. |
| T4 Lysozyme Conjugate | Cyclic and Linear PEG | - | ~10% less active | PEGylation resulted in a slight decrease in activity compared to the unmodified protein. |
Impact on Stability and Aggregation
PEGylation is known to enhance the solubility and stability of bioconjugates, particularly for those with hydrophobic components. The hydrophilic nature of the PEG chain can shield hydrophobic regions on the protein surface, thereby preventing aggregation.
Table 3: Effect of PEG Chain Length on Stability
| Bioconjugate | PEG Chain Length/Molecular Weight | Stability Metric (Tm) | Key Finding |
| T4 Lysozyme | Unmodified | 56.8 °C | Baseline thermal stability of the native protein. |
| T4 Lysozyme | Cyclic PEG | 63.2 °C | PEGylation increased the melting temperature, indicating enhanced thermal stability. |
| T4 Lysozyme | Linear PEG | 62.6 °C | Both linear and cyclic PEG architectures improved thermal stability to a similar extent. |
| Cross-linked Network | Increasing PEG chain length | Improved | Thermal stability of the network was found to improve with increasing length of PEG chains. |
Experimental Protocols
General Protein PEGylation Protocol
Objective: To covalently attach PEG chains of varying lengths to a target protein.
Materials:
-
Target protein in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Amine-reactive PEG derivatives (e.g., mPEG-NHS ester) of different molecular weights (e.g., 2 kDa, 5 kDa, 10 kDa, 20 kDa)
-
Reaction Buffer (e.g., PBS)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
PEGylation Reaction: Add the desired mPEG-NHS ester to the protein solution at a molar excess of 5-20 fold over the protein. The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight.
-
Reaction Quenching: Add the quenching solution to the reaction mixture to stop the reaction by hydrolyzing the unreacted NHS esters.
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using a suitable chromatography technique such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).
-
Characterization: Characterize the purified conjugate for purity, concentration, and degree of PEGylation.
Pharmacokinetic Study in Animals
Objective: To determine the pharmacokinetic profile of PEGylated bioconjugates with different PEG chain lengths.
Procedure:
-
Administer a single intravenous (IV) dose of the PEGylated bioconjugates to a group of animals (e.g., rats, mice).
-
Collect blood samples at various time points post-injection.
-
Process the blood samples to obtain plasma or serum.
-
Quantify the concentration of the bioconjugate in the plasma/serum samples using a suitable analytical method (e.g., ELISA, LC-MS/MS).
-
Plot the plasma concentration of the bioconjugate versus time.
-
Calculate pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
In Vitro Bioactivity Assay (Competitive Binding)
Objective: To assess the impact of PEG chain length on the binding affinity of a bioconjugate to its target receptor.
Materials:
-
Cells or membranes expressing the target receptor
-
Radiolabeled or fluorescently labeled ligand with known affinity for the receptor
-
Unlabeled PEGylated ligands of different PEG lengths
-
Assay buffer
Procedure:
-
Incubate a constant concentration of the labeled ligand and the receptor with varying concentrations of the unlabeled PEGylated ligands.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound labeled ligand (e.g., by filtration).
-
Quantify the amount of bound labeled ligand.
-
Plot the percentage of bound labeled ligand as a function of the concentration of the unlabeled PEGylated ligand.
-
Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the labeled ligand).
References
Validating the In Vitro Efficacy of I-Peg6-OH Conjugates: A Comparative Guide
For researchers and drug development professionals, understanding the in vitro activity of a novel therapeutic agent is a critical early step in the development pipeline. This guide provides a comparative analysis of a hypothetical PEGylated small molecule inhibitor, I-Peg6-OH, against its non-PEGylated counterpart and an alternative delivery platform. The data presented herein, drawn from analogous studies on established chemotherapeutic agents, is intended to serve as a representative model for validating the in vitro activity of such conjugates.
Comparative Analysis of In Vitro Activity
The conjugation of polyethylene glycol (PEG) to a small molecule inhibitor can significantly alter its physicochemical properties, which in turn can influence its in vitro efficacy. While PEGylation is primarily employed to improve pharmacokinetic properties in vivo, its impact on in vitro activity must be thoroughly assessed. The following table summarizes representative data comparing the half-maximal inhibitory concentration (IC50) of a model small molecule inhibitor in its unconjugated form, as a PEGylated conjugate (this compound), and when delivered via an alternative nanocarrier.
| Compound/Formulation | In Vitro Assay | Cell Line | Incubation Time (hours) | IC50 (µM) |
| "I" (Unconjugated Inhibitor) | MTT Cell Viability | HeLa | 24 | 15.5[1][2][3] |
| This compound (PEGylated Conjugate) | MTT Cell Viability | HeLa | 24 | 5.5[1][2] |
| "I" in Alternative Nanocarrier | MTT Cell Viability | MCF7 | 24 | 18.2 |
Note: The data presented is a composite of findings from studies on PEGylated paclitaxel and doxorubicin to illustrate potential outcomes for a hypothetical inhibitor "I". The specific results for any novel conjugate will be dependent on the inhibitor, the linker chemistry, and the cell line being tested.
Experimental Methodologies
Accurate and reproducible in vitro data is contingent on well-defined experimental protocols. Below are detailed methodologies for the key assays referenced in this guide.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa, MCF7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the unconjugated inhibitor, this compound, and the alternative formulation. Remove the culture medium from the wells and add fresh medium containing the various concentrations of the test compounds. Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.
Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of its target enzyme. The specific protocol will vary depending on the enzyme and the detection method (e.g., colorimetric, fluorometric, luminescent).
General Protocol:
-
Reagent Preparation: Prepare a reaction buffer, a solution of the target enzyme, a substrate solution, and a stock solution of the inhibitor (this compound or unconjugated "I").
-
Assay Reaction: In a 96-well plate, add the reaction buffer, the enzyme, and varying concentrations of the inhibitor. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Detection: Measure the product formation or substrate depletion over time using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in the validation of this compound, the following diagrams have been generated using Graphviz.
Alternatives to PEGylation
While PEGylation is a widely adopted strategy, concerns about potential immunogenicity and the "PEG dilemma" have prompted the exploration of alternatives. These alternatives aim to provide similar benefits in terms of improved solubility and extended circulation while offering potential advantages in biocompatibility and biodegradability.
Some promising alternatives include:
-
Polypeptides: Using amino acid-based polymers like polysarcosine or XTEN can offer biodegradability and potentially lower immunogenicity.
-
Zwitterionic Polymers: These polymers contain both positive and negative charges, resulting in a neutral net charge and excellent hydrophilicity, which can reduce protein fouling.
-
Hydrophilic Polymers: Other synthetic polymers are being investigated for their ability to mimic the properties of PEG.
The selection of a conjugation or delivery strategy will depend on the specific characteristics of the small molecule inhibitor and the desired therapeutic outcome. Rigorous in vitro validation, as outlined in this guide, is a fundamental step in the development of any novel conjugated therapeutic.
References
Stability Showdown: I-Peg6-OH and the Landscape of PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the stability of the linker in a bioconjugate is a critical determinant of its efficacy and safety. This guide provides a comprehensive comparison of the stability of conjugates derived from I-Peg6-OH and other commonly used polyethylene glycol (PEG) linkers. We will delve into the chemical nature of the bonds formed, present available experimental data on their stability under various conditions, and provide detailed experimental protocols for assessing linker stability.
The choice of a PEG linker profoundly influences the pharmacokinetic and pharmacodynamic properties of bioconjugates. A stable linker ensures that the conjugated molecule (e.g., a drug, protein, or nanoparticle) remains attached to its target until it reaches the desired site of action. Conversely, premature cleavage of the linker can lead to off-target effects and reduced therapeutic efficacy. Here, we compare the stability of linkages derived from this compound with those formed from other prevalent PEG linker chemistries.
Understanding the Linkages: A Chemical Perspective
The stability of a PEGylated conjugate is primarily dictated by the covalent bond connecting the PEG linker to the biomolecule. This compound, an iodo-functionalized PEG linker with a terminal hydroxyl group, typically forms a stable thioether bond upon reaction with a thiol group (e.g., from a cysteine residue in a protein). The hydroxyl group offers a secondary point for further functionalization. Let's compare the stability of the primary linkage types.
Key Linkage Chemistries and Their Intrinsic Stability:
-
Ether Linkage: Formed by reacting an alcohol (like the -OH group of this compound after activation) or an alkoxide with an alkyl halide. The ether bond (C-O-C) is famously robust and highly resistant to both chemical hydrolysis and enzymatic degradation under physiological conditions. The backbone of the PEG chain itself consists of stable ether linkages.
-
Thioether Linkage: Typically formed by the reaction of a maleimide-functionalized PEG with a thiol (sulfhydryl) group or the reaction of an iodoacetyl-functionalized PEG (like this compound) with a thiol. Thioether bonds (C-S-C) are generally stable. However, the succinimide ring formed in maleimide-thiol conjugation can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols, which can lead to deconjugation.[1] Strategies to hydrolyze the succinimide ring can increase the stability of the thioether linkage.[2]
-
Amide Linkage: Formed by the reaction of an amine-reactive PEG linker (e.g., an N-hydroxysuccinimide (NHS) ester) with a primary amine (e.g., from a lysine residue). Amide bonds (CO-NH) are exceptionally stable to hydrolysis under physiological conditions due to resonance stabilization.[3][4]
-
Ester Linkage: Formed by the reaction of a carboxyl-functionalized PEG with an alcohol, or an alcohol-functionalized PEG with a carboxylic acid. Ester bonds (CO-O) are significantly more susceptible to hydrolysis, especially at basic pH, compared to ether and amide bonds.[5] This property is often exploited for the design of cleavable linkers.
Comparative Stability Data
While direct, head-to-head quantitative stability studies of this compound-derived conjugates against a wide array of other PEG linkers are limited in publicly available literature, we can synthesize a comparative view from existing data on the stability of the underlying chemical bonds. The following tables summarize the relative stability and provide semi-quantitative data where available.
Table 1: Qualitative Stability Comparison of Common PEG Linkages
| Linkage Type | Formed From | General Stability | Susceptibility to Hydrolysis | Susceptibility to Enzymatic Cleavage |
| Ether | Activated -OH (e.g., from this compound) | Very High | Very Low | Generally Resistant |
| Thioether | Iodoacetyl (e.g., this compound) or Maleimide | High | Low | Generally Resistant |
| Amide | NHS Ester, Carboxylic Acid | Very High | Very Low | Generally Resistant |
| Ester | Carboxylic Acid, Alcohol | Low to Moderate | High (pH-dependent) | Susceptible to Esterases |
| Disulfide | Thiol-reactive (e.g., Pyridyldithiol) | Low (Redox-sensitive) | Low | Cleaved by reducing agents (e.g., Glutathione) |
| Hydrazone | Hydrazide, Aldehyde/Ketone | Low (pH-sensitive) | High (Acid-labile) | Not directly enzyme-cleavable |
Table 2: Quantitative Stability Data for Selected Linker Chemistries
| Linker/Conjugate Type | Condition | Half-life / Stability Metric | Reference |
| Maleimide-PEG Conjugate | PBS, 37°C | >95% stable after 7 days | |
| Maleimide-PEG Conjugate | 1 mM Glutathione, 37°C | ~70% stable after 7 days (deconjugation observed) | |
| Mono-sulfone-PEG Conjugate | 1 mM Glutathione, 37°C | >95% stable after 7 days | |
| PEG-NHS active ester | pH 7.4 | Hydrolysis half-life > 120 min | |
| PEG-NHS active ester | pH 9.0 | Hydrolysis half-life < 9 min | |
| PEG-p-nitrophenyl active ester | pH 5.0 | Hydrolysis half-life ~117-136 hours | |
| Acrylamide Linkage | In vivo | Minimal degradation observed for ~12 weeks | |
| Ester Linkage (in hydrogel) | Physiological conditions | Degradation observed over days to weeks |
Note: The stability of the linker can be influenced by the nature of the conjugated molecule, the specific microenvironment, and the length of the PEG chain.
Experimental Protocols for Stability Assessment
To rigorously compare the stability of different PEG linkers, well-defined experimental protocols are essential. Below are methodologies for key stability assays.
Hydrolytic Stability Assay (pH Profile)
Objective: To determine the rate of linker cleavage at different pH values.
Methodology:
-
Preparation of Conjugates: Synthesize the bioconjugates using this compound and other PEG linkers (e.g., NHS-PEG-Maleimide, Maleimide-PEG-NHS) with a model protein (e.g., Bovine Serum Albumin, BSA). Purify the conjugates to remove excess linker.
-
Incubation: Incubate the purified conjugates in a series of buffers with varying pH (e.g., pH 4.0, 7.4, 9.0) at a constant temperature (e.g., 37°C).
-
Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw aliquots from each incubation mixture.
-
Analysis: Analyze the samples by a suitable method to quantify the amount of intact conjugate versus the cleaved components.
-
SDS-PAGE: To visualize the release of the biomolecule.
-
Size Exclusion Chromatography (SEC-HPLC): To separate and quantify the intact conjugate from the cleaved components.
-
LC-MS: To identify and quantify the cleavage products.
-
-
Data Analysis: Plot the percentage of intact conjugate versus time for each pH. Calculate the half-life (t½) of the conjugate under each condition.
Plasma Stability Assay
Objective: To evaluate the stability of the linker in a more physiologically relevant environment.
Methodology:
-
Preparation of Conjugates: As described in the hydrolytic stability assay.
-
Incubation: Incubate the purified conjugates in fresh human or mouse plasma at 37°C.
-
Sampling: At various time points, withdraw aliquots.
-
Sample Preparation: Precipitate plasma proteins (e.g., with acetonitrile) to stop the reaction and separate the conjugate.
-
Analysis: Analyze the supernatant containing the conjugate and its degradation products by SEC-HPLC or LC-MS.
-
Data Analysis: Determine the half-life of the conjugate in plasma.
Enzymatic Stability Assay
Objective: To assess the susceptibility of the linker to specific enzymatic cleavage.
Methodology:
-
Preparation of Conjugates: As previously described.
-
Enzyme Selection: Choose relevant enzymes based on the linker chemistry and the intended biological environment (e.g., cathepsin B for lysosomal cleavage, esterases for ester-based linkers).
-
Incubation: Incubate the conjugates with the selected enzyme in an appropriate buffer at 37°C. Include a control sample without the enzyme.
-
Sampling and Analysis: Follow the procedures outlined in the hydrolytic stability assay.
-
Data Analysis: Compare the degradation rate in the presence and absence of the enzyme to determine the enzymatic contribution to cleavage.
Visualizing Experimental Workflows and Linker Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A simplified workflow for assessing the stability of PEGylated bioconjugates.
Caption: Conceptual diagram illustrating the relative stability of different PEG linker chemistries.
Conclusion
The stability of a PEG linker is a multifaceted property that depends on the chemical nature of the bond formed during conjugation. For applications requiring high stability, such as extending the in-vivo half-life of a therapeutic protein, linkers that form ether, amide, or robust thioether bonds are preferable. Conjugates derived from this compound, which form stable thioether linkages, are expected to exhibit high stability, comparable to amide linkages and superior to ester-based linkages.
However, for applications where controlled release of the conjugated molecule is desired, such as in antibody-drug conjugates (ADCs) targeting the lysosomal compartment, less stable, cleavable linkers (e.g., containing ester, disulfide, or hydrazone bonds) are intentionally employed.
The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of the stability of different PEG linkers, enabling researchers to make informed decisions in the design of bioconjugates with optimal performance characteristics for their specific application.
References
A Head-to-Head Comparison of I-Peg6-OH and Click Chemistry Linkers in Bioconjugation
In the landscape of advanced therapeutics, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapies, the choice of a chemical linker is a critical determinant of the final product's efficacy, stability, and pharmacokinetic profile. This guide provides an objective, data-driven comparison between a traditional polyethylene glycol (PEG) linker, I-Peg6-OH, and the versatile class of click chemistry linkers. This comparison is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate conjugation strategy for their specific application.
Introduction to the Linkers
This compound is a discrete hexaethylene glycol (PEG6) linker with terminal hydroxyl (-OH) groups. As a member of the PEG linker family, its primary role is to enhance the solubility and in vivo half-life of conjugated biomolecules while reducing their immunogenicity. The terminal hydroxyl groups of this compound are not inherently reactive towards common functional groups on biomolecules and necessitate an activation step, typically with agents like tresyl chloride, to enable conjugation to primary amines (e.g., lysine residues on proteins).
Click chemistry linkers encompass a class of molecules designed to participate in "click" reactions, which are characterized by their high efficiency, specificity, and biocompatibility. The most prominent examples in bioconjugation are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions form a highly stable triazole linkage between two molecules, one functionalized with an azide and the other with an alkyne. Click chemistry linkers often incorporate PEG chains to leverage the benefits of both technologies.
Quantitative Performance Comparison
The selection of a linker technology is often guided by key performance metrics. The following tables summarize the available quantitative and qualitative data for this compound and click chemistry linkers.
| Feature | This compound (activated) | Click Chemistry Linkers (SPAAC) |
| Reaction Type | Nucleophilic substitution | Cycloaddition |
| Target Functional Groups | Primary amines (e.g., lysine, N-terminus) | Azides and alkynes |
| Bioorthogonality | Moderate (potential for side reactions with other nucleophiles) | High (azides and alkynes are generally absent in biological systems) |
| Catalyst Requirement | Activation step requires a base (e.g., pyridine) | SPAAC is catalyst-free; CuAAC requires a copper(I) catalyst |
Table 1: Reaction Efficiency and Kinetics
| Parameter | This compound (Tresyl-activated) | Click Chemistry (SPAAC) |
| Reaction Yield | Variable, requires optimization | High, often >80%[1] |
| Reaction Time | 2 - 24 hours[2] | 1 - 12 hours[1] |
Table 2: Stability and Hydrophilicity
| Parameter | This compound Linkage | Click Chemistry Linkage |
| Resulting Linkage | Sulfonamide (after reaction with amine) | 1,2,3-Triazole |
| Linkage Stability | Generally stable in plasma[3] | Extremely stable to hydrolysis and enzymatic cleavage[4] |
| Hydrophilicity (XLogP3) | -1.9 (for hexaethylene glycol) | -4.6 (for DBCO-PEG4-dGTP, varies with specific linker) |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any conjugation strategy. Below are representative protocols for the use of this compound and a common click chemistry linker.
Protocol 1: Two-Step Conjugation of this compound to a Protein via Tresyl Activation
This protocol first describes the activation of the hydroxyl groups of this compound with tresyl chloride, followed by conjugation to a protein.
Part A: Activation of this compound
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)
-
Cold diethyl ether
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine to the solution with stirring.
-
Slowly add a 2.5 molar excess of tresyl chloride (relative to hydroxyl groups) dropwise.
-
Allow the reaction to stir at 0°C for 30 minutes, then at room temperature for 1.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once complete, concentrate the mixture using a rotary evaporator.
-
Precipitate the tresyl-activated PEG by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Confirm the structure and purity by ¹H NMR spectroscopy.
Part B: Conjugation of Tresyl-Activated I-Peg6 to a Protein
Materials:
-
Tresyl-activated I-Peg6
-
Protein solution in an appropriate buffer (e.g., PBS, pH 7.4-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Dissolve the tresyl-activated I-Peg6 in the protein solution. A starting molar excess of 20:1 (PEG:protein) is recommended, but should be optimized.
-
Gently mix and incubate at room temperature or 4°C with gentle shaking for 2 to 24 hours.
-
Monitor the conjugation progress by SDS-PAGE, observing for a molecular weight shift in the protein.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for an additional 30 minutes.
-
Purify the conjugate using SEC to remove unreacted PEG and protein.
-
Characterize the final conjugate by SDS-PAGE, mass spectrometry, and functional assays.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Conjugation
This protocol describes the conjugation of an azide-modified protein with a DBCO-functionalized PEG linker.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized PEG linker (e.g., DBCO-PEG4)
-
Anhydrous DMSO
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Ensure the azide-modified protein is purified and buffer-exchanged into an appropriate reaction buffer.
-
Prepare a stock solution of the DBCO-PEG linker in anhydrous DMSO (e.g., 10 mM).
-
To the azide-modified protein solution, add a 2- to 10-fold molar excess of the DBCO-PEG solution. The final concentration of DMSO should ideally be below 10% (v/v).
-
Incubate the reaction mixture for 1-12 hours at room temperature or 37°C.
-
The reaction progress can be monitored by LC-MS or SDS-PAGE.
-
Once the reaction is complete, purify the conjugate using SEC to remove excess reagents.
-
Characterize the final conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation and purity.
Mandatory Visualizations
Diagrams are provided below to illustrate key workflows and biological pathways relevant to the application of these linkers.
Caption: A comparative workflow of bioconjugation using activated this compound and click chemistry.
Caption: HER2 signaling pathway and the mechanism of action of a HER2-targeted ADC.
References
Assessing the Performance of I-Peg6-OH in Diverse Bioconjugation Strategies: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design and synthesis of effective bioconjugates. The linker not only connects the different components of a conjugate but also significantly influences its stability, solubility, pharmacokinetics, and biological activity. Among the various linkers available, polyethylene glycol (PEG) linkers are widely utilized due to their hydrophilicity, biocompatibility, and ability to improve the in vivo half-life of bioconjugates.[1]
This guide provides a comprehensive comparison of I-Peg6-OH, a hydroxyl-terminated six-unit PEG linker, with other alternative bioconjugation strategies. We will delve into its performance characteristics, supported by experimental data, and provide detailed protocols for its application.
This compound: A Hydroxyl-Terminated PEG Linker
This compound is a discrete and monodisperse PEG linker characterized by a chain of six ethylene oxide units with hydroxyl (-OH) groups at its terminus. Its defined structure ensures batch-to-batch consistency, which is crucial for the development of therapeutic bioconjugates.[2] The terminal hydroxyl groups are not directly reactive with common functional groups on biomolecules like amines or thiols. Therefore, they require an activation step to be converted into a reactive species for conjugation.[3] This two-step process, while adding a step to the workflow, offers the flexibility to introduce a variety of functional groups.
Performance Comparison of this compound and Alternatives
The choice of a bioconjugation strategy depends on several factors, including the nature of the biomolecule and the payload, the desired stability of the conjugate, and the intended application. Here, we compare the performance of this compound (as a representative hydroxyl-terminated PEG) with other commonly used linkers.
Data Presentation
The following tables summarize quantitative data from various studies, comparing key performance metrics across different linker types and lengths.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance [1]
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG2 | ~7.0 | 0.82 |
| PEG4 | ~5.5 | 0.65 |
| PEG6 | ~4.0 | 0.47 |
| PEG8 | ~2.5 | 0.29 |
| PEG12 | ~2.5 | 0.29 |
| PEG24 | ~2.5 | 0.29 |
Data synthesized from a study on a non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8.
Table 2: Impact of Linker Type on In Vitro Cytotoxicity of an Anti-CD30 ADC [4]
| Linker Type | IC50 (ng/mL) |
| No PEG | ~10 |
| PEG2 | ~10 |
| PEG4 | ~10 |
| PEG8 | ~10 |
| PEG12 | ~10 |
| PEG24 | ~10 |
Data from a study on an anti-CD30 ADC tested on Karpas-299 cell line.
Table 3: Stability of Maleimide-Based Linkers in Human Plasma
| Linker Type | % Intact Conjugate after 7 days |
| Standard Maleimide | ~50% |
| Hydrolyzed Maleimide (Ring-opened) | >95% |
Data represents the stability of the thioether bond, with the standard maleimide susceptible to retro-Michael reaction.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable the practical application of these bioconjugation strategies.
Protocol 1: Activation of this compound and Conjugation to a Protein Amine
This protocol describes a two-step process for conjugating this compound to a protein via its primary amines (e.g., lysine residues). The first step involves the activation of the terminal hydroxyl groups of this compound with tresyl chloride. The second step is the conjugation of the activated PEG to the protein.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)
-
Cold Diethyl ether
-
Protein solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column
Procedure:
Step 1: Activation of this compound with Tresyl Chloride
-
Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine to the solution with stirring.
-
Slowly add tresyl chloride (2.5 molar excess relative to hydroxyl groups) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture using a rotary evaporator.
-
Precipitate the tresyl-activated PEG by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
-
Confirm the structure and purity of the tresyl-activated I-Peg6 by ¹H NMR spectroscopy.
Step 2: Conjugation of Activated I-Peg6 to a Protein
-
Dissolve the protein to be conjugated in a conjugation buffer at a concentration of 2-10 mg/mL.
-
Dissolve the tresyl-activated I-Peg6 in the conjugation buffer.
-
Add the activated PEG solution to the protein solution at a molar ratio of 5-20 fold excess of PEG to protein.
-
Gently mix the solution and incubate at room temperature or 4°C with gentle shaking for 2 to 24 hours.
-
Monitor the progress of the conjugation by SDS-PAGE, which will show a shift in the molecular weight of the protein upon PEGylation.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes to ensure complete quenching.
-
Purify the PEGylated protein using a size-exclusion chromatography (SEC) column to remove unreacted PEG and other small molecules.
Protocol 2: Conjugation of a Thiol-Reactive Maleimide-PEG-NHS Ester to an Antibody
This protocol outlines the conjugation of a thiol-containing payload to an antibody using a hetero-bifunctional Maleimide-PEG-NHS ester linker.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-PEG-NHS ester
-
Thiol-containing payload
-
PBS, pH 7.2
-
Size-exclusion chromatography (SEC) column
-
Hydrophobic interaction chromatography (HIC) column
Procedure:
-
Antibody Reduction:
-
Incubate the antibody solution with a 10-fold molar excess of TCEP at 37°C for 2 hours to reduce the interchain disulfide bonds, exposing free sulfhydryl groups.
-
-
Linker Conjugation to Antibody:
-
Remove excess TCEP using a desalting column equilibrated with PBS, pH 7.2.
-
Immediately add a 10-fold molar excess of the Maleimide-PEG-NHS ester to the reduced antibody.
-
Incubate for 1 hour at room temperature to allow the maleimide group to react with the antibody's thiol groups.
-
-
Payload Conjugation to Linker:
-
Remove excess Maleimide-PEG-NHS ester using a desalting column.
-
Dissolve the thiol-containing payload in a suitable solvent (e.g., DMSO).
-
Add a 3-fold molar excess of the payload solution to the linker-modified antibody.
-
Incubate for 2 hours at room temperature to allow the NHS ester to react with an amine on the payload (assuming the payload has one).
-
-
Purification and Analysis:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated payload and linker.
-
Analyze the purity and determine the drug-to-antibody ratio (DAR) by hydrophobic interaction chromatography (HIC) and SDS-PAGE.
-
Mandatory Visualization
The following diagrams, generated using Graphviz, illustrate key workflows and concepts in bioconjugation.
Caption: Comparative experimental workflows for bioconjugation strategies.
References
Unveiling Conjugation: A Comparative Guide to Validating I-Peg6-OH Linkage with Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is a critical step in ensuring the efficacy and safety of novel therapeutics. This guide provides an objective comparison of mass spectrometry and alternative methods for validating the conjugation of I-Peg6-OH, a hydroxyl-terminated polyethylene glycol (PEG) linker, to proteins. Supported by experimental data and detailed protocols, this document serves as a practical resource for laboratories engaged in bioconjugate development.
The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties.[1] The validation of the specific site of PEG attachment is paramount, as it can influence the biological activity, stability, and immunogenicity of the resulting bioconjugate.[2] Mass spectrometry (MS) has emerged as the gold standard for the definitive characterization of these complex molecules.[3]
Mass Spectrometry: The Definitive Approach for Conjugation Site Validation
Mass spectrometry offers unparalleled precision in determining the molecular weight of the intact bioconjugate and identifying the exact amino acid residues where the this compound moiety is attached.[4] Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS, often coupled with liquid chromatography (LC-MS), are instrumental in this analysis.[5]
Experimental Protocol: LC-MS/MS Peptide Mapping for Conjugation Site Identification
A cornerstone of conjugation site validation is peptide mapping using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This "bottom-up" proteomics approach involves the enzymatic digestion of the PEGylated protein into smaller peptides, which are then separated and analyzed.
1. Sample Preparation:
-
Denaturation and Reduction: The this compound conjugated protein (and an unconjugated control) is denatured and the disulfide bonds are reduced.
-
Alkylation: Cysteine residues are alkylated to prevent disulfide bond reformation.
-
Enzymatic Digestion: A specific protease, such as trypsin, is added to cleave the protein at defined amino acid residues (e.g., after lysine and arginine for trypsin).
-
Sample Cleanup: The resulting peptide mixture is desalted prior to LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The peptide mixture is separated using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Mass Spectrometry: The separated peptides are introduced into the mass spectrometer. The instrument first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan).
-
Fragmentation: Selected peptides are then fragmented within the mass spectrometer (MS/MS or MS2 scan), and the m/z of the resulting fragment ions is measured.
3. Data Analysis:
-
The MS/MS spectra are searched against the known protein sequence.
-
A mass shift corresponding to the mass of the this compound linker on a specific peptide identifies it as a PEGylated peptide.
-
The fragmentation pattern of the PEGylated peptide confirms the precise amino acid residue of attachment.
Table 1: Comparison of Mass Spectrometry Techniques for this compound Conjugation Analysis
| Technique | Information Provided | Advantages | Disadvantages |
| MALDI-TOF MS | Average molecular weight, degree of PEGylation. | High throughput, tolerant to some buffers and salts. | Limited resolution for heterogeneous samples, may not identify specific conjugation sites. |
| LC-MS (Intact Mass) | Accurate molecular weight of the intact conjugate, distribution of PEGylated species. | High accuracy and resolution, can separate different PEGylated forms. | Can be challenging for very large or complex conjugates. |
| LC-MS/MS (Peptide Mapping) | Definitive identification of conjugation sites, relative quantification of site occupancy. | Provides the most detailed and unambiguous site-specific information. | More complex sample preparation and data analysis. |
Alternative and Complementary Analytical Techniques
While mass spectrometry provides the most definitive validation, other techniques can offer valuable and complementary information regarding the success of the conjugation reaction.
Table 2: Comparison of Alternative Methods for this compound Conjugation Analysis
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| SDS-PAGE | Separation by molecular weight under denaturing conditions. | Visual confirmation of a mass increase upon conjugation. | Simple, widely available, cost-effective. | Low resolution, band smearing can occur with PEGylated proteins, does not provide exact mass or site of conjugation. |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Assessment of conjugate purity and detection of aggregation. | Can separate monomeric conjugates from aggregates and free PEG. | Does not resolve positional isomers (different conjugation sites). |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Purity assessment and separation of species with different degrees of PEGylation. | Can sometimes separate positional isomers. | Resolution of isomers is not always possible. |
| Cation-Exchange HPLC (CEX-HPLC) | Separation based on surface charge. | Can resolve positional isomers if the PEGylation neutralizes a charged residue (e.g., lysine). | Powerful tool for separating and quantifying site isomers. | Only applicable if conjugation alters the protein's charge. |
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful conjugation site validation.
Caption: Workflow for conjugation site validation using LC-MS/MS.
Conclusion
The validation of the this compound conjugation site is a critical aspect of bioconjugate development. Mass spectrometry, particularly LC-MS/MS peptide mapping, stands as the most powerful and definitive method for this purpose, providing unambiguous identification of the specific amino acid residues involved in the linkage. While alternative techniques such as SDS-PAGE and various HPLC methods offer valuable complementary information regarding the overall success and purity of the conjugation reaction, they lack the precision of mass spectrometry for site-specific characterization. A multi-faceted analytical approach, with mass spectrometry as the central tool, will provide the most comprehensive and reliable validation of your this compound conjugated protein.
References
- 1. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug deconjugation-assisted peptide mapping by LC-MS/MS to identify conjugation sites and quantify site occupancy for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
I-Peg6-OH in ADC vs. PROTAC Development: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the successful development of both Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the therapeutic payload or E3 ligase recruiter but also profoundly influences the overall efficacy, stability, and pharmacokinetic profile of the conjugate. Among the diverse array of linker technologies, polyethylene glycol (PEG) linkers have garnered significant attention due to their favorable physicochemical properties. This guide provides a comparative analysis of I-Peg6-OH, a heterobifunctional PEG linker featuring an iodo group and a terminal hydroxyl group, in the context of ADC and PROTAC development.
The Role of this compound in Advanced Drug Conjugates
This compound, characterized by a hexaethylene glycol spacer, offers a balance of hydrophilicity and a defined length, making it an attractive candidate for both ADC and PROTAC design. The terminal hydroxyl group provides a versatile handle for conjugation to various payloads or ligands, while the iodo group can be utilized in specific bioconjugation strategies. The PEG6 chain itself enhances aqueous solubility, which is often a challenge with hydrophobic payloads and complex PROTAC molecules.[1][2] This can lead to improved formulation characteristics and reduced aggregation.[3]
This compound in Antibody-Drug Conjugate (ADC) Development
In ADC development, the linker is pivotal in ensuring the stability of the conjugate in circulation and facilitating the efficient release of the cytotoxic payload at the target tumor site.[4] PEG linkers, such as this compound, can significantly impact the drug-to-antibody ratio (DAR), stability, and in vivo performance of an ADC.[5]
The hydrophilic nature of the PEG6 chain can help to mitigate the hydrophobicity of the payload, allowing for higher drug loading without compromising the ADC's solubility and pharmacokinetic properties. Studies have shown that the length of the PEG linker is a critical parameter; a linker that is too short may not provide sufficient spacing, while an overly long linker could negatively impact cytotoxicity.
Quantitative Data Summary: ADC Performance
While specific data for ADCs utilizing an this compound linker is not extensively published, the following table presents representative data for ADCs with PEG linkers of varying lengths to illustrate the expected performance characteristics.
| Parameter | No PEG Linker | Short PEG Linker (e.g., PEG2) | PEG6 Linker (Representative) | Long PEG Linker (e.g., PEG12) | Reference |
| Drug-to-Antibody Ratio (DAR) | 3-4 | 4-6 | 6-8 | >8 | |
| In Vitro Cytotoxicity (IC50) | Potent | Potent | Moderately Potent | Reduced Potency | |
| Plasma Half-life (t1/2) | Short | Moderate | Extended | Significantly Extended | |
| In Vivo Efficacy | Moderate | Good | Enhanced | Variable | |
| Aggregation | High risk | Moderate risk | Low risk | Very low risk |
Experimental Protocols for ADC Development
Protocol 1: Synthesis of an ADC with a Hydroxyl-PEG Linker
This protocol outlines a general procedure for conjugating a payload to an antibody using a hydroxyl-terminated PEG linker.
-
Materials: Monoclonal antibody (mAb), this compound linker, cytotoxic payload with a reactive group for the hydroxyl moiety, reducing agent (e.g., TCEP), conjugation buffer (e.g., PBS), purification columns (e.g., SEC).
-
Procedure:
-
Antibody Reduction: If conjugating to cysteine residues, partially reduce the interchain disulfide bonds of the mAb using a controlled amount of TCEP.
-
Linker-Payload Activation: Activate the hydroxyl group of the this compound linker or the corresponding functional group on the payload to facilitate conjugation.
-
Conjugation: React the activated linker-payload with the reduced mAb in the conjugation buffer. The reaction conditions (pH, temperature, time) should be optimized.
-
Purification: Remove unreacted linker-payload and aggregated species from the ADC using size-exclusion chromatography (SEC).
-
Characterization: Determine the DAR using techniques like UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC). Confirm the integrity of the ADC via mass spectrometry.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the cytotoxic activity of the ADC on cancer cell lines.
-
Materials: HER2-positive and HER2-negative cancer cell lines, cell culture medium, ADC, MTT reagent, solubilization buffer.
-
Procedure:
-
Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC for a defined period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength to determine cell viability.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
-
This compound in PROTAC Development
In the realm of PROTACs, the linker plays a crucial role in orchestrating the formation of a stable and productive ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. The length, flexibility, and composition of the linker are critical for inducing efficient ubiquitination and subsequent degradation of the target protein.
PEG linkers like this compound are frequently employed in PROTAC design to enhance solubility and provide the necessary spacing and flexibility for optimal ternary complex formation. The length of the PEG chain can significantly influence the degradation efficiency (DC50) and the maximal degradation level (Dmax) of the PROTAC.
Quantitative Data Summary: PROTAC Performance
Similar to ADCs, direct comparative data for PROTACs with an this compound linker is limited. The following table provides representative data based on studies of PROTACs with varying PEG linker lengths.
| Parameter | Short PEG Linker (e.g., PEG2-4) | PEG6 Linker (Representative) | Long PEG Linker (e.g., PEG8-12) | Reference |
| Degradation Potency (DC50) | May be potent or inactive | Often optimal | Can be less potent (hook effect) | |
| Maximal Degradation (Dmax) | Variable | High | High | |
| Ternary Complex Stability | Can be high if geometry is favorable | Often optimal | May be less stable | |
| Cell Permeability | Generally good | Good | May decrease with excessive length | |
| Solubility | Moderate | Good | Excellent |
Experimental Protocols for PROTAC Development
Protocol 1: Synthesis of a PROTAC with a Hydroxyl-PEG Linker
This protocol provides a general workflow for synthesizing a PROTAC using a hydroxyl-terminated PEG linker.
-
Materials: Target protein ligand, E3 ligase ligand, this compound linker, coupling reagents (e.g., HATU, DCC), solvents (e.g., DMF, DCM), purification supplies (e.g., HPLC).
-
Procedure:
-
Functionalization of this compound: Activate one of the terminal groups (iodo or hydroxyl) or protect one to allow for sequential coupling.
-
First Coupling Reaction: React the mono-functionalized PEG linker with either the target protein ligand or the E3 ligase ligand. Monitor the reaction by LC-MS.
-
Deprotection/Activation: Deprotect or activate the other end of the PEG linker.
-
Second Coupling Reaction: React the intermediate with the second ligand to form the final PROTAC molecule.
-
Purification: Purify the final PROTAC using high-performance liquid chromatography (HPLC).
-
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This is a standard method to quantify the degradation of the target protein.
-
Materials: Cancer cell line expressing the target protein, PROTAC, cell lysis buffer, primary antibody against the target protein, loading control antibody (e.g., GAPDH), HRP-conjugated secondary antibody, chemiluminescent substrate.
-
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of the PROTAC for a specific time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies for the target protein and a loading control, followed by HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the percentage of protein degradation relative to a vehicle control. Calculate DC50 and Dmax values.
-
Visualizing the Concepts
To further illustrate the processes and relationships discussed, the following diagrams are provided in DOT language for Graphviz.
References
Revolutionizing Protein Therapeutics: A Comparative Guide to I-Peg6-OH and Other Functionalization Chemistries
For researchers, scientists, and professionals in drug development, the modification of therapeutic proteins is a critical step to enhance their efficacy and in vivo stability. This guide provides a comprehensive comparison of protein modification using I-Peg6-OH, a hydroxyl-terminated PEG linker, against other common PEGylation reagents and alternative polymer technologies. We present supporting experimental data, detailed protocols, and visual workflows to facilitate an objective evaluation for your research needs.
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. Benefits include an increased serum half-life due to a larger hydrodynamic volume which reduces renal clearance, enhanced stability against proteolytic degradation, and decreased immunogenicity by masking epitopes on the protein surface. However, the choice of PEGylation chemistry is crucial as it can impact the bioactivity of the protein.
This guide focuses on this compound, a hexaethylene glycol derivative featuring a terminal hydroxyl group. While the hydroxyl group itself is not reactive towards protein functional groups, it can be activated to create a reactive site for conjugation. This two-step approach offers flexibility but also introduces additional complexity compared to directly reactive PEG reagents. We will compare this method with established PEGylation techniques and emerging alternatives like polyglycerol and polysarcosine.
Performance Comparison of Protein Modification Strategies
The selection of a modification strategy depends on the specific protein, the desired therapeutic outcome, and the acceptable level of complexity in the conjugation process. The following table summarizes the key performance characteristics of different approaches.
| Feature | This compound (Post-Activation) | Amine-Reactive PEG (e.g., NHS Ester) | Thiol-Reactive PEG (e.g., Maleimide) | Polyglycerol | Polysarcosine |
| Reaction Specificity | Moderate to High (depends on activation) | Moderate (targets primary amines like lysine) | High (targets free thiols like cysteine) | Moderate to High | High (with site-specific methods) |
| Conjugation Efficiency | Dependent on activation step | Generally high | High | High | High |
| Impact on Bioactivity | Potential for steric hindrance | Risk of modifying active site lysines | Site-specific modification can preserve activity | Generally low impact | Low impact, may retain more activity than PEG[1][2][3] |
| In Vivo Half-Life | Significant increase | Significant increase | Significant increase | Comparable to PEG[4] | Comparable to PEG[1] |
| Immunogenicity | Reduced | Reduced | Reduced | Potentially lower than PEG | Significantly lower than PEG |
| Complexity of Protocol | Two-step (activation + conjugation) | One-step | One-step | One-step | One-step (post-polymer synthesis) |
| Reagent Stability | Activated PEG can be labile | NHS esters are moisture-sensitive | Maleimides can react with other nucleophiles | Generally stable | Generally stable |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for the activation of a hydroxyl-terminated PEG, such as this compound, and its subsequent conjugation to a protein, along with methods for characterization.
Protocol 1: Activation of this compound with N,N'-Disuccinimidyl Carbonate (DSC)
This protocol describes the conversion of the terminal hydroxyl group of this compound into a reactive N-hydroxysuccinimide (NHS) carbonate.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Pyridine
-
Ice-cold diethyl ether
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a clean, dry round bottom flask, dissolve this compound in a mixture of anhydrous DCM and DMF under an inert atmosphere.
-
Add pyridine to the solution, followed by the addition of DSC. The molar ratio of this compound to DSC and pyridine should be optimized but a common starting point is 1:1.5:2.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Monitor the reaction progress using a suitable analytical technique, such as TLC or HPLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Precipitate the activated PEG by adding the concentrated solution to ice-cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the activated this compound-NHS carbonate under vacuum.
Protocol 2: Conjugation of Activated PEG to a Protein
This protocol outlines the conjugation of the activated PEG-NHS ester to primary amine groups (e.g., lysine residues) on a target protein.
Materials:
-
Activated this compound-NHS carbonate (from Protocol 1)
-
Target protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Reaction tubes
-
Shaker or rocker
Procedure:
-
Dissolve the protein to a known concentration (e.g., 5-10 mg/mL) in the reaction buffer.
-
Dissolve the activated this compound-NHS carbonate in the same buffer or a compatible solvent like DMSO.
-
Add the activated PEG solution to the protein solution. The molar ratio of activated PEG to protein should be optimized to achieve the desired degree of PEGylation. Ratios from 5:1 to 50:1 are commonly tested.
-
Incubate the reaction mixture at room temperature or 4°C with gentle shaking for 1-4 hours.
-
Stop the reaction by adding the quenching solution to react with any unreacted PEG-NHS ester.
-
Incubate for an additional 30 minutes.
Protocol 3: Purification and Characterization of the PEGylated Protein
Purification is essential to remove unreacted PEG and protein. Characterization is then performed to determine the extent of PEGylation.
Purification:
-
Size Exclusion Chromatography (SEC): This is the most common method to separate the larger PEGylated protein from the smaller unreacted protein and PEG. An FPLC or HPLC system with a suitable SEC column (e.g., Sephacryl S-200 or Superdex 200) can be used.
-
Ion Exchange Chromatography (IEX): This can be used to separate PEGylated species based on differences in charge.
Characterization:
-
SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the native protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact mass of the PEGylated protein and the number of attached PEG chains.
-
UV-Vis Spectroscopy: To determine the protein concentration.
-
NMR Spectroscopy: Can be used to determine the degree of PEGylation.
-
Functional Assays: To assess the biological activity of the PEGylated protein compared to the unmodified protein.
Visualizing the Workflow and Impact
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for protein modification using this compound.
Caption: Impact of PEGylation on protein fate and function.
Conclusion
The modification of proteins with polymers like PEG is a proven strategy to enhance their therapeutic properties. While directly reactive PEGs such as NHS esters and maleimides offer a more straightforward, one-step conjugation process, the use of a hydroxyl-terminated PEG like this compound provides an alternative that allows for the synthesis of custom-activated PEGs. The two-step process of activation and conjugation requires careful optimization but offers flexibility in linker chemistry.
Emerging alternatives such as polyglycerol and polysarcosine show great promise, with studies indicating they may offer comparable or even superior profiles in terms of bioactivity retention and reduced immunogenicity when compared to traditional PEGylation. The choice of the optimal modification strategy will ultimately depend on a thorough evaluation of the specific therapeutic protein and the desired clinical outcomes. This guide provides the foundational information and protocols to embark on such an evaluation.
References
A Comparative Review of Heterobifunctional PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the strategic selection of a linker molecule is a critical determinant in the successful engineering of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Among the vast array of available options, heterobifunctional polyethylene glycol (PEG) linkers have emerged as a cornerstone technology. Their unique architecture, featuring two distinct reactive moieties at either end of a flexible, hydrophilic PEG spacer, enables the precise and stable conjugation of disparate molecules, profoundly influencing the efficacy, stability, and pharmacokinetic profile of the final bioconjugate.
This guide provides an objective comparison of different classes of heterobifunctional PEG linkers, supported by experimental data, to inform the rational design of next-generation biotherapeutics. We delve into the performance characteristics of commonly employed linker chemistries, offering a clear perspective on their respective advantages and optimal use cases.
The Advantage of Heterobifunctionality
Heterobifunctional linkers offer superior control over conjugation reactions compared to their homobifunctional counterparts. By possessing two different reactive groups, they facilitate a controlled, sequential conjugation process.[1] This orthogonal reactivity minimizes the formation of undesirable homodimers and polymers, leading to a more homogenous and well-defined final product with a higher yield.[1]
Performance Comparison of Common Heterobifunctional PEG Linkers
The choice of reactive end-groups on a heterobifunctional PEG linker dictates its target specificity and the stability of the resulting covalent bond. The most prevalent strategies involve targeting amine residues (e.g., lysine) or thiol residues (e.g., cysteine) on biomolecules, as well as bioorthogonal "click chemistry" approaches.
Amine-Reactive and Thiol-Reactive Linkers (e.g., Maleimide-PEG-NHS Ester)
This class of linkers is widely used for conjugating proteins and antibodies. The N-hydroxysuccinimide (NHS) ester readily reacts with primary amines on lysine residues, while the maleimide group specifically targets sulfhydryl groups on cysteine residues.[] The stability of the resulting thioether bond from the maleimide-thiol reaction is a critical consideration, as it can be susceptible to a retro-Michael reaction, leading to drug deconjugation.[3] However, the use of a cyclohexane bridge in linkers like SMCC can enhance the stability of the maleimide group.[3]
Click Chemistry Linkers (e.g., Azide-PEG-Alkyne/DBCO)
"Click chemistry," particularly the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), has gained prominence for its high efficiency, specificity, and biocompatibility. Linkers featuring a dibenzocyclooctyne (DBCO) group for reaction with an azide-modified molecule offer rapid, bioorthogonal conjugation without the need for a cytotoxic copper catalyst. The resulting 1,2,3-triazole linkage is exceptionally stable and resistant to hydrolysis, enzymatic cleavage, and redox conditions, making it a permanent linkage.
Quantitative Data Summary
The following tables summarize typical performance data for different linker chemistries, compiled from various experimental sources. It is important to note that direct head-to-head comparisons can vary based on the specific reactants, buffer conditions, and reaction times.
Table 1: Comparative Performance of Heterobifunctional vs. Homobifunctional Linkers
| Parameter | Homobifunctional Linker (HO-PEG-OH) | Heterobifunctional Linker (Mal-PEG-NHS) |
| Conjugation Efficiency (%) | 40-60% | >90% |
| Yield of Desired Conjugate (%) | 20-30% | 60-70% |
| Product Purity after Purification (%) | 85-90% | >95% |
| Process Control | One-pot reaction, potential for polymer formation | Controlled two-step sequential conjugation |
Data compiled from a comparative analysis of model protein-drug conjugation.
Table 2: Stability of Resulting Antibody-Drug Conjugates (ADCs)
| Parameter | ADC with Homobifunctional Linker | ADC with Mal-PEG-NHS Linker |
| Aggregation after 1 month at 4°C (%) | 5-10% | <2% |
| Drug Dissociation in Human Plasma (72h, %) | 15-25% | 5-10% |
| In-vivo Half-life (murine model, hours) | ~150 | ~250 |
Data compiled from a comparative analysis of model ADCs.
Table 3: Comparative Stability of Common Bioconjugation Linkages
| Linkage Type | Formation Chemistry | Stability Characteristics | Stability in Human Plasma (Half-life) |
| Thioether | Maleimide-Thiol Addition | Stable, but can be susceptible to retro-Michael reaction and thiol exchange. | Several days (can be variable) |
| 1,2,3-Triazole | Azide-Alkyne Cycloaddition | Very High: Resistant to hydrolysis, enzymatic cleavage, and redox conditions. Considered a permanent linkage. | > 1 week (generally considered stable) |
| Amide | NHS Ester-Amine Reaction | Very High: Generally stable under physiological conditions. | > 1 week |
| Disulfide | Thiol-Disulfide Exchange | Reductively Labile: Cleaved in reducing environments (e.g., intracellularly). | Hours to days (designed to be cleavable) |
Data compiled from multiple sources assessing linker stability.
Table 4: Impact of PEG Linker Length on ADC Properties
| Linker | In-vivo Half-life Extension (vs. no PEG) | In-vitro Cytotoxicity Reduction (vs. no PEG) |
| SMCC (no PEG) | 1x | 1x |
| PEG4k | 2.5x | 4.5x |
| PEG10k | 11.2x | 22x |
Data from a study on affibody-drug conjugates.
Mandatory Visualizations
References
Validating the Purity and Identity of I-Peg6-OH: A Comparative Guide to NMR and HPLC Analysis
For researchers, scientists, and drug development professionals, ensuring the purity and identity of critical reagents like I-Peg6-OH is paramount for reproducible and reliable results. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) techniques for the validation of this compound, a heterobifunctional linker increasingly utilized in the synthesis of antibody-drug conjugates (ADCs) and PROTACs.
This guide offers detailed experimental protocols, data presentation in comparative tables, and visualizations to facilitate a clear understanding of these essential analytical methods.
Introduction to this compound and Its Alternatives
This compound, with its terminal iodo and hydroxyl functionalities connected by a six-unit polyethylene glycol (PEG) spacer, offers a versatile platform for bioconjugation. The iodo group provides a reactive site for nucleophilic substitution, while the hydroxyl group can be further functionalized. Its PEG chain enhances solubility and can improve the pharmacokinetic properties of the final conjugate.
However, a variety of alternative PEG linkers exist, each with distinct reactive groups and applications. Understanding the analytical characteristics of this compound in comparison to these alternatives is crucial for selecting the appropriate linker and ensuring the quality of the resulting bioconjugate.
Comparative Analysis of this compound and Alternative Linkers
The choice of a PEG linker is dictated by the specific conjugation chemistry and the desired properties of the final product. Below is a comparison of this compound with other common heterobifunctional PEG linkers.
| Feature | This compound | Amine-PEG6-OH | Azide-PEG6-OH |
| Reactive Group 1 | Iodo (-I) | Amine (-NH2) | Azide (-N3) |
| Reactive Group 2 | Hydroxyl (-OH) | Hydroxyl (-OH) | Hydroxyl (-OH) |
| Primary Application | Nucleophilic substitution reactions (e.g., with thiols) | Amide bond formation, reductive amination | Click chemistry (e.g., with alkynes) |
| Relative Reactivity | Moderate | High (pH dependent) | High (with specific partners) |
| Common Impurities | Diol-PEG6-diol, unreacted starting materials | Residual coupling reagents | Residual azide synthesis reagents |
Validation of this compound Identity and Purity by NMR Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound, confirming its identity and providing a quantitative measure of its purity.
1H NMR Spectroscopy
Proton NMR (1H NMR) is instrumental in verifying the presence of the key functional groups and the PEG backbone of this compound.
Expected Chemical Shifts for this compound:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| I-CH2- | ~3.25 | Triplet | 2H |
| -CH2-O-CH2-I | ~3.68 | Triplet | 2H |
| PEG Backbone (-O-CH2-CH2-O-) | ~3.64 | Multiplet | 20H |
| HO-CH2- | ~3.71 | Triplet | 2H |
| -CH2-OH | ~3.58 | Triplet | 2H |
| -OH | Variable | Singlet | 1H |
Note: Chemical shifts are predicted and may vary slightly depending on the solvent and concentration.
13C NMR Spectroscopy
Carbon NMR (13C NMR) provides further confirmation of the carbon skeleton of the molecule.
Expected Chemical Shifts for this compound:
| Carbon | Chemical Shift (δ, ppm) |
| I-CH2- | ~2.5 |
| -CH2-O- (adjacent to I) | ~72.5 |
| PEG Backbone (-O-CH2-CH2-O-) | ~70.5 |
| HO-CH2- | ~61.5 |
| -CH2-OH | ~72.8 |
Note: Chemical shifts are predicted and may vary slightly depending on the solvent and concentration.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or D2O). Add a known amount of an internal standard (e.g., tetramethylsilane - TMS for CDCl3 or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid, sodium salt - TMSP for D2O) for quantitative analysis.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Temperature: 25 °C.
-
-
1H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
-
Relaxation Delay: 5 seconds to ensure full relaxation of all protons for accurate integration.
-
-
13C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more scans may be required due to the low natural abundance of 13C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Process the acquired data using appropriate software. Perform Fourier transformation, phase correction, and baseline correction. Integrate the signals in the 1H NMR spectrum to determine the relative ratios of the different protons and assess purity.
Purity Determination by HPLC
HPLC is a highly sensitive technique for separating, identifying, and quantifying components in a mixture, making it ideal for assessing the purity of this compound. Due to the lack of a strong UV chromophore in the this compound molecule, detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) are recommended.
Comparative HPLC Data
| Compound | Retention Time (min) | Purity (%) |
| This compound | 8.5 | >95 |
| Diol-PEG6-diol (impurity) | 7.2 | <2 |
| Unreacted Starting Material | 5.1 | <1 |
Note: Retention times are representative and will vary depending on the specific HPLC system and conditions.
Experimental Protocol for HPLC Analysis
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).
-
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the validation process for this compound.
Caption: Experimental workflow for the validation of this compound.
Conclusion
The robust validation of this compound purity and identity is a critical step in its application for the development of advanced therapeutics. A combination of NMR and HPLC provides a comprehensive analytical toolkit for this purpose. 1H and 13C NMR are indispensable for unequivocal structure confirmation and can provide quantitative purity information. Reversed-phase HPLC with a universal detector like RID or ELSD is a highly sensitive method for purity determination and the detection of process-related impurities. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently assess the quality of their this compound and ensure the integrity of their subsequent bioconjugation strategies.
A Comparative Guide to I-Peg6-OH and Other Crosslinking Agents in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical step in the design and synthesis of bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and other protein modifications. The linker can significantly influence the stability, solubility, pharmacokinetics, and efficacy of the final product. This guide provides an objective comparison of I-Peg6-OH, a PEG-based linker, with other commonly used crosslinking agents, namely N-hydroxysuccinimide (NHS) esters (often part of linkers like SMCC) and glutaraldehyde. The comparison is supported by a summary of experimental data, detailed methodologies for key experiments, and visualizations of relevant workflows and pathways.
Data Presentation: A Head-to-Head Comparison
The choice of a crosslinker impacts various physicochemical and biological properties of the resulting bioconjugate. The following tables summarize key performance indicators for this compound and its alternatives.
Table 1: Physicochemical and Performance Characteristics of Crosslinking Agents
| Feature | This compound | NHS Ester-based (e.g., SMCC) | Glutaraldehyde |
| Functional Group | Hydroxyl (-OH) | N-Hydroxysuccinimide Ester | Aldehyde (-CHO) |
| Target Residue | Requires activation to react with various groups | Primary amines (e.g., Lysine) | Primary amines (e.g., Lysine) |
| Reaction Specificity | Lower (requires activation) | High for primary amines | Low (can react with other nucleophiles) |
| Hydrophilicity | High | Low to moderate | Moderate |
| Biocompatibility | Generally high | Generally high, but linker can be immunogenic | Can be cytotoxic[1][2] |
| Conjugation Efficiency | Dependent on activation step | Generally high | High, but can lead to polymerization[3][4] |
| Stability of Conjugate | Ether linkage is highly stable | Amide bond is stable | Schiff base can be unstable, often requires reduction |
Table 2: Impact on Bioconjugate Properties (Specifically in the Context of ADCs)
| Parameter | This compound (PEG Linker) | SMCC (Hydrophobic Linker) | Glutaraldehyde |
| Solubility of ADC | Increased | Can lead to aggregation, especially with hydrophobic drugs[5] | Can cause significant protein precipitation |
| Achievable Drug-to-Antibody Ratio (DAR) | Higher DARs achievable without aggregation | Limited DAR to avoid aggregation | Not typically used for controlled DAR in ADCs |
| In Vivo Half-Life | Can be significantly extended | Generally shorter half-life compared to PEGylated ADCs | Not applicable for systemic ADC delivery due to toxicity |
| Off-Target Toxicity | Can be reduced due to improved pharmacokinetics | Potential for off-target toxicity due to hydrophobicity | High potential for off-target toxicity |
| Immunogenicity | Generally low | Can potentially be immunogenic | High |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing the performance of different crosslinking agents.
Protocol 1: Two-Step Protein Conjugation using this compound
This protocol involves the activation of the terminal hydroxyl groups of this compound, followed by conjugation to the primary amines of a protein.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent
-
Anhydrous Dimethylformamide (DMF)
-
Protein to be conjugated in an amine-free buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Activation of this compound:
-
Dissolve this compound and a 1.5-fold molar excess of DSC in anhydrous DMF.
-
Stir the reaction at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC or HPLC to confirm the formation of the NHS-activated PEG.
-
-
Conjugation to Protein:
-
Add the activated this compound solution to the protein solution at a 10- to 20-fold molar excess.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Purify the PEG-protein conjugate using an SEC column to remove unreacted PEG and by-products.
-
-
Characterization:
-
Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight.
-
Determine the degree of PEGylation using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy.
-
Protocol 2: Two-Step Protein Conjugation using SMCC
This protocol describes the conjugation of an amine-containing protein to a sulfhydryl-containing molecule using the heterobifunctional crosslinker SMCC.
Materials:
-
SMCC dissolved in an organic solvent like DMSO
-
Amine-containing protein (Protein-NH2) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Sulfhydryl-containing molecule (Molecule-SH)
-
Desalting column
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Amine Modification:
-
Add a 10- to 20-fold molar excess of SMCC to the Protein-NH2 solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess SMCC using a desalting column.
-
-
Sulfhydryl Reaction:
-
Immediately add the maleimide-activated protein to the Molecule-SH.
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Quenching and Analysis:
-
The reaction can be stopped by adding a sulfhydryl-containing reagent like beta-mercaptoethanol.
-
Analyze the conjugate by SDS-PAGE and other relevant methods.
-
Protocol 3: Protein Crosslinking using Glutaraldehyde
This protocol outlines a general procedure for crosslinking a protein using glutaraldehyde.
Materials:
-
Purified protein solution (1-10 mg/mL) in a suitable buffer (e.g., PBS, pH 7.5-8.0). Avoid amine-containing buffers.
-
Glutaraldehyde solution (e.g., 2.5% w/v in water).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).
Procedure:
-
Crosslinking Reaction:
-
Add glutaraldehyde to the protein solution to a final concentration of 0.1-1%.
-
Incubate for 15-60 minutes at room temperature.
-
-
Quenching:
-
Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes to ensure all excess glutaraldehyde is consumed.
-
-
Analysis:
-
Analyze the crosslinked protein sample by SDS-PAGE to observe the formation of higher molecular weight species.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows discussed in this guide.
References
Safety Operating Guide
Navigating the Disposal of I-Peg6-OH: A Comprehensive Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is a critical component of ensuring a safe research environment and minimizing ecological impact. This guide provides a detailed, step-by-step procedure for the safe disposal of I-Peg6-OH, a PEGylated compound. While polyethylene glycol (PEG) derivatives are generally considered to have low toxicity, it is imperative to adhere to rigorous safety protocols and institutional guidelines to mitigate any potential risks.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C12H25IO6[1] |
| Molecular Weight | 392.23 g/mol [1] |
| Appearance | Varies (refer to product-specific SDS) |
| Solubility | Varies (refer to product-specific SDS) |
Step-by-Step Disposal Protocol
The appropriate method for disposing of this compound is contingent on its physical state, the quantity for disposal, and, most critically, your institution's specific waste management policies and local regulations.
1. Consult the Safety Data Sheet (SDS): Before initiating any disposal process, it is mandatory to locate and thoroughly review the SDS for your specific this compound product. The SDS contains definitive information regarding the compound's hazards, handling, and required disposal methods.
2. Evaluate for Contamination: A crucial step is to determine if the this compound waste is mixed with any hazardous materials. If the compound is contaminated with a substance classified as hazardous (e.g., flammable, corrosive, reactive, toxic), the entire mixture must be treated as hazardous waste.
3. Uncontaminated this compound Disposal: If the this compound is uncontaminated or only mixed with other non-hazardous materials, it can typically be disposed of as non-hazardous waste. However, always verify this with your institution's Environmental Health and Safety (EHS) department.
4. Contaminated this compound Disposal: For this compound that is contaminated with hazardous substances, follow your institution's hazardous waste disposal procedures. This will involve:
-
Segregation: Keep the contaminated waste separate from other waste streams.
-
Labeling: Clearly label the waste container with its contents, including the names and concentrations of all components.
-
Containment: Use a chemically compatible and properly sealed container for storage.
-
Pickup: Arrange for collection by your institution's EHS or a licensed hazardous waste disposal contractor.
5. Personal Protective Equipment (PPE): Regardless of the disposal route, appropriate PPE must be worn. This includes:
-
Safety goggles or a face shield
-
Chemically resistant gloves
-
A laboratory coat
6. Adherence to Institutional Guidelines: Always follow your organization's established procedures for chemical waste disposal.[2] This may involve contacting your institution's EHS department for specific guidance and to schedule a waste pickup.[3] Never dispose of chemicals down the sanitary sewer system unless explicitly permitted by your institution and local regulations.[3]
Decision Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Experimental Protocol: Waste Stream Evaluation
Objective: To determine the appropriate disposal route for this compound waste by identifying any hazardous contaminants.
Materials:
-
This compound waste container
-
Knowledge of all processes that contributed to the waste stream
-
Safety Data Sheets for all potential contaminants
Procedure:
-
Identify all substances that have been added to the this compound.
-
Consult the SDS for each of these added substances.
-
Classify the waste: If any of the added substances are classified as hazardous (e.g., flammable, corrosive, reactive, toxic), the entire waste mixture must be managed as hazardous waste.
-
Determine disposal route: If the this compound is uncontaminated or only mixed with other non-hazardous materials, it can be disposed of as non-hazardous waste, following institutional guidelines.
-
Documentation: Keep a record of the evaluation process, including a list of all components in the waste mixture.
When in doubt, always err on the side of caution and manage the waste as hazardous. Contact your EHS department for guidance. By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound.
References
Personal protective equipment for handling I-Peg6-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, operational, and disposal information for handling I-Peg6-OH (17-Iodo-3,6,9,12,15-pentaoxaheptadecan-1-ol). Adherence to these procedures is critical for ensuring laboratory safety and procedural accuracy.
I. Personal Protective Equipment (PPE)
When handling this compound, proper personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1]
-
Eye Protection : Wear safety glasses with side shields or chemical safety goggles.[1]
-
Hand Protection : Chemically compatible gloves, such as nitrile or butyl rubber, must be worn.[2] Inspect gloves for any tears or punctures before use.
-
Body Protection : A standard laboratory coat is required. For operations with a higher risk of splashing, a chemically resistant apron should also be worn.
-
Respiratory Protection : Use in a well-ventilated area. If ventilation is inadequate or if aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3]
II. Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling and use of this compound.
-
Preparation :
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Confirm all necessary PPE is available and in good condition.
-
Review the Safety Data Sheet (SDS) for polyethylene glycol compounds.[3]
-
-
Handling :
-
Work in a well-ventilated laboratory hood.
-
Avoid direct contact with skin and eyes.
-
Do not breathe in dust or vapors.
-
When transferring the substance, use appropriate tools (e.g., spatula, pipette) to minimize dust or aerosol generation.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling :
-
Wash hands thoroughly with soap and water after handling.
-
Clean the work area and any equipment used.
-
Dispose of contaminated PPE and waste according to the disposal plan.
-
III. Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C12H25IO6 | |
| Molecular Weight | 392.23 g/mol | |
| IUPAC Name | 2-[2-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
| Storage Temperature | Store at -5°C |
IV. Disposal Plan
Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization : this compound waste should be considered chemical waste.
-
Collection :
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Contaminated Materials :
-
Dispose of contaminated gloves, pipette tips, and other disposable materials in the designated chemical waste container.
-
Sharps, such as needles or syringes, if used, must be disposed of in a designated sharps container.
-
-
Disposal :
-
All chemical waste must be disposed of through your institution's EHS-approved hazardous waste disposal program.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
V. Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
